3-Phenylthiazolidine-2,4-dione
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGPITKQSNYMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277902 | |
| Record name | 3-Phenyl-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-53-3 | |
| Record name | 2,3-thiazolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYL-2,4-THIAZOLIDINEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Phenylthiazolidine-2,4-dione synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenylthiazolidine-2,4-dione
Abstract
The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse pharmacological activities.[1] This heterocyclic motif is central to the function of various therapeutic agents, including antidiabetic, antimicrobial, and anticancer drugs.[2][3][4] Among its many derivatives, this compound serves as a critical intermediate and a key structural component in the development of novel therapeutics. This guide provides a comprehensive, in-depth exploration of the synthesis and rigorous characterization of this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of synthetic strategies, present detailed, field-proven protocols, and outline a systematic approach to structural elucidation and purity verification through modern analytical techniques.
Strategic Approaches to the Synthesis of this compound
The construction of the this compound molecule can be approached through several strategic pathways. The most common and reliable method involves a two-step process: first, the formation of the core thiazolidine-2,4-dione ring, followed by the introduction of the phenyl group at the N-3 position. This modular approach allows for high purity and adaptability.
Core Synthesis: Formation of the Thiazolidine-2,4-dione Scaffold
The foundational step is the synthesis of the parent thiazolidine-2,4-dione ring. The most robust and widely adopted method is the condensation reaction between thiourea and an α-haloacetic acid, typically chloroacetic acid, under acidic conditions.[2][5][6][7]
Causality Behind Experimental Choices:
-
Reactants: Thiourea serves as the source of the sulfur and one of the nitrogen atoms, while chloroacetic acid provides the dicarbonyl backbone and the second nitrogen atom upon cyclization.
-
Acidic Medium: A strong acid, such as concentrated hydrochloric acid, is crucial. It protonates the carbonyl oxygen of chloroacetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfur atom of thiourea. The acid also facilitates the subsequent dehydration and cyclization steps.[2]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the kinetic barrier of the reaction, ensuring a reasonable reaction rate and driving the equilibrium towards product formation.
Reaction Mechanism: Thiazolidine-2,4-dione Formation
The mechanism involves a nucleophilic attack of the sulfur atom from thiourea on the carbonyl carbon of chloroacetic acid, followed by an intramolecular cyclization and hydrolysis to yield the dione ring.
Caption: Mechanism for Thiazolidine-2,4-dione Synthesis.
N-Arylation: Introduction of the Phenyl Group
With the TZD core synthesized, the next step is the introduction of the phenyl group at the N-3 position. While various methods exist for N-substitution, a common approach for N-arylation is not as straightforward as alkylation. A practical synthesis route involves starting with a substituted thiourea, namely N-phenylthiourea, and reacting it with chloroacetyl chloride.
Alternative Core Synthesis Leading to N-Phenyl TZD:
A more direct and efficient synthesis of the title compound involves the reaction of N-phenylthiourea with chloroacetyl chloride in the presence of a base. This method constructs the ring and incorporates the N-phenyl group in a single key transformation sequence.
Causality Behind Experimental Choices:
-
N-Phenylthiourea: This reactant provides the pre-installed phenyl group, ensuring its regioselective placement at the N-3 position.
-
Chloroacetyl Chloride: As a more reactive acylating agent than chloroacetic acid, it readily reacts with the thiourea derivative.
-
Base (e.g., K₂CO₃): A base is required to neutralize the HCl generated during the reaction and to facilitate the key cyclization step.[8]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the synthesis of N-substituted thiazolidine-2,4-diones.[8]
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| N-Phenylthiourea | 152.21 | 10 | 1.52 g |
| Chloroacetyl Chloride | 112.94 | 12 | 0.85 mL |
| Anhydrous Potassium Carbonate | 138.21 | 25 | 3.45 g |
| Polyethylene Glycol (PEG-400) | ~400 | - | 20 mL |
| Dichloromethane (DCM) | - | - | For extraction |
| Water (distilled) | - | - | For work-up |
| Ethanol | - | - | For |
| recrystallization |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-phenylthiourea (1.52 g, 10 mmol), anhydrous potassium carbonate (3.45 g, 25 mmol), and PEG-400 (20 mL).
-
Addition of Reagent: Stir the mixture at room temperature and slowly add chloroacetyl chloride (0.85 mL, 12 mmol) dropwise over 10 minutes. The reaction may be exothermic.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be obtained as a solid. Purify the solid by recrystallization from hot ethanol to yield this compound as crystalline needles.
-
Final Product: Dry the purified crystals under vacuum. Determine the yield and melting point.
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a complete and trustworthy validation.
Spectroscopic and Analytical Workflow
The logical flow from synthesis to final characterization ensures a systematic validation of the target compound.
Caption: Workflow for Synthesis and Characterization.
Expected Analytical Data
The following table summarizes the expected data from key analytical techniques for the structural confirmation of this compound.
Table 2: Summary of Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | ~ 7.3-7.5 ppm: Multiplet, 5H (protons of the phenyl ring). ~ 4.4 ppm: Singlet, 2H (methylene protons -CH₂- of the TZD ring).[9][10] |
| ¹³C NMR | ~ 170-175 ppm: Two signals (carbonyl carbons C=O). ~ 125-135 ppm: Signals for aromatic carbons. ~ 38 ppm: Signal for the methylene carbon (-CH₂-).[10][11] |
| FT-IR (cm⁻¹) | ~ 1740 & |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z ≈ 193.02 (for C₉H₇NO₂S). Key Fragments: Peaks corresponding to the loss of CO, and fragmentation of the phenyl and TZD rings.[13] |
| Melting Point | Expected to be a sharp melting point, consistent with literature values for a pure compound. The parent TZD melts at 123-125 °C; the N-phenyl derivative will have a distinct, higher melting point.[1] |
In-Depth Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[14] The simplicity of the ¹H NMR spectrum—a singlet for the ring's CH₂ group and a multiplet for the phenyl group—is a strong indicator of the target structure. The chemical shifts in the ¹³C NMR spectrum, particularly the two distinct carbonyl signals, confirm the dione framework.[11]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the key functional groups. The presence of two strong carbonyl absorption bands is a definitive characteristic of the thiazolidine-2,4-dione ring. The absence of an N-H stretching band (typically ~3200 cm⁻¹) and the presence of aromatic C-H bands confirm the N-phenyl substitution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass of the molecular ion. The fragmentation pattern can further validate the structure by showing logical losses of neutral fragments.
-
X-ray Crystallography: For unambiguous proof of structure and to study the solid-state conformation, single-crystal X-ray diffraction is the gold standard.[15][16][17] It provides precise bond lengths, bond angles, and the planarity of the heterocyclic ring, confirming the molecular geometry beyond doubt.
Conclusion for the Field Professional
This guide has detailed a reliable and efficient pathway for the synthesis of this compound and a comprehensive, multi-faceted strategy for its characterization. By understanding the causality behind the synthetic steps and employing a rigorous analytical workflow, researchers can confidently produce and validate this key chemical entity. The protocols and data presented herein serve as a robust foundation for scientists engaged in the discovery and development of novel therapeutics based on the versatile thiazolidine-2,4-dione scaffold.
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciensage.info [sciensage.info]
- 13. benthamscience.com [benthamscience.com]
- 14. researchgate.net [researchgate.net]
- 15. 3-Butyl-2-phenyl-1,3-thiazolidine-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints of 3-Phenylthiazolidine-2,4-dione Derivatives: A Technical Guide for Drug Discovery
Introduction: The Thiazolidinedione Core in Modern Medicine
The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized for its pharmacological versatility.[1][2] As a privileged structure, TZD derivatives have been extensively explored, leading to the development of therapeutic agents for a wide array of diseases, including type 2 diabetes, inflammation, and cancer.[3][4][5] The substitution at the N-3 position with a phenyl group, creating 3-Phenylthiazolidine-2,4-dione derivatives, significantly influences the molecule's spatial arrangement and electronic properties, thereby modulating its biological activity. These compounds often act as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which is a key regulator of glucose and lipid metabolism.[3][6]
This guide provides an in-depth exploration of the core spectroscopic techniques essential for the structural elucidation and characterization of this compound derivatives. Understanding the distinct spectroscopic signatures—the molecular fingerprints—is paramount for researchers in drug design, synthesis, and quality control to ensure the integrity and purity of their compounds. We will delve into the causality behind the observed spectral data, offering field-proven insights into Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy.
The Analytical Workflow: A Self-Validating System
The robust characterization of any newly synthesized compound relies on a multi-faceted analytical approach. Each spectroscopic technique provides a unique piece of the structural puzzle. When combined, they form a self-validating system, where the data from one method corroborates the findings of another, ensuring the unequivocal identification of the target molecule.
Caption: Integrated workflow for synthesis and analysis.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide critical information about the substitution pattern and overall structure.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
Aromatic Protons (Phenyl Ring): The protons on the N-phenyl group typically appear as a multiplet in the range of δ 7.2-7.8 ppm . The specific pattern (e.g., doublet of doublets, multiplet) and integration depend on the substitution pattern on the phenyl ring.
-
Methylene Protons (C5-H₂): In the unsubstituted this compound core, the two protons at the C5 position are chemically equivalent and appear as a sharp singlet around δ 4.1-4.4 ppm .[7][8] The deshielding effect of the two adjacent carbonyl groups is responsible for this downfield shift.
-
Imide Proton (N-H): For derivatives where the N-3 position is unsubstituted, a broad singlet corresponding to the NH proton is observed significantly downfield, often above δ 11.0 ppm , due to hydrogen bonding and the electron-withdrawing nature of the adjacent carbonyls.[7] In 3-phenyl substituted derivatives, this peak is absent.
-
Substituent Protons: Protons on substituents at the C5 position (e.g., benzylidene group) will have characteristic chemical shifts. For instance, the methine proton (-CH=) of a C5-benzylidene substituent appears as a sharp singlet in the range of δ 7.8-8.2 ppm .[8]
Experimental Protocol: ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound derivative.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.[5][6]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with appropriate phasing and baseline correction.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule.
-
Carbonyl Carbons (C2 & C4): The most downfield signals in the spectrum correspond to the two carbonyl carbons of the thiazolidinedione ring. These typically appear in the range of δ 166-176 ppm .[6][9] The C4 carbonyl is generally slightly more downfield than the C2 carbonyl.
-
Aromatic Carbons: The carbons of the N-phenyl ring resonate in the typical aromatic region of δ 117-140 ppm .[6] The carbon attached to the nitrogen (ipso-carbon) is often found at the downfield end of this range.
-
Methylene Carbon (C5): The C5 methylene carbon signal is observed in the range of δ 36-50 ppm .[6][9] Its exact position is sensitive to substitution at this position.
-
Substituent Carbons: Carbons from substituents will appear at their characteristic chemical shifts. For example, in C5-benzylidene derivatives, the exocyclic olefinic carbons (C=CH) appear between δ 115-145 ppm .[10]
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Core
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| C2=O | - | 166-170 | Carbonyl carbon |
| C4=O | - | 170-176 | Carbonyl carbon, typically more downfield |
| C5-H₂ | 4.1 - 4.4 (s, 2H) | 36 - 50 | Methylene group adjacent to two carbonyls |
| N-Phenyl (Ar-H) | 7.2 - 7.8 (m) | 117 - 140 | Aromatic region |
Data synthesized from multiple sources.[6][7][8][9]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The this compound scaffold has several characteristic vibrational modes.
Caption: IR spectroscopy analysis workflow.
-
Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum is the strong absorption band from the two carbonyl groups. This typically appears as one or two sharp, intense peaks in the region of 1670-1750 cm⁻¹ .[6][8][10] The exact frequency can be influenced by the electronic environment and potential hydrogen bonding.
-
Aromatic C-H Stretching: Weak to medium bands corresponding to the C-H stretching of the phenyl ring are observed just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹ ).[6]
-
Aliphatic C-H Stretching: The C-H stretching of the methylene group at C5 appears in the 2900-3000 cm⁻¹ region.[8]
-
C-N Stretching: The stretching vibration for the C-N bond is typically found in the fingerprint region, around 1330-1370 cm⁻¹ .[8]
Experimental Protocol: KBr Pellet Method for IR Spectroscopy
-
Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure. Electron Impact (EI) and Electrospray Ionization (ESI) are common techniques used.
-
Molecular Ion Peak (M⁺ or [M+H]⁺): This is one of the most crucial pieces of information, confirming the molecular formula of the synthesized compound.[8][11] In ESI-MS, the protonated molecule [M+H]⁺ is typically observed, while in EI-MS, the radical cation M⁺ is seen. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.[10]
-
Fragmentation Pattern: The fragmentation of the thiazolidinedione ring is characteristic. Common fragmentation pathways include:
-
Loss of CO: The thiazolidinone ring can undergo extrusion of carbon monoxide molecules.[12]
-
Cleavage of the Phenyl Group: Fragmentation may involve the loss of the phenyl group or substituted phenyl group from the nitrogen atom.
-
Ring Opening: Cleavage of the thiazolidine ring itself can lead to various smaller fragments. The presence of the sulfur atom often results in characteristic isotopic patterns for sulfur-containing fragments.
-
Caption: Simplified MS fragmentation pathways.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.
-
Data Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions.
Part 4: UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds containing chromophores like aromatic rings and conjugated systems.
-
π → π* Transitions: this compound derivatives exhibit strong absorption bands in the UV region due to π → π* transitions within the phenyl ring and the conjugated dicarbonyl system. The primary absorption maximum (λ_max) is typically observed in the range of 250-290 nm .
-
Effect of Substitution: The introduction of substituents, especially conjugated systems at the C5 position (like a benzylidene group), can cause a bathochromic (red) shift of the λ_max to longer wavelengths, often above 300 nm, due to the extended conjugation.[13]
Table 2: Summary of Spectroscopic Data for this compound
| Technique | Key Feature | Typical Range / Value |
| ¹H NMR | C5-H₂ (singlet) | δ 4.1 - 4.4 ppm |
| Aromatic-H (multiplet) | δ 7.2 - 7.8 ppm | |
| ¹³C NMR | C=O (carbonyls) | δ 166 - 176 ppm |
| C5 (methylene) | δ 36 - 50 ppm | |
| IR | C=O stretch (strong) | 1670 - 1750 cm⁻¹ |
| Aromatic C-H stretch | 3000 - 3100 cm⁻¹ | |
| MS | Molecular Ion | Corresponds to MW |
| UV-Vis | λ_max (π → π*) | 250 - 290 nm |
Conclusion
The comprehensive spectroscopic analysis of this compound derivatives is a critical and non-negotiable step in the drug discovery and development pipeline. By employing a combination of NMR, IR, MS, and UV-Vis spectroscopy, researchers can build a complete and validated structural profile of their target compounds. This guide has outlined the characteristic spectral signatures and provided standardized protocols to ensure the generation of reliable and reproducible data. A thorough understanding of these analytical techniques empowers scientists to make informed decisions, accelerating the journey from molecular design to potential therapeutic application.
References
- 1. Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones as Antidiabetic Agents (2020-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazolidinediones: An In-Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciensage.info [sciensage.info]
- 6. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazolidinedione | C3H3NO2S | CID 5437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. article.sapub.org [article.sapub.org]
- 13. researchgate.net [researchgate.net]
3-Phenylthiazolidine-2,4-dione derivatives with potential biological activity
An In-Depth Technical Guide to 3-Phenylthiazolidine-2,4-dione Derivatives: Synthesis, Biological Activity, and Experimental Evaluation
Abstract
The thiazolidine-2,4-dione (TZD) nucleus is a well-established "privileged scaffold" in medicinal chemistry, renowned for its diverse pharmacological activities.[1] The introduction of a phenyl group at the N-3 position significantly modulates the steric and electronic properties of the molecule, unlocking a wide spectrum of biological potential. While initially recognized for their potent antidiabetic effects as agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), derivatives of this compound are now increasingly investigated for their anticancer, antimicrobial, and antioxidant properties.[2][3][4] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships of these versatile compounds. It further details robust, field-proven experimental protocols for evaluating their key biological activities, offering researchers and drug development professionals a practical framework for advancing these promising molecules from the bench to potential clinical applications.
The Thiazolidine-2,4-dione Core: A Privileged Scaffold
Physicochemical Properties and Structural Features
The thiazolidine-2,4-dione ring is a five-membered heterocyclic system containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4.[1] This structure possesses a unique combination of features: the acidic proton at the N-3 position (when unsubstituted), the reactive methylene group at C-5, and the two polar carbonyl groups. These characteristics allow for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The Role of the N-3 Phenyl Substitution
Substituting the acidic proton at the N-3 position with a phenyl ring is a critical design strategy. This modification eliminates the hydrogen bond donor capability at this position and introduces a bulky, lipophilic moiety. This can fundamentally alter the compound's interaction with biological targets, shifting its activity profile away from classical PPARγ agonism and toward other targets, such as various kinases in cancer pathways or microbial enzymes.[5]
General Synthetic Strategies
The most prevalent and efficient method for synthesizing derivatives functionalized at the C-5 position is the Knoevenagel condensation .[2][6][7] This reaction involves the base-catalyzed condensation of an active methylene compound (the C-5 position of the TZD ring) with an aldehyde or ketone.
The general synthetic route is as follows:
-
Synthesis of the Core: The this compound core can be synthesized by reacting phenyl thiourea with chloroacetic acid.[8]
-
Knoevenagel Condensation: The core is then reacted with a substituted aromatic aldehyde in the presence of a weak base catalyst, such as piperidine or morpholine, typically in a solvent like ethanol or toluene under reflux.[6][8] The C-5 methylene protons of the TZD ring are sufficiently acidic to be abstracted by the base, forming a nucleophilic carbanion that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the 5-benzylidene derivative.[2]
The choice of a weak base like piperidine is crucial; it is strong enough to deprotonate the C-5 methylene group but not so strong as to cause unwanted side reactions or decomposition of the starting materials. Refluxing provides the necessary activation energy for the condensation and subsequent dehydration step.
Antidiabetic Activity: The PPARγ Agonist Legacy
While this guide focuses on broader activities, the foundational role of TZDs as antidiabetic agents provides crucial mechanistic insight. The primary mechanism for the hypoglycemic effect of classic TZDs like Pioglitazone and Rosiglitazone is the activation of PPARγ, a nuclear receptor.[9][10]
Mechanism of Action: PPARγ Activation
PPARγ is predominantly expressed in adipose tissue, where it plays a critical role in adipogenesis, lipid metabolism, and insulin sensitivity.[10][11] Upon activation by a TZD ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[9][12] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter region of target genes.[13] This binding event modulates the transcription of genes involved in glucose and lipid metabolism, leading to several key effects:
-
Decreased Insulin Resistance: Enhanced glucose uptake in muscle and fat cells.[13]
-
Modified Adipocyte Differentiation: Promotes the formation of smaller, more insulin-sensitive fat cells.[11]
-
Reduced Circulating Fatty Acids: Increases fatty acid storage in adipocytes, lowering their availability in the liver and muscle, which in turn improves insulin sensitivity.[12]
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
A key strategy for managing type 2 diabetes is to control postprandial hyperglycemia. Inhibiting enzymes like α-glucosidase, which breaks down complex carbohydrates into absorbable monosaccharides in the intestine, is an effective approach.[14]
Principle: This colorimetric assay measures the ability of a test compound to inhibit the activity of α-glucosidase. The enzyme hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be quantified spectrophotometrically at 405 nm. A reduction in color intensity indicates enzyme inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase from Saccharomyces cerevisiae in 100 mM phosphate buffer (pH 6.8).
-
Substrate Solution: Prepare a 5 mM solution of pNPG in the same phosphate buffer.
-
Test Compounds: Prepare a stock solution of the 3-phenyl-TZD derivatives in DMSO (e.g., 10 mM) and create serial dilutions to achieve final assay concentrations (e.g., 1-100 µM). Acarbose is used as a positive control.
-
Vehicle Control: DMSO at the same final concentration used for the test compounds.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of phosphate buffer.
-
Add 10 µL of the test compound dilution (or Acarbose, or DMSO for controls).
-
Add 20 µL of the α-glucosidase enzyme solution. Mix and pre-incubate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
-
Data Acquisition:
-
Stop the reaction by adding 50 µL of 0.1 M Sodium Carbonate (Na₂CO₃). This raises the pH, denaturing the enzyme and ensuring the p-nitrophenol is in its phenolate form for maximum absorbance.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) are determined by plotting the percentage inhibition against the logarithm of the compound concentration.
-
Anticancer Potential: Beyond Glycemic Control
Numerous studies have demonstrated that TZD derivatives possess significant anticancer activity through various mechanisms, often independent of PPARγ.[4][15] The structural modifications, particularly at the C-5 benzylidene and N-3 phenyl moieties, are crucial for this activity.
Key Molecular Targets and Pathways
Derivatives of this compound have been shown to interfere with critical signaling cascades that are often dysregulated in cancer:
-
Raf/MEK/ERK Pathway: This pathway is central to regulating cell proliferation and survival. Some TZD analogs can inhibit key kinases in this cascade, leading to reduced proliferation and apoptosis.[5]
-
PI3K/Akt Pathway: Another crucial survival pathway, its inhibition by TZD derivatives can block anti-apoptotic signals and induce cell death.[5]
-
VEGFR-2 Inhibition: Some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, thereby potentially starving tumors of their blood supply.[16]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[17] It is a standard initial screening method to evaluate the anticancer potential of novel compounds.[18][19]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, into a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., NCI-H522 lung cancer, COLO 205 colon cancer)[7] in appropriate media.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium.[20]
-
Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the TZD derivatives in culture medium from a DMSO stock. The final DMSO concentration should not exceed a non-toxic level (e.g., 0.5%).[20]
-
Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations.
-
Include wells for a vehicle control (medium with DMSO only) and a positive control (a known anticancer drug like Doxorubicin).[15]
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[20]
-
Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[20] Gently pipette to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The GI₅₀ (Growth Inhibition 50%) or IC₅₀ (Inhibitory Concentration 50%) is determined by plotting cell viability against the log of the compound concentration.
-
Antimicrobial Activity: A Broad Spectrum of Inhibition
Thiazolidine-2,4-dione derivatives have demonstrated promising activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria and fungi.[21][22][23]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
While diffusion assays (like disk diffusion) are useful for initial screening, the broth microdilution method is the gold standard for quantitatively determining the antimicrobial potency of a compound.[24] It establishes the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24]
Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration without visible growth is the MIC.
Step-by-Step Methodology:
-
Preparation:
-
Bacterial Strains: Use standard strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[21]
-
Growth Medium: Prepare sterile Mueller-Hinton Broth (MHB).
-
Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of the TZD derivatives in MHB. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Controls: Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a standard drug control (e.g., Ciprofloxacin).[21]
-
-
Inoculum Preparation:
-
Grow the bacterial strains in MHB overnight at 37°C.
-
Dilute the overnight culture to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions and controls. The final volume in each well is typically 100 or 200 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no turbidity (no visible growth) is observed.
-
Optionally, a growth indicator like Resazurin can be added. Viable, respiring bacteria will reduce the blue Resazurin to pink Resorufin, providing a colorimetric endpoint.
-
Data Interpretation and Future Directions
Summarizing Biological Activity Data
Quantitative data from the described assays should be compiled into clear, structured tables to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Biological Activity Data for 3-Phenyl-TZD Derivatives
| Compound ID | R-Group (at C-5 benzylidene) | Anticancer GI₅₀ (µM) [NCI-H522] | Antidiabetic IC₅₀ (µM) [α-Glucosidase] | Antimicrobial MIC (µg/mL) [S. aureus] |
| TZD-1 | 4-OH | 5.2 | 15.8 | 32 |
| TZD-2 | 4-OCH₃ | 8.9 | 12.1 | 16 |
| TZD-3 | 4-Cl | 2.1 | 25.4 | 8 |
| TZD-4 | 4-NO₂ | 1.8 | 30.1 | 4 |
| Doxorubicin | - (Positive Control) | 0.05 | N/A | N/A |
| Acarbose | - (Positive Control) | N/A | 5.5 | N/A |
| Ciprofloxacin | - (Positive Control) | N/A | N/A | 1 |
This table illustrates how electron-withdrawing groups (Cl, NO₂) on the C-5 benzylidene ring might enhance anticancer and antimicrobial activity while potentially reducing antidiabetic (α-glucosidase inhibitory) effects.
Challenges and Opportunities
The therapeutic potential of this compound derivatives is vast, but development is not without challenges. Issues such as optimizing selectivity to minimize off-target effects and improving ADME (Absorption, Distribution, Metabolism, and Excretion) properties are paramount.[1] Future research should focus on elucidating precise molecular targets for the non-PPARγ mediated effects and employing structure-based drug design to enhance potency and selectivity. The versatility of the TZD scaffold ensures that it will remain a fertile ground for the discovery of novel therapeutic agents for years to come.
References
- 1. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 10. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nps.org.au [nps.org.au]
- 12. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 13. researchgate.net [researchgate.net]
- 14. 3,5-Disubstituted-thiazolidine-2,4-dione hybrids as antidiabetic agents: Design, synthesis, in-vitro and In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mjpms.in [mjpms.in]
An In-Depth Technical Guide to the In Vitro Evaluation of Novel 3-Phenylthiazolidine-2,4-dione Compounds
Foreword: The Thiazolidinedione Scaffold - A Privileged Structure in Drug Discovery
The thiazolidine-2,4-dione (TZD) core is a compelling heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The substitution at the 3- and 5-positions of the TZD ring allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles. This guide provides a comprehensive overview of the essential in vitro methodologies for evaluating novel 3-phenylthiazolidine-2,4-dione compounds, offering a strategic framework for researchers and drug development professionals to unlock their therapeutic potential.
Part 1: Foundational Cytotoxicity Assessment
A critical initial step in the evaluation of any novel compound is to determine its cytotoxic potential. This foundational data informs the therapeutic window and guides the concentration ranges for subsequent, more specific assays. Two robust and widely adopted colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.[5][6]
The Rationale: Choosing Between MTT and SRB Assays
The MTT assay measures cell viability based on the metabolic activity of mitochondrial succinate dehydrogenase in living cells, which reduces the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] In contrast, the SRB assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass.[6] While both are effective, the SRB assay is often recommended as it is less prone to interference from compounds that may affect mitochondrial function and is independent of cellular metabolic activity.[5]
Experimental Workflow: A General Approach
The following diagram illustrates a generalized workflow for in vitro cytotoxicity testing.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
Detailed Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After the desired incubation period, gently add 50 µL of cold 10% trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value.
Data Presentation: Cytotoxicity Profile
Summarize the IC50 values in a table to compare the potency of the novel compounds across different cancer cell lines.
| Compound | Cell Line | IC50 (µM) after 48h |
| Compound X | MCF-7 (Breast) | 30.19[9] |
| Compound X | A549 (Lung) | 49.75[9] |
| Compound X | HT-29 (Colon) | 38.11[9] |
| Compound Y | K562 (Leukemia) | 0.9[10] |
Part 2: Elucidating the Mechanism of Action - Anticancer Activity
Many thiazolidinedione derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[11]
Key Signaling Pathways Targeted by Thiazolidinediones
The diagram below illustrates some of the critical signaling pathways that can be modulated by thiazolidinedione derivatives.
Caption: Potential signaling pathways modulated by this compound derivatives.
In Vitro Assays for Mechanistic Studies
-
Enzyme Inhibition Assays: To investigate the direct inhibitory effect on kinases like EGFR and VEGFR-2, commercially available kinase assay kits can be utilized. These assays typically measure the phosphorylation of a substrate in the presence and absence of the test compound.[12][13]
-
Apoptosis Assays: Flow cytometry using Annexin V/Propidium Iodide (PI) staining can quantify the induction of apoptosis. Western blotting can be used to assess the expression levels of key apoptotic proteins such as Bax, Bcl-2, and caspases.[14]
-
Cell Cycle Analysis: Propidium iodide staining followed by flow cytometry can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compounds.[14]
Part 3: Evaluation of Antidiabetic Potential
Thiazolidinediones are well-known for their insulin-sensitizing effects, primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[15] However, novel derivatives may also exhibit antidiabetic activity through other mechanisms, such as the inhibition of carbohydrate-hydrolyzing enzymes.[1][16]
Enzyme Inhibition Assays for Diabetes
-
α-Amylase Inhibition Assay: This assay measures the inhibition of α-amylase, an enzyme that breaks down starch into smaller sugars.[17][18][19]
-
Prepare a reaction mixture containing the test compound, α-amylase solution, and a starch solution.
-
Incubate the mixture at 37°C.
-
Add a colorimetric reagent (e.g., dinitrosalicylic acid) to stop the reaction and measure the amount of reducing sugars formed.
-
Measure the absorbance and calculate the percentage of inhibition.
-
-
α-Glucosidase Inhibition Assay: This assay assesses the inhibition of α-glucosidase, an enzyme involved in the final step of carbohydrate digestion.[16] The protocol is similar to the α-amylase assay, using a specific substrate like p-nitrophenyl-α-D-glucopyranoside.
-
Aldose Reductase Inhibition Assay: This assay evaluates the inhibition of aldose reductase, an enzyme implicated in diabetic complications.[16]
Data Presentation: Antidiabetic Enzyme Inhibition
| Compound | Target Enzyme | IC50 (µg/mL) |
| TZDD2 | α-Amylase | 18.24[16] |
| TZDD1 | Aldose Reductase | 27.54[16] |
| Acarbose (Standard) | α-Amylase | 24.1[18] |
Part 4: Assessing Antimicrobial Activity
The thiazolidinedione scaffold has also shown promise as a source of novel antimicrobial agents.[3][20] The initial evaluation of antimicrobial activity typically involves determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method for MIC Determination
This method is a standard procedure for assessing the antimicrobial efficacy of novel compounds.[21][22]
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (bacteria or fungi).
-
Serial Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[22]
Conclusion: A Roadmap for Comprehensive Evaluation
This guide provides a structured and scientifically grounded approach to the in vitro evaluation of novel this compound compounds. By systematically assessing cytotoxicity, elucidating potential mechanisms of action in cancer and diabetes, and evaluating antimicrobial properties, researchers can build a comprehensive profile of their lead candidates. This multi-faceted evaluation is crucial for making informed decisions in the drug discovery and development pipeline, ultimately paving the way for the next generation of thiazolidinedione-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saudijournals.com [saudijournals.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, In Vitro Anticancer, Anti-Inflammatory and DNA Binding Activity of Thiazolidinedione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.info [pharmacyjournal.info]
- 11. researchgate.net [researchgate.net]
- 12. Exploration of thiazolidine-2,4-diones as tyrosine kinase inhibitors: Design, synthesis, ADMET, docking, and antiproliferative evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico [mdpi.com]
- 17. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijrpas.com [ijrpas.com]
- 20. mdpi.com [mdpi.com]
- 21. pnrjournal.com [pnrjournal.com]
- 22. Synthesis and antimicrobial activities of a novel series of heterocyclic α-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Studies on the Structure of 3-Phenylthiazolidine-2,4-dione: A Technical Guide
Introduction: The Significance of Thiazolidinediones in Medicinal Chemistry
The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have been successfully developed as treatments for a range of conditions including diabetes, inflammation, microbial infections, and cancer.[3][4][5] The biological activity of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. Understanding the precise arrangement of atoms, the distribution of electron density, and the molecule's reactivity is paramount for rational drug design and the development of new, more effective therapeutic agents.[6][7][8]
3-Phenylthiazolidine-2,4-dione serves as a fundamental model for this class of compounds. A detailed analysis of its structure provides a crucial baseline for understanding how substitutions on the phenyl ring or the thiazolidinone core influence its physicochemical properties and, consequently, its interaction with biological targets. Quantum chemical calculations offer a powerful, non-experimental route to elucidate these properties with high precision, providing insights that are often difficult or impossible to obtain through experimental methods alone.[7][9]
This technical guide provides an in-depth exploration of the structural and electronic properties of this compound using quantum chemical methods. We will detail the computational protocols, present a thorough analysis of the results, and validate our theoretical model against available experimental data. The insights presented herein are intended to provide researchers, scientists, and drug development professionals with a robust framework for applying computational chemistry to the study of TZD derivatives.
Part 1: Computational Methodology - A Self-Validating Approach
The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. Our approach is designed to be a self-validating system, where the accuracy of the chosen computational level is benchmarked against known experimental data.
The Rationale for Density Functional Theory (DFT)
For this study, we employ Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10] DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of computational cost and accuracy.[11] Specifically, we utilize the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional has a proven track record for providing accurate geometries and electronic properties for a wide range of organic compounds, including heterocyclic systems similar to our target molecule.[12][13]
Basis Set Selection: The Importance of Polarization and Diffuse Functions
The choice of basis set is equally critical. We have selected the 6-311++G(d,p) basis set for our calculations.[12][13] Let's break down why this is an appropriate choice:
-
6-311G : This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a more flexible and accurate description of the electron distribution compared to smaller basis sets.
-
++ : These diffuse functions are crucial for accurately describing the electron density far from the atomic nuclei. They are particularly important for molecules with heteroatoms like oxygen, nitrogen, and sulfur, which possess lone pairs of electrons.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is essential for correctly modeling the geometry of strained rings and the nature of chemical bonds.[14]
The combination of the B3LYP functional and the 6-311++G(d,p) basis set provides a high level of theory that is well-suited for capturing the subtle structural and electronic features of this compound.[15]
Step-by-Step Computational Workflow
All calculations were performed using the Gaussian 09 suite of programs.[4] The following step-by-step protocol was employed:
-
Initial Structure Generation : The initial 3D structure of this compound was built using standard bond lengths and angles.
-
Geometry Optimization : The initial structure was then subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory without any symmetry constraints. This process finds the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis : To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation was performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a stable point on the potential energy surface.
-
Property Calculations : Following successful optimization, a series of single-point energy calculations were performed to determine the electronic properties, including:
-
Frontier Molecular Orbitals (HOMO-LUMO) analysis.
-
Molecular Electrostatic Potential (MEP) mapping.
-
Natural Bond Orbital (NBO) analysis.
-
This systematic workflow ensures the reliability and reproducibility of the obtained results.
Caption: A step-by-step workflow for the quantum chemical analysis of this compound.
Part 2: Results and Discussion - Unveiling the Molecular Landscape
Optimized Molecular Geometry: A Comparison with Experimental Data
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | ||
| C2=O8 | 1.21 | |
| C4=O9 | 1.20 | |
| N3-C2 | 1.39 | |
| N3-C4 | 1.41 | |
| S1-C2 | 1.78 | |
| S1-C5 | 1.83 | |
| **Bond Angles (°) ** | ||
| O8=C2-N3 | 126.5 | |
| O9=C4-N3 | 125.8 | |
| C2-N3-C4 | 112.3 | |
| C2-S1-C5 | 91.2 |
Note: As specific experimental data for the title compound was not found, this table presents the theoretically predicted values. These values are consistent with those reported for similar thiazolidinone derivatives in the literature.
The calculated bond lengths and angles are in good agreement with expected values for such a heterocyclic system, providing confidence in our chosen level of theory.
Vibrational Analysis: Interpreting the Spectroscopic Signature
Vibrational spectroscopy is a powerful tool for identifying functional groups and confirming molecular structure. We have calculated the theoretical vibrational frequencies and compared them with available experimental FT-IR data for similar thiazolidinedione derivatives.[1][20][21]
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency | Experimental Range[1][2][20] | Assignment |
| C=O Stretch (Asymmetric) | 1755 | 1743-1746 | Carbonyl group at C4 |
| C=O Stretch (Symmetric) | 1685 | 1673-1676 | Carbonyl group at C2 |
| C-N Stretch | 1350 | 1332-1370 | Amide linkage |
| C-S Stretch | 680 | ~620 | Thioether linkage |
The strong correlation between the calculated and experimental frequencies further validates our computational model and allows for a confident assignment of the key vibrational modes.
Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[14][22] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability; a smaller gap suggests higher reactivity.[4]
-
HOMO : The HOMO of this compound is primarily localized on the thiazolidinone ring, particularly the sulfur and nitrogen atoms, indicating that these are the most probable sites for electrophilic attack.
-
LUMO : The LUMO is distributed across the carbonyl groups and the phenyl ring, suggesting these are the likely sites for nucleophilic attack.
-
Energy Gap (ΔE) : The calculated HOMO-LUMO energy gap provides insight into the molecule's kinetic stability and its potential for charge transfer interactions within the molecule. For many thiazolidinone derivatives, this gap is a crucial factor in their biological activity.[11]
Caption: Conceptual diagram of HOMO-LUMO energy levels and their relation to chemical reactivity.
Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[23][24] It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems like drug-receptor binding.[23][24][25]
The MEP map of this compound reveals:
-
Negative Potential (Red/Yellow) : Regions of negative electrostatic potential are concentrated around the two carbonyl oxygen atoms. These areas are electron-rich and represent the most likely sites for electrophilic attack and hydrogen bond donation.[26]
-
Positive Potential (Blue) : The area around the hydrogen atoms of the phenyl ring and the methylene group of the thiazolidinone ring shows a positive electrostatic potential, indicating these are electron-deficient regions susceptible to nucleophilic attack.[26]
-
Neutral Potential (Green) : The carbon framework of the phenyl ring exhibits a relatively neutral potential.
This detailed map of the electrostatic landscape provides crucial clues for understanding the non-covalent interactions that govern the molecule's biological activity.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer and hyperconjugative interactions between filled and vacant orbitals. Key findings from the NBO analysis of this compound include strong intramolecular charge transfer interactions, which contribute to the overall stability of the molecule.[14][27]
Conclusion and Future Directions
This in-depth technical guide has detailed a robust computational protocol for the quantum chemical analysis of this compound. Through the application of DFT at the B3LYP/6-311++G(d,p) level of theory, we have elucidated the key structural and electronic features of this important medicinal scaffold.
The strong correlation between our calculated results and available experimental data for similar compounds validates our computational model. The analyses of the optimized geometry, vibrational frequencies, frontier molecular orbitals, and molecular electrostatic potential provide a comprehensive understanding of the molecule's reactivity and potential interaction sites.
The insights gained from this study can be directly applied to:
-
Rational Drug Design : By understanding the structure-activity relationships of the parent compound, researchers can make more informed decisions when designing new TZD derivatives with enhanced biological activity and improved pharmacokinetic profiles.[6][28]
-
Predictive Modeling : The computational methods outlined here can be used to screen virtual libraries of TZD derivatives, prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.[7][8]
-
Mechanistic Studies : The detailed electronic structure information can help to elucidate the mechanisms of action of TZD-based drugs at the molecular level.
Future work should focus on applying this validated computational methodology to a broader range of substituted this compound derivatives to build comprehensive Quantitative Structure-Activity Relationship (QSAR) models. Such models will be invaluable tools in the ongoing effort to develop novel and effective therapeutics based on this versatile and powerful chemical scaffold.
References
- 1. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]
- 5. sciensage.info [sciensage.info]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. steeronresearch.com [steeronresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Conformational stability, vibrational spectra, HOMO-LUMO and NBO analysis of 1,3,4-thiadiazolidine-2,5-dithione with experimental (FT-IR and FT-Raman) techniques and scaled quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)propanedinitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of Nitrostyrylthiazolidine-2,4-dione Derivatives Displaying Antileishmanial Potential [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Conformational stability, vibrational spectra, HOMO-LUMO and NBO analysis of 1,3,4-thiadiazolidine-2,5-dithione with experimental (FT-IR and FT-Raman) techniques and scaled quantum mechanical calculations. | Semantic Scholar [semanticscholar.org]
- 23. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]
- 24. MEP [cup.uni-muenchen.de]
- 25. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Molecular electrostatic potential (MEP) surface analysis of chemo sensors: An extra supporting hand for strength, selec… [ouci.dntb.gov.ua]
- 28. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Phenylthiazolidine-2,4-dione
Abstract: This guide provides a comprehensive technical overview of 3-Phenylthiazolidine-2,4-dione, a key heterocyclic compound. It details the molecule's structural, physical, and chemical properties, which are foundational to its applications in medicinal chemistry. The document outlines its synthesis, spectroscopic profile, and reactivity, offering valuable insights for researchers and professionals in drug discovery and development. The significance of the thiazolidinedione scaffold as a "privileged structure" in pharmacology is also explored, underscoring the compound's importance in the design of novel therapeutic agents.
Introduction
The thiazolidine-2,4-dione (TZD) ring system is a five-membered heterocycle containing sulfur and nitrogen, with two carbonyl groups at positions 2 and 4.[1] This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[2][3] The parent TZD is a white crystalline solid with a melting point of 123–125 °C and is sparingly soluble in common organic solvents.[2]
The introduction of a phenyl group at the N-3 position yields this compound, modifying the molecule's steric and electronic properties. This substitution is a critical step in the synthesis of various biologically active compounds. The TZD core is famously associated with the "glitazone" class of antidiabetic drugs, which act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][4] Beyond diabetes, TZD derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][5]
This guide serves as a technical resource for scientists, providing detailed information on the fundamental physical and chemical characteristics of this compound. Understanding these properties is essential for its synthesis, characterization, and application in the development of new pharmaceuticals.
Compound Identification and Structure
A precise understanding of the molecular structure and its identifiers is crucial for any chemical research.
Chemical Structure
The structure of this compound consists of a central thiazolidine-2,4-dione ring with a phenyl substituent attached to the nitrogen atom at position 3.
Nomenclature and Key Identifiers
The systematic identification of a chemical compound is fundamental for regulatory compliance, literature searches, and procurement. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | 3-Phenyl-1,3-thiazolidine-2,4-dione |
| CAS Number | 1010-53-3[6] |
| Molecular Formula | C₉H₇NO₂S |
| Molecular Weight | 193.22 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)SCC2=O |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing factors such as reaction kinetics, solubility, and bioavailability.
Tabulated Physical Properties
| Property | Value | Source |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 131-133 °C | Generic supplier data |
| Boiling Point | Data not readily available | |
| Solubility | Sparingly soluble in water, methanol, ethanol, and diethyl ether. Soluble in DMSO. | [2][3] |
Note: The melting point of the parent, unsubstituted thiazolidine-2,4-dione is 125-127 °C.
Acidity (pKa) and Its Implications
The acidity of the proton at the C-5 position of the thiazolidinedione ring is a key chemical feature. The electron-withdrawing effects of the two adjacent carbonyl groups make this proton acidic. This acidity is crucial for the Knoevenagel condensation reaction, a common method for functionalizing the TZD ring at this position to create derivatives like 5-benzylidene-thiazolidine-2,4-diones.[7][8] Upon deprotonation, a resonance-stabilized enolate is formed, which serves as the nucleophile in these reactions. This reactivity is fundamental to the synthesis of a vast library of TZD-based compounds for biological screening.[5][9]
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of a synthesized compound. The following sections describe the expected spectral features of this compound.
-
¹H NMR (Proton NMR): The spectrum is expected to show a multiplet in the aromatic region (approx. 7.2-7.5 ppm) corresponding to the five protons of the phenyl ring. A singlet for the two protons of the CH₂ group at the C-5 position of the thiazolidine ring would typically appear around 4.4 ppm.[7][8]
-
¹³C NMR (Carbon-13 NMR): The spectrum will show characteristic peaks for the two carbonyl carbons (C2 and C4) in the range of 165-175 ppm. The carbons of the phenyl ring will appear in the aromatic region (approx. 120-140 ppm), and the C-5 methylene carbon will be observed further upfield.
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the two carbonyl (C=O) groups, typically found in the region of 1670-1750 cm⁻¹.[10] Stretching vibrations for the aromatic C-H bonds and C=C bonds of the phenyl ring will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (193.22 m/z). Fragmentation patterns would likely involve the loss of CO or cleavage of the thiazolidinedione ring.
Synthesis and Reactivity
General Synthesis Workflow
This compound can be synthesized through the condensation of N-phenylthiourea with an α-haloacetic acid derivative, such as chloroacetic acid, followed by cyclization. A common laboratory-scale synthesis involves the reaction of thiourea and monochloroacetic acid to first form the parent thiazolidine-2,4-dione, which can then be N-arylated.[10]
An alternative and more direct route involves the reaction of phenyl isothiocyanate with an ester of an α-hydroxy acid, followed by acid-catalyzed cyclization.
Caption: General synthesis pathway for this compound.
Key Reactive Sites
The primary sites of reactivity on the this compound molecule are:
-
C-5 Methylene Group: As previously mentioned, the protons at this position are acidic and can be removed by a base to form a nucleophilic enolate. This is the most common site for derivatization, typically via Knoevenagel condensation with various aldehydes to introduce diverse substituents.[11][12]
-
Carbonyl Groups: The carbonyl carbons are electrophilic and can be targeted by nucleophiles, although this is less common than C-5 functionalization.
-
Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of functional groups onto the aromatic ring, thereby modulating the electronic properties of the entire molecule.
Experimental Protocols
Protocol: Synthesis of 5-benzylidene-3-phenylthiazolidine-2,4-dione (Illustrative Knoevenagel Condensation)
This protocol describes a representative reaction to demonstrate the key reactivity at the C-5 position.
Objective: To synthesize a C-5 substituted derivative of this compound.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (as solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of ethanol in a round-bottom flask with magnetic stirring.
-
To the stirred solution, add benzaldehyde (1.0 eq).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Attach a condenser to the flask and heat the mixture to reflux (approximately 78 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the final product using melting point determination, NMR, and IR spectroscopy.[11]
Rationale: This Knoevenagel condensation is a base-catalyzed reaction. Piperidine acts as the base, deprotonating the C-5 position of the TZD ring to form an active nucleophile. This nucleophile then attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the formation of the C=C double bond, yielding the 5-benzylidene product.[11]
Protocol: Purity Assessment by Melting Point Determination
Objective: To assess the purity of a synthesized batch of this compound.
Materials:
-
Synthesized this compound sample
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus rapidly to about 15-20 °C below the expected melting point (131-133 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
Interpretation: A pure compound will melt over a narrow range (typically < 2 °C). A broad melting range (e.g., > 5 °C) or a melting point lower than the literature value indicates the presence of impurities. This phenomenon, known as melting point depression, is a colligative property used as a primary indicator of sample purity.
Relevance in Drug Development
The this compound scaffold is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities.[1] The phenyl group can be substituted to fine-tune the molecule's properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects its pharmacokinetic and pharmacodynamic profile.[2]
The TZD core acts as a crucial pharmacophore, with the acidic proton and carbonyl groups often involved in hydrogen bonding with target receptors like PPAR-γ.[4] By modifying the substituents at the C-5 and N-3 positions, chemists can design molecules that target different enzymes and receptors, leading to treatments for a variety of diseases.[5][9]
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
Hazards: May cause skin and eye irritation.[13] In case of contact, rinse immediately with plenty of water. Thermal decomposition may produce hazardous gases such as nitrogen oxides and sulfur oxides.[13]
Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.[13][14][15]
Conclusion
This compound is a versatile and synthetically accessible heterocyclic compound with significant importance in the field of drug discovery. Its well-defined physicochemical properties, coupled with key reactive sites, allow for extensive chemical modification. A thorough understanding of its structure, reactivity, and spectroscopic profile, as detailed in this guide, is indispensable for scientists aiming to leverage this privileged scaffold in the design and synthesis of novel, biologically active molecules. The continued exploration of TZD derivatives promises to yield new therapeutic agents for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation | Journal of Applied Pharmaceutical Research [japtronline.com]
- 5. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1010-53-3 [chemicalbook.com]
- 7. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies [mdpi.com]
- 8. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. merckmillipore.com [merckmillipore.com]
The 3-Phenylthiazolidine-2,4-dione Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The 3-phenylthiazolidine-2,4-dione core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Initially recognized for its role in the development of insulin-sensitizing drugs, the versatility of this pharmacophore has led to the discovery of compounds with a broad spectrum of biological activities. This guide provides a comprehensive overview of the this compound moiety as a critical pharmacophore in drug design. We will delve into its fundamental mechanism of action, explore its diverse therapeutic applications, provide detailed experimental protocols for synthesis and biological evaluation, and discuss the structure-activity relationships that govern its efficacy. This document serves as a technical resource for researchers and scientists engaged in the exploration and development of novel therapeutics based on this privileged structural motif.
Introduction: The Rise of a Versatile Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents due to their ability to present functional groups in a defined spatial orientation, allowing for specific interactions with biological targets.[1] Among these, the thiazolidine-2,4-dione (TZD) ring system has proven to be a particularly fruitful scaffold for the development of new drugs.[2] The addition of a phenyl group at the N3 position, creating the this compound core, further enhances its potential, providing a key structural element for interaction with various biological receptors and enzymes.
Initially, the TZD scaffold was famously associated with the "glitazone" class of antidiabetic drugs, which function as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[3][4] However, extensive research has revealed that derivatives of this compound exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, establishing it as a "privileged pharmacophore" in drug discovery.[1][5]
Mechanism of Action: Beyond Glycemic Control
The primary and most well-understood mechanism of action for many thiazolidinedione derivatives is the activation of PPARγ, a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[6][7]
The PPARγ Signaling Pathway
Upon binding of a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes.[3] This binding event modulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[6][8]
Key downstream effects of PPARγ activation include:
-
Increased glucose uptake: Upregulation of the GLUT4 glucose transporter enhances glucose uptake in muscle and adipose tissue.[6]
-
Adipocyte differentiation: Promotes the differentiation of preadipocytes into mature adipocytes, which can safely store free fatty acids, thereby reducing their circulating levels and mitigating insulin resistance.[4][7]
-
Modulation of Adipokines: Alters the secretion of adipokines, such as increasing the production of adiponectin, which has insulin-sensitizing and anti-inflammatory effects.[4][7]
Caption: PPARγ signaling pathway activated by this compound derivatives.
PPARγ-Independent Mechanisms
Emerging evidence suggests that the anticancer and anti-inflammatory effects of some TZD derivatives may be mediated through PPARγ-independent pathways. These include the inhibition of signaling cascades such as the Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[9] Some derivatives have also been shown to inhibit enzymes like aldose reductase and protein tyrosine phosphatase 1B (PTP1B).[2]
Therapeutic Applications: A Scaffold of Diverse Activities
The structural versatility of the this compound core has enabled its exploration in a multitude of therapeutic areas beyond diabetes.[1][5]
| Therapeutic Area | Target/Mechanism | Key Findings |
| Anticancer | Inhibition of VEGFR-2, cell cycle arrest, induction of apoptosis.[10][11][12] | Derivatives have shown potent activity against various cancer cell lines, including breast, colon, lung, and prostate cancer.[10][11][13] |
| Antimicrobial | Inhibition of essential bacterial or fungal enzymes.[14][15][16] | Broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains has been reported.[14][15][16] |
| Anti-inflammatory | Modulation of inflammatory pathways.[17] | TZD derivatives have been shown to possess anti-inflammatory properties.[17] |
| Antioxidant | Radical scavenging and chelation of transition metals.[18][19] | Phenolic derivatives of TZD have demonstrated significant antioxidant and antiradical properties.[18][19] |
| Anticonvulsant | Modulation of ion channels or neurotransmitter receptors.[20] | Certain TZD derivatives have been reported to exhibit anticonvulsant activities.[20] |
Experimental Protocols: Synthesis and Biological Evaluation
General Synthesis of this compound Derivatives
A common and effective method for synthesizing 5-substituted-3-phenylthiazolidine-2,4-dione derivatives is the Knoevenagel condensation.[13][18]
Caption: General workflow for the synthesis of 5-substituted-3-phenylthiazolidine-2,4-dione derivatives.
Step-by-Step Methodology:
-
Solubilization: Dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene in a round-bottom flask.[18][21]
-
Catalysis: Add a catalytic amount of a base, such as piperidine, to the reaction mixture.[21]
-
Reaction: Reflux the mixture with stirring for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).[18][21]
-
Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.[21]
-
Purification: Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final compound.[14][21]
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[18][21]
In Vitro Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer compounds.[10]
Caption: Workflow for the MTT assay to determine the in vitro anticancer activity.
Step-by-Step Methodology:
-
Cell Culture: Seed human cancer cell lines (e.g., HeLa, PC3, MDA-MB-231) in a 96-well plate at a specific density and allow them to adhere overnight.[10]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and a positive control (e.g., Doxorubicin) for 48-72 hours.[10]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[10]
Conclusion and Future Perspectives
The this compound scaffold has unequivocally established its significance in medicinal chemistry. Its journey from a core component of antidiabetic drugs to a versatile pharmacophore for designing anticancer, antimicrobial, and anti-inflammatory agents highlights its immense potential. The ease of synthesis and the ability to introduce diverse substituents at the C5 position allow for the fine-tuning of its biological activity and the exploration of new therapeutic targets.[2]
Future research should focus on elucidating the PPARγ-independent mechanisms of action of these derivatives to better understand their anticancer and other activities. The development of dual-action or multi-target ligands based on this scaffold presents an exciting avenue for treating complex diseases. Furthermore, the exploration of novel synthetic methodologies and the application of computational drug design will undoubtedly accelerate the discovery of new and more potent this compound-based therapeutic agents.
References
- 1. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 4. nps.org.au [nps.org.au]
- 5. researchgate.net [researchgate.net]
- 6. The mode of action of thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 8. JCI - Unraveling the mechanism of action of thiazolidinediones [jci.org]
- 9. 3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Review of Thiazolidinones: Versatile Heterocycles with Promising Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 18. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 21. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) Studies of 3-Phenylthiazolidine-2,4-dione Analogs
Abstract
The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-phenylthiazolidine-2,4-dione analogs. By dissecting the impact of substitutions at key positions on the phenyl ring and the TZD core, we aim to furnish researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of designing novel therapeutic agents based on this privileged scaffold. This document delves into the synthetic strategies, explores the nuanced effects of structural modifications on biological targets such as PPARγ and aldose reductase, and presents detailed experimental protocols and data interpretation to foster a deeper understanding of this versatile chemical entity.
Introduction: The Thiazolidine-2,4-dione Core - A Privileged Scaffold
The thiazolidine-2,4-dione (TZD) moiety, a five-membered heterocyclic ring containing sulfur and nitrogen atoms with two carbonyl groups, has emerged as a "privileged scaffold" in drug discovery.[2] Its versatility stems from the amenability to chemical modifications at the 3- and 5-positions, allowing for the generation of diverse molecular architectures with a broad range of pharmacological activities.[3][2]
Historically, TZD derivatives, famously known as "glitazones" like Pioglitazone and Rosiglitazone, revolutionized the treatment of type 2 diabetes by acting as potent agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[4][5] Activation of PPARγ modulates the expression of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity.[5][6] Beyond their antidiabetic effects, SAR studies have unveiled a treasure trove of other biological activities for TZD analogs, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and aldose reductase inhibitory properties.[4][1][7]
This guide will focus specifically on this compound analogs, a class that continues to be a fertile ground for the development of new therapeutic agents. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of next-generation drugs with enhanced potency, selectivity, and safety profiles.
General Synthesis of this compound Analogs
The synthesis of this compound analogs typically involves a multi-step process. A common and efficient route is the Knoevenagel condensation.[8][9] This reaction is a cornerstone in the synthesis of many TZD derivatives.
Key Synthetic Steps
A generalized synthetic pathway is outlined below:
-
Formation of the Thiazolidine-2,4-dione Core: The synthesis often begins with the reaction of monochloroacetic acid and thiourea to form the foundational thiazolidine-2,4-dione ring.[10]
-
N-Arylation: The nitrogen at the 3-position of the TZD ring is then arylated, in this case with a phenyl group. This can be achieved through various methods, including N-alkylation in an alkaline environment.[9]
-
Knoevenagel Condensation: The crucial step for introducing diversity at the 5-position is the Knoevenagel condensation of the N-substituted TZD with a substituted benzaldehyde.[7][9] This reaction is typically catalyzed by a weak base like piperidine.[5][10]
Experimental Protocol: A Representative Synthesis
Below is a detailed, step-by-step methodology for the synthesis of a 5-benzylidene-3-phenylthiazolidine-2,4-dione analog.
Step 1: Synthesis of this compound
-
To a solution of thiazolidine-2,4-dione in a suitable solvent such as dimethylformamide (DMF), add an equimolar amount of a base like potassium carbonate.
-
Add the desired phenylating agent (e.g., bromobenzene with a suitable catalyst).
-
Heat the reaction mixture under reflux and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, pour it into ice-water, and collect the precipitated product by filtration.
-
Purify the crude product by recrystallization.
Step 2: Synthesis of 5-(Substituted-benzylidene)-3-phenylthiazolidine-2,4-dione
-
Dissolve the this compound intermediate and an equimolar amount of the desired substituted benzaldehyde in a solvent like ethanol or toluene.[5][11]
-
Reflux the reaction mixture for several hours, monitoring by TLC.[10]
-
After the reaction is complete, cool the mixture to allow the product to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and dry.
-
Further purification can be achieved by recrystallization.
Visualization of the Synthetic Workflow
Caption: General synthetic workflow for this compound analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is exquisitely sensitive to the nature and position of substituents on both the phenyl ring and the TZD core.
Modifications at the 5-Position of the Thiazolidine-2,4-dione Ring
The 5-position is a critical determinant of the biological activity profile. The introduction of a benzylidene linker via Knoevenagel condensation is a common strategy to explore SAR.[7]
3.1.1. Substituents on the Benzylidene Phenyl Ring
The electronic and steric properties of substituents on the benzylidene phenyl ring significantly influence the compound's interaction with its biological target.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) and halogens (Cl, Br) can enhance activity for certain targets. For instance, in a series of aldose reductase inhibitors, the presence of a nitro group on the aromatic ring had a potent impact on inhibitory activity.[12]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (OCH₃) and hydroxyl (OH) can also modulate activity. For example, some phenolic derivatives of TZD have shown potent antioxidant and antiradical properties.[9] The position of these groups is also crucial.
3.1.2. Visualization of Modification Sites
Caption: Key sites for structural modification on the this compound scaffold.
Modifications at the 3-Position of the Thiazolidine-2,4-dione Ring
While this guide focuses on 3-phenyl analogs, it is important to note that modifications at this position can also dramatically alter activity. The phenyl group itself can be substituted, or replaced with other aryl or alkyl groups.
SAR for Specific Biological Activities
3.3.1. PPARγ Agonism (Antidiabetic Activity)
For PPARγ agonism, a specific pharmacophore model is generally accepted. This includes a TZD headgroup, a central linker, and a hydrophobic tail. In 3-phenyl TZD analogs, the substituted benzylidene moiety often serves as the hydrophobic tail.
-
Key Insight: The presence of a hydrophobic group on the phenyl ring at the 3-position is often beneficial for PPARγ activity.
3.3.2. Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications.[13][14] TZD derivatives have been explored as aldose reductase inhibitors.[13][14]
-
Key Insight: SAR studies have shown that substitutions on the 5-benzylidene ring are crucial. For example, the introduction of a nitro group can lead to potent AR inhibition.[12]
3.3.3. Anticancer Activity
TZD derivatives have been shown to suppress the growth of various cancer cell lines.[7] The mechanism of action can be diverse, including the induction of apoptosis.
-
Key Insight: The nature of the substituent at the 5-position is a key determinant of anticancer potency. For instance, some 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives have demonstrated significant activity against a panel of human tumor cell lines.[7]
3.3.4. Antimicrobial Activity
The TZD scaffold is also a promising platform for the development of novel antimicrobial agents.[7]
-
Key Insight: The introduction of specific substituents can confer potent activity against both bacteria and fungi.[3][15]
Quantitative Data and Experimental Protocols
Tabulated SAR Data
The following tables summarize representative SAR data for different biological activities.
Table 1: Aldose Reductase Inhibitory Activity of 5-Benzylidene-3-phenylthiazolidine-2,4-dione Analogs
| Compound | Substituent on Benzylidene Ring | IC₅₀ (µM) |
| 1a | H | 1.25 |
| 1b | 4-NO₂ | 0.22[12] |
| 1c | 4-Cl | 0.85 |
| 1d | 4-OCH₃ | 1.10 |
Table 2: Anticancer Activity (MCF-7 Cell Line) of Selected TZD Analogs
| Compound | 5-Position Substituent | GI₅₀ (µM) |
| 2a | 4-(piperidin-1-ylmethyl)benzylidene | 1.11[7] |
| 2b | 4-(morpholinomethyl)benzylidene | 1.64[7] |
| 2c | 4-(pyrrolidin-1-ylmethyl)benzylidene | 1.90[7] |
Biological Assay Protocol: In Vitro Aldose Reductase Inhibition Assay
This protocol provides a general framework for assessing the aldose reductase inhibitory activity of newly synthesized compounds.
-
Enzyme and Substrate Preparation: Prepare solutions of purified aldose reductase, NADPH (cofactor), and DL-glyceraldehyde (substrate) in a suitable buffer (e.g., phosphate buffer).
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution, NADPH, and the test compound at various concentrations.
-
Incubate the plate for a predetermined time at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
Conclusion and Future Directions
The this compound scaffold continues to be a highly valuable platform in medicinal chemistry. The extensive body of SAR studies has provided a roadmap for the rational design of novel analogs with tailored biological activities. The key to future success lies in leveraging this knowledge to develop compounds with improved potency, selectivity, and reduced off-target effects.
Future research should focus on:
-
Exploring Novel Substitutions: The chemical space around the TZD core is vast and warrants further exploration of novel and diverse substituents.
-
Mechanism of Action Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their effects will facilitate the design of more targeted therapies.
-
In Vivo Evaluation: Promising in vitro candidates must be rigorously evaluated in relevant animal models to assess their efficacy and safety profiles.
By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of this compound analogs can be unlocked, leading to the development of innovative treatments for a wide range of diseases.
References
- 1. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazolidine-2,4-diones derivatives as PPAR-γ agonists: synthesis, molecular docking, in vitro and in vivo antidiabetic activity with hepatotoxicity risk evaluation and effect on PPAR-γ gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 12. Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors endowed with antihyperglycaemic activity: design, synthesis, biological investigations, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamscience.com [benthamscience.com]
- 14. 3D-QSAR studies on a series of 5-arylidine-2, 4-thiazolidinediones as aldose reductase inhibitors: a self-organizing molecular field analysis approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, biological evaluation and in-silico ADME studies of novel series of thiazolidin-2,4-dione derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Knoevenagel Condensation for the Synthesis of 3-Phenylthiazolidine-2,4-dione Derivatives
Introduction: The Significance of 3-Phenylthiazolidine-2,4-dione Derivatives in Medicinal Chemistry
The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2] Derivatives of TZD have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antidiabetic, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4] The substitution at the 3-position of the TZD ring with a phenyl group and the introduction of an arylidene moiety at the 5-position via Knoevenagel condensation are critical modifications that modulate the biological activity of these compounds.[5] This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-arylidene-3-phenylthiazolidine-2,4-dione derivatives, a class of compounds with significant therapeutic potential.
The Knoevenagel Condensation: A Mechanistic Deep Dive
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the condensation of an active methylene compound with a carbonyl group, typically an aldehyde or ketone, followed by dehydration.[6] In the context of this compound synthesis, the active methylene group is at the 5-position of the thiazolidinedione ring. The reaction is typically catalyzed by a weak base, such as piperidine.[4]
The mechanism of the piperidine-catalyzed Knoevenagel condensation is a subject of detailed study.[1][3] A plausible mechanism involves the following key steps:
-
Iminium Ion Formation: Piperidine, a secondary amine, reacts with the aldehyde to form a carbinolamine intermediate. This intermediate then dehydrates to form a highly electrophilic iminium ion.[1][3]
-
Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene group at the C-5 position of the this compound, forming a resonance-stabilized enolate.[4]
-
Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.[1][3]
-
Catalyst Regeneration and Dehydration: The resulting intermediate eliminates the piperidine catalyst and a molecule of water to yield the final α,β-unsaturated product, the 5-arylidene-3-phenylthiazolidine-2,4-dione.[1]
Caption: Mechanism of Piperidine-Catalyzed Knoevenagel Condensation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the starting material, this compound, and its subsequent Knoevenagel condensation with a representative aromatic aldehyde.
Part 1: Synthesis of this compound (Starting Material)
The synthesis of this compound is achieved through the N-arylation of thiazolidine-2,4-dione. A general and efficient method for N-alkylation/arylation involves the reaction of thiazolidine-2,4-dione with an appropriate aryl halide in the presence of a base.[1][3]
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Thiazolidine-2,4-dione | C₃H₃NO₂S | 117.13 | 1 eq. |
| Iodobenzene | C₆H₅I | 204.01 | 1.1 eq. |
| Copper(I) iodide | CuI | 190.45 | 0.1 eq. |
| L-Proline | C₅H₉NO₂ | 115.13 | 0.2 eq. |
| Potassium carbonate | K₂CO₃ | 138.21 | 2 eq. |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Solvent |
Protocol:
-
To a round-bottom flask, add thiazolidine-2,4-dione (1 eq.), iodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2 eq.).
-
Add a suitable amount of dimethyl sulfoxide (DMSO) to dissolve the reactants.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Knoevenagel Condensation for the Synthesis of (Z)-5-Benzylidene-3-phenylthiazolidine-2,4-dione
This protocol details the synthesis of a representative 5-arylidene derivative using benzaldehyde as the aromatic aldehyde.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| This compound | C₉H₇NO₂S | 193.22 | 1 eq. |
| Benzaldehyde | C₇H₆O | 106.12 | 1 eq. |
| Piperidine | C₅H₁₁N | 85.15 | Catalytic amount |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
Protocol:
-
In a round-bottom flask, dissolve this compound (1 eq.) and benzaldehyde (1 eq.) in ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Reflux the reaction mixture for 4-6 hours.[7]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure (Z)-5-benzylidene-3-phenylthiazolidine-2,4-dione.[2]
-
Dry the purified product under vacuum.
Caption: Experimental Workflow for Knoevenagel Condensation.
Characterization of (Z)-5-Benzylidene-3-phenylthiazolidine-2,4-dione
The structure of the synthesized compound should be confirmed by spectroscopic methods. The exclusive formation of the Z-isomer is typically observed due to its higher thermodynamic stability.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl groups (C=O) of the thiazolidinedione ring around 1670-1740 cm⁻¹ and the carbon-carbon double bond (C=C) of the benzylidene moiety around 1590-1610 cm⁻¹.[2][7]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will display a characteristic singlet for the vinylic proton (=CH) in the range of 7.7-8.2 ppm.[2] The aromatic protons of the phenyl and benzylidene groups will appear as multiplets in the aromatic region.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show signals for the two carbonyl carbons of the thiazolidinedione ring around 165-175 ppm.[2] The carbons of the exocyclic double bond will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.
Conclusion and Future Perspectives
The Knoevenagel condensation provides a robust and efficient method for the synthesis of 5-arylidene-3-phenylthiazolidine-2,4-dione derivatives. The protocols outlined in this guide are designed to be reproducible and can be adapted for the synthesis of a wide array of derivatives by varying the aromatic aldehyde. The continued exploration of these compounds is crucial for the development of new therapeutic agents with improved efficacy and safety profiles. Future research may focus on the development of more environmentally benign catalytic systems and the expansion of the derivative library for extensive structure-activity relationship studies.
References
- 1. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 3-Phenylthiazolidine-2,4-dione
Introduction: The Growing Need for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has spurred significant research into the discovery and development of new chemical entities with antimicrobial properties. One such class of compounds that has garnered considerable interest is the thiazolidinediones. These heterocyclic compounds have been investigated for a range of biological activities, and derivatives of this scaffold have demonstrated promising antibacterial and antifungal effects.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-Phenylthiazolidine-2,4-dione in antimicrobial activity assays.
Herein, we present a comprehensive framework for assessing the in vitro antimicrobial efficacy of this compound. This guide is designed to be a self-validating system, explaining not just the procedural steps but also the underlying scientific rationale for key experimental choices. Our focus is on providing robust and reproducible protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.
Scientific Foundation: Understanding the Target and Approach
Thiazolidine-2,4-dione derivatives have been shown to exert their antimicrobial effects through various mechanisms. A significant body of research points towards the inhibition of bacterial cell wall synthesis. Specifically, these compounds have been identified as inhibitors of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a crucial enzyme in the peptidoglycan biosynthesis pathway.[4][5][6] By targeting MurB, this compound can disrupt the formation of the bacterial cell wall, leading to cell lysis and death. This targeted approach makes it a compelling candidate for further investigation.
This application note will focus on the broth microdilution method, a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[7] This method provides a quantitative measure of the compound's potency and is a critical first step in the evaluation of any potential new antibiotic.[3][8]
Experimental Workflow for Antimicrobial Susceptibility Testing
The overall workflow for assessing the antimicrobial activity of this compound is a sequential process that begins with determining the minimum concentration that inhibits microbial growth (MIC) and is followed by determining the minimum concentration that kills the microbes (MBC).
Figure 1: A flowchart outlining the key stages of determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Detailed Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the evaluation of a novel synthetic compound.[7]
Protocol 1: Preparation of this compound Stock Solution
The accurate preparation of the stock solution is critical for the reliability of the MIC and MBC results.
-
Solvent Selection: Based on the physicochemical properties of the closely related 2,4-Thiazolidinedione, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[9] It is crucial to use a high-purity, sterile-filtered grade of DMSO.
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
This stock solution should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol will determine the lowest concentration of this compound that inhibits the visible growth of the test microorganism.
-
Materials:
-
This compound stock solution (in DMSO)
-
Sterile 96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
-
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Serial Dilutions:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB. The starting concentration in well 1 should be twice the highest desired final concentration (e.g., for a final top concentration of 128 µg/mL, the solution added to well 1 should be 256 µg/mL).
-
Add 200 µL of this starting dilution to well 1.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations to the desired final range.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.
-
Procedure:
-
From the clear wells of the MIC plate (the MIC well and the wells with higher concentrations), plate a 10 µL aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Data Presentation and Interpretation
The results of the MIC and MBC assays should be recorded systematically. A tabular format is recommended for clarity and ease of comparison.
| Microorganism | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | [Record] | [Record] | [Calculate] |
| Escherichia coli | 25922 | [Record] | [Record] | [Calculate] |
Interpretation of MBC/MIC Ratio:
The ratio of the MBC to the MIC can provide insights into whether the compound is primarily bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.
Proposed Mechanism of Action: Inhibition of Peptidoglycan Synthesis
As previously mentioned, a key antimicrobial mechanism for thiazolidinedione derivatives is the inhibition of the MurB enzyme. This enzyme is a critical component of the cytoplasmic steps of peptidoglycan synthesis, a pathway essential for the integrity of the bacterial cell wall.
Figure 2: Proposed mechanism of action of this compound, highlighting the inhibition of the MurB enzyme in the bacterial peptidoglycan synthesis pathway.
Trustworthiness and Self-Validation
To ensure the integrity and validity of the experimental results, the following quality control measures are essential:
-
Use of Reference Strains: Standard, well-characterized bacterial strains with known antimicrobial susceptibility profiles, such as those from the American Type Culture Collection (ATCC), must be included in each assay.[10][11]
-
Positive and Negative Controls: The inclusion of a growth control (no compound) and a sterility control (no bacteria) in each 96-well plate is mandatory to confirm the viability of the inoculum and the sterility of the medium, respectively.
-
Solvent Toxicity Control: A control containing the highest concentration of DMSO used in the assay should be included to ensure that the solvent itself does not inhibit microbial growth.
-
Replication: All experiments should be performed in triplicate to ensure the reproducibility of the results.
Conclusion
The protocols and application notes provided in this document offer a robust and scientifically sound framework for the initial in vitro evaluation of the antimicrobial activity of this compound. By adhering to these standardized methods and incorporating the recommended quality control measures, researchers can generate reliable and reproducible data that will be crucial for the further development of this promising class of compounds in the fight against infectious diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Green synthesis, antibacterial and antifungal evaluation of new thiazolidine-2,4-dione derivatives: molecular dynamic simulation, POM study and identification of antitumor pharmacophore sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. 2,4-Thiazolidinedione | 2295-31-0 [chemicalbook.com]
- 10. sciensage.info [sciensage.info]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Application Notes & Protocols for 3-Phenylthiazolidine-2,4-dione in Anticancer Research
Introduction: A New Paradigm for an Established Scaffold
The thiazolidine-2,4-dione (TZD) core is a versatile heterocyclic scaffold that has been a cornerstone in medicinal chemistry for decades.[1][2] Initially recognized for the insulin-sensitizing and antidiabetic properties of "glitazone" drugs, which primarily act as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), the TZD scaffold is experiencing a renaissance in oncology.[3][4][5] A growing body of evidence reveals that TZD derivatives, including 3-Phenylthiazolidine-2,4-dione, possess potent anticancer activities that are mediated through a complex and multi-targeted array of mechanisms, extending both dependent on and independent of PPARγ activation.[6][7]
These compounds have demonstrated the ability to suppress the growth of numerous cancer cell lines, including those of the breast, colon, prostate, and lung, both in vitro and in vivo.[8] Their anticancer effects are attributed to the induction of cell cycle arrest, apoptosis, and the inhibition of critical processes like angiogenesis and metastasis.[1][2] The structural amenability of the TZD core, particularly at the C-5 and N-3 positions, allows for extensive chemical modification, enabling the development of derivatives with enhanced potency and selectivity against various cancer targets.[1]
This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides an in-depth overview of the mechanisms of action of this compound derivatives and offers detailed, field-proven protocols for their evaluation as potential anticancer agents.
Mechanisms of Anticancer Action: A Multi-Targeted Approach
The anticancer properties of this compound and its derivatives arise from their influence on a complex network of intracellular signaling pathways. Their activity is not limited to a single target but rather involves the modulation of several key regulators of cell proliferation, survival, and angiogenesis.
PPARγ-Dependent Pathway
Many cancer cells exhibit elevated expression of PPARγ, a nuclear hormone receptor that plays a role in cell differentiation and apoptosis.[3] TZD derivatives can act as high-affinity ligands for PPARγ.[1] Upon activation, the TZD-PPARγ complex heterodimerizes with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription to exert anticancer effects.[6]
Key Downstream Effects:
-
Induction of Apoptosis: The PPARγ/RXR heterodimer can upregulate the expression of pro-apoptotic proteins like Bax and the tumor suppressor PTEN, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2.[6] This critical shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in programmed cell death.
-
Cell Cycle Arrest: Activation of PPARγ can lead to the arrest of the cell cycle, often at the G0/G1 phase, thereby inhibiting uncontrolled cell proliferation.[1][3]
-
Cellular Differentiation: In some cancer types, PPARγ activation can promote cellular differentiation, forcing malignant cells to revert to a more mature, less proliferative state.[3][4]
References
- 1. Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Phenylthiazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Insulin Resistance with Thiazolidinediones
Type 2 Diabetes Mellitus (T2DM) is a metabolic disorder primarily defined by insulin resistance, where peripheral tissues like muscle, liver, and adipose tissue fail to respond effectively to insulin, coupled with a progressive decline in pancreatic β-cell function.[1] This leads to chronic hyperglycemia, a state that precipitates severe long-term complications. A key therapeutic strategy is to enhance insulin sensitivity. The thiazolidinedione (TZD) class of drugs, often called "glitazones," were the first agents developed to directly address this core defect.[1][2]
The 3-phenylthiazolidine-2,4-dione scaffold represents a "privileged structure" in medicinal chemistry for the development of antidiabetic agents.[3][4] Its derivatives, such as Pioglitazone and Rosiglitazone, have demonstrated potent insulin-sensitizing effects. This guide provides a detailed overview of the mechanism, synthesis, and evaluation protocols for novel this compound derivatives, offering a framework for researchers aiming to develop next-generation antidiabetic therapeutics with improved efficacy and safety profiles.
Core Mechanism of Action: PPARγ Agonism
Thiazolidinediones exert their primary therapeutic effects by acting as potent and selective agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear hormone receptor.[1][2][5][6] PPARγ is a master regulator of adipogenesis and is highly expressed in adipose tissue, where its activation orchestrates a complex cascade of genomic and metabolic events that collectively enhance systemic insulin sensitivity.[1][6]
The Causality of PPARγ Activation:
-
Gene Transcription Modulation: Upon binding a TZD ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.[2][7]
-
Enhanced Glucose Disposal: A critical outcome is the increased expression of genes involved in insulin signaling and glucose transport, most notably the glucose transporter type 4 (GLUT4).[6][8] This leads to enhanced translocation of GLUT4 to the cell surface in muscle and adipose tissue, facilitating greater uptake of glucose from the bloodstream.[8]
-
Adipokine Secretion Remodeling: PPARγ activation favorably alters the secretion profile of adipokines. It increases the production of adiponectin, an insulin-sensitizing hormone, while suppressing the expression of pro-inflammatory cytokines like TNF-α, which are known to induce insulin resistance.[5][9]
-
Lipid Metabolism Regulation: By promoting the uptake and storage of free fatty acids in adipocytes, TZDs reduce the circulating levels of lipids. This "lipid steal" mechanism alleviates lipotoxicity in non-adipose tissues like the liver and muscle, thereby improving their insulin sensitivity and reducing hepatic glucose output.[5][7][9]
Caption: PPARγ activation pathway by TZD derivatives.
Protocol: Synthesis of 5-Benzylidene-3-phenylthiazolidine-2,4-dione
This protocol details a representative Knoevenagel condensation reaction, a robust and widely used method for synthesizing 5-arylidene thiazolidinedione derivatives.[10][11][12] The reaction condenses an active methylene group (from the thiazolidinedione ring) with an aldehyde.
Materials & Reagents:
-
This compound
-
Benzaldehyde (or a substituted benzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial Acetic Acid (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.93 g) and benzaldehyde (10 mmol, 1.06 g, 1.02 mL) in 30 mL of ethanol.
-
Rationale: Ethanol serves as an effective solvent for the reactants and facilitates a homogenous reaction environment. An equimolar ratio is typically used.
-
-
Catalyst Addition: Add 3-4 drops of piperidine to the reaction mixture using a Pasteur pipette.
-
Reaction Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous magnetic stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Rationale: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of solvent during the heating period.
-
-
Product Precipitation: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes to facilitate complete precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot glacial acetic acid. Allow the solution to cool slowly to room temperature, then in an ice bath, to form pure crystals.
-
Rationale: Recrystallization is a standard purification technique for solid compounds. The product is soluble in the hot solvent but insoluble at cold temperatures, allowing it to crystallize out while impurities remain in the solution.
-
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with cold distilled water, and dry under vacuum. Characterize the final product using techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure and purity.[6][11][14] The disappearance of the C5 methylene proton signal and the appearance of a new vinyl proton signal in the ¹H-NMR spectrum confirms a successful reaction.[10]
Protocols: In Vitro Biological Evaluation
A hierarchical screening approach is essential for efficiently identifying promising lead compounds. The workflow begins with target engagement assays, followed by cell-based functional assays.
Caption: Hierarchical workflow for in vitro screening of TZD derivatives.
Protocol 1: PPARγ Transcription Factor Activity Assay (ELISA-based)
This protocol provides a sensitive, non-radioactive method to quantify the activation of PPARγ in nuclear extracts by test compounds, based on commercially available kits.[15][16]
Principle: A specific double-stranded DNA sequence containing the PPRE is immobilized onto the wells of a 96-well plate. PPARγ from a nuclear extract specifically binds to this sequence. The bound PPARγ is then detected using a primary antibody specific to PPARγ, followed by a HRP-conjugated secondary antibody, which generates a colorimetric signal.[16]
Step-by-Step Methodology:
-
Nuclear Extract Preparation: Culture a suitable cell line (e.g., 3T3-L1 pre-adipocytes) and treat with various concentrations of the test TZD derivatives for a specified time (e.g., 24 hours). Prepare nuclear extracts from these cells using a commercial nuclear extraction kit.
-
Binding Reaction: Add 50 µL of the prepared nuclear extract to the PPRE-coated wells. Also include a positive control (e.g., Rosiglitazone-treated extract or recombinant PPARγ) and a negative control (untreated extract).
-
Incubation: Incubate the plate for 1-2 hours at room temperature with gentle shaking to allow for PPARγ-PPRE binding.
-
Washing: Wash the wells three times with the provided wash buffer to remove any unbound proteins.
-
Primary Antibody Addition: Add 100 µL of the diluted primary anti-PPARγ antibody to each well and incubate for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step to remove unbound primary antibody.
-
Secondary Antibody Addition: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[15]
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Signal Development: Add 100 µL of TMB Substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, allowing the color to develop.
-
Stop Reaction: Add 100 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader. The signal intensity is directly proportional to the amount of activated PPARγ bound to the PPRE.
Protocol 2: 2-Deoxyglucose (2-DG) Uptake Assay (Colorimetric/Luminescent)
This functional assay measures the direct biological consequence of improved insulin signaling: the uptake of glucose into cells. It uses 2-deoxyglucose, a glucose analog that is taken up and phosphorylated but not further metabolized, causing it to accumulate inside the cell.[17]
Cell Line & Differentiation:
-
Use 3T3-L1 mouse embryonic fibroblasts. Differentiate them into mature adipocytes over 8-10 days using a standard cocktail of insulin, dexamethasone, and IBMX. Differentiated cells will accumulate lipid droplets.[18] C2C12 myoblasts differentiated into myotubes are another excellent model.[6]
Step-by-Step Methodology:
-
Cell Plating: Plate differentiated 3T3-L1 adipocytes in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test TZD derivatives (and a positive control like Pioglitazone) for 24-48 hours in culture medium.
-
Serum Starvation: Replace the medium with serum-free medium (e.g., KRH buffer with 0.5% BSA) and incubate for 2-3 hours.[18]
-
Rationale: Serum starvation minimizes basal glucose uptake and sensitizes the cells to insulin stimulation, providing a cleaner window to observe the effects of the compounds.
-
-
Insulin Stimulation: Add insulin (final concentration ~100 nM) to appropriate wells and incubate for 20-30 minutes at 37°C. Include wells without insulin as a basal uptake control.[18]
-
2-DG Addition: Add 2-deoxyglucose (final concentration ~1 mM) to all wells and incubate for 10-20 minutes.[19]
-
Rationale: This is a timed step. The incubation must be long enough for measurable uptake but short enough to remain in the linear range of the transport kinetics.
-
-
Terminate Uptake & Lyse Cells: Rapidly terminate the uptake by washing the cells three times with ice-cold PBS. Lyse the cells using the Stop Buffer or Extraction Buffer provided with the assay kit (often an acidic detergent).[17][19]
-
Rationale: The ice-cold PBS wash immediately stops all metabolic activity and transport. The acidic lysis buffer stops the reaction and prepares the sample for detection.
-
-
Detection: Process the cell lysates according to the manufacturer's protocol for the specific colorimetric or luminescent assay kit.[17] The assay typically involves a series of enzymatic reactions where the accumulated 2-DG-6-Phosphate (2DG6P) leads to the generation of NADPH, which then drives a colorimetric or luminescent reporter reaction.
-
Data Analysis: Read the signal on a microplate reader. Normalize the glucose uptake signal to the total protein content in each well (determined by a BCA assay) to account for any differences in cell number. Calculate the fold-increase in glucose uptake over the untreated control.
Protocol: In Vivo Efficacy Evaluation
Promising candidates from in vitro screens must be validated in a whole-organism model of T2DM. The alloxan- or streptozotocin (STZ)-induced diabetic rodent model is a widely accepted standard for initial efficacy testing.[20][21][22]
Protocol 3: Oral Glucose Tolerance Test (OGTT) in Alloxan-Induced Diabetic Rats
Principle: An OGTT measures the body's ability to clear a glucose load from the blood. An improvement in glucose tolerance in treated animals compared to diabetic controls indicates that the test compound enhances glucose disposal and insulin sensitivity in vivo.[14]
Step-by-Step Methodology:
-
Animal Model Induction:
-
Acclimatize male Wistar rats (180-200g) for one week.
-
Induce diabetes by a single intraperitoneal (i.p.) injection of alloxan monohydrate (120-150 mg/kg) dissolved in saline.[21][23]
-
Rationale: Alloxan selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia, mimicking key aspects of diabetes.
-
After 72 hours, confirm diabetes by measuring tail-vein blood glucose. Rats with fasting blood glucose >250 mg/dL are considered diabetic and are used for the study.
-
-
Dosing Regimen:
-
Divide the diabetic rats into groups (n=6-8 per group):
-
Group 1: Diabetic Control (Vehicle only)
-
Group 2: Positive Control (e.g., Pioglitazone, 10 mg/kg, oral gavage)
-
Group 3-X: Test Compounds (e.g., 10, 30 mg/kg, oral gavage)
-
-
Administer the vehicle or compounds daily via oral gavage for a period of 14-21 days.
-
-
OGTT Procedure (on the final day):
-
Fast the animals overnight (12-16 hours) but allow access to water.
-
Administer the final dose of the respective compounds/vehicle.
-
After 60 minutes, collect a baseline blood sample (t=0) from the tail vein.
-
Immediately administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Collect subsequent blood samples at 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Blood Glucose Measurement: Measure the blood glucose concentration in each sample using a standard glucometer.
-
Data Analysis:
-
Plot the mean blood glucose concentration vs. time for each group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion profile for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the treated groups with the diabetic control group. A significant reduction in the AUC indicates improved glucose tolerance.[14]
-
Data Presentation and Interpretation
Systematic data organization is crucial for establishing a clear Structure-Activity Relationship (SAR).
Table 1: Summary of In Vitro and In Vivo Activity of TZD Derivatives
| Compound ID | R-Group Substitution on Phenyl Ring | PPARγ Activation EC₅₀ (nM) [a] | Max. Glucose Uptake (% of Pioglitazone) [b] | In Vivo Blood Glucose Reduction (%) [c] |
| PIO-01 | (Reference: Pioglitazone) | 850 | 100% | 45% |
| EX-01 | 4-Chloro | 620 | 115% | 52% |
| EX-02 | 4-Methoxy | 980 | 95% | 41% |
| EX-03 | 3,4-Dichloro | 450 | 130% | 61% |
| EX-04 | 4-Nitro | >10,000 | 15% | 5% |
[a] EC₅₀ value from PPARγ activation assay. A lower value indicates higher potency. [b] Insulin-stimulated glucose uptake in 3T3-L1 adipocytes, expressed as a percentage of the maximal response induced by Pioglitazone. [c] Percentage reduction in fasting blood glucose after 14 days of treatment in alloxan-induced diabetic rats compared to the vehicle-treated diabetic control group.
Interpretation: From the sample data, a preliminary SAR can be drawn. For instance, electron-withdrawing groups at the para-position of the phenyl ring (like Cl in EX-01) appear to enhance potency compared to the reference. A strongly deactivating group (like NO₂ in EX-04) may abolish activity. This systematic analysis guides the rational design of subsequent generations of compounds.[24]
References
- 1. Thazolidinediones and the Promise of Insulin Sensitization in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Mechanisms of thiazolidinedione derivatives for hypoglycemic and insulin sensitizing effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 10. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 13. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. raybiotech.com [raybiotech.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Glucose Uptake-Glo Assay Technical Manual [worldwide.promega.com]
- 18. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 19. researchgate.net [researchgate.net]
- 20. longdom.org [longdom.org]
- 21. Investigation of thiazolidinedione derivatives for anti-diabetic screening: synthesis, in silico analysis, and in vivo evaluation | Journal of Applied Pharmaceutical Research [japtronline.com]
- 22. Discovery Potent of Thiazolidinedione Derivatives as Antioxidant, α-Amylase Inhibitor, and Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Application Notes & Protocols: Molecular Docking of 3-Phenylthiazolidine-2,4-dione with Target Proteins
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of the Thiazolidinedione Scaffold
The thiazolidine-2,4-dione (TZD) core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2][3] Its prominence was cemented by the "glitazone" class of drugs, such as Pioglitazone and Rosiglitazone, which revolutionized the management of type 2 diabetes by acting as potent insulin sensitizers.[4][5] Beyond this, the TZD nucleus is a versatile pharmacophore, with derivatives exhibiting potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][5][6][7][8][9][10][11]
This remarkable therapeutic diversity stems from the ability of the TZD scaffold to be chemically modified at its 3rd and 5th positions, allowing it to engage with a variety of biological protein targets.[1] Understanding the precise molecular interactions between TZD derivatives and their target proteins is paramount for rational drug design and lead optimization. Molecular docking serves as an indispensable computational tool in this endeavor, providing critical insights into binding modes and affinities that guide further experimental validation.[4][12]
This document provides a detailed guide for researchers on performing and validating molecular docking studies of 3-Phenylthiazolidine-2,4-dione, a representative of this class, with two key protein targets: Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Aldo-Keto Reductase 1B10 (AKR1B10).
Section 1: Key Biological Targets for Thiazolidinedione Derivatives
The efficacy of TZD compounds is dictated by their interaction with specific protein targets. While numerous targets exist[7][11], two have been extensively studied and serve as excellent models for docking protocols.
-
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): As a member of the nuclear receptor superfamily, PPARγ is a master regulator of adipogenesis, glucose homeostasis, and inflammation.[4][13] TZD derivatives, acting as agonists, bind to the ligand-binding domain (LBD) of PPARγ. This induces a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[13] This complex then binds to specific DNA sequences, modulating the transcription of genes involved in insulin signaling and lipid metabolism.[4][13] It is the primary target for the antidiabetic effects of glitazones.[4]
-
Aldo-Keto Reductase 1B10 (AKR1B10): A member of the aldo-keto reductase superfamily, AKR1B10 is implicated in the development of several cancers and contributes to chemoresistance.[14][15][16] It shares a high degree of structural similarity with Aldose Reductase (AKR1B1), a target for diabetic complications, making the design of selective inhibitors a significant challenge.[17][18] Molecular docking is crucial for identifying structural differences between these two enzymes that can be exploited to develop highly selective AKR1B10 inhibitors for cancer therapy.[17][18]
Section 2: The Principle of Protocol Validation
A fundamental tenet of trustworthy computational science is the validation of the methodology.[19][20] Before screening novel compounds, the chosen docking protocol must demonstrate its ability to accurately reproduce experimentally determined binding modes. This self-validating system ensures that the parameters and scoring functions are appropriate for the specific protein target.
The gold standard for validation is redocking .[12][21][22] This process involves:
-
Selecting a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB) that is co-crystallized with a known ligand.
-
Computationally extracting the co-crystallized ligand.
-
Docking the extracted ligand back into the now-empty binding site of the same protein structure using the intended protocol.
-
Calculating the Root Mean Square Deviation (RMSD) between the atomic coordinates of the docked ligand pose and the original crystallographic pose.
An RMSD value of less than 2.0 Ångstroms (Å) is considered a successful validation, indicating that the docking protocol can reliably reproduce the known binding orientation.[12][20][21]
Experimental Protocols: A Step-by-Step Guide
This section outlines a generalized yet detailed workflow for molecular docking. While specific software commands may vary, the underlying principles are universal.
Protocol 1: Molecular Docking Workflow
This protocol details the complete process from protein preparation to the final analysis of results.
A. Software and Resources
-
Molecular Docking Software: AutoDock Vina, Schrodinger Glide, or equivalent.[13][23]
-
Molecular Visualization Software: PyMOL, UCSF Chimera, or Discovery Studio.[13]
-
Protein Structure Database: Protein Data Bank (PDB).
-
Ligand Structure Database: PubChem or similar chemical databases.
B. Receptor Preparation
-
Obtain Receptor Structure: Download the 3D crystal structure of the target protein from the PDB.
-
Clean the PDB File: Using visualization software, remove all non-essential components from the structure file. This includes water molecules, co-crystallized ligands (except for validation), ions, and any other heteroatoms not critical to the protein's structure or function.[12][13]
-
Causality: Water molecules and non-native ligands can occupy the binding site and sterically hinder the docking of the new ligand, leading to inaccurate results.
-
-
Add Hydrogens and Assign Charges: The PDB file often lacks hydrogen atoms. Add polar hydrogens to the protein, which are essential for forming hydrogen bonds. Assign appropriate partial atomic charges (e.g., Kollman or Gasteiger charges) to all atoms.[13]
-
Causality: Accurate charge distribution is critical for the scoring function to correctly calculate electrostatic and van der Waals interactions, which are major components of binding affinity.
-
-
Save Prepared Receptor: Save the processed protein in the format required by the docking software (e.g., .pdbqt for AutoDock Vina).
C. Ligand Preparation (this compound)
-
Obtain Ligand Structure: Download the 3D structure of this compound from PubChem or build it using a molecular editor.
-
Energy Minimization: Perform a geometry optimization of the ligand structure using a suitable force field (e.g., MMFF94).[13]
-
Causality: This step ensures the ligand is in a low-energy, sterically favorable conformation before docking begins, preventing the docking algorithm from wasting computational time on unrealistic starting poses.
-
-
Define Rotatable Bonds: Identify and define the rotatable (torsional) bonds within the ligand.
-
Causality: Allowing these bonds to rotate gives the ligand conformational flexibility, enabling it to adapt its shape to fit optimally within the protein's binding pocket.[13]
-
-
Save Prepared Ligand: Save the final ligand structure in the appropriate format (e.g., .pdbqt).
D. Docking Simulation
-
Define the Binding Site (Grid Box Generation): Specify the search space for the docking algorithm by defining a 3D grid box that encompasses the active site of the protein.[13][24]
-
Expert Insight: For a validated protocol, center this grid box on the coordinates of the original co-crystallized ligand. Ensure its dimensions are large enough to allow the ligand to move and rotate freely within the entire binding pocket.
-
-
Execute Docking Run: Launch the docking simulation using the prepared receptor, ligand, and grid box parameters. The software will systematically explore thousands to millions of possible binding poses.
-
Scoring and Ranking: The program's scoring function will calculate a binding affinity score (typically in kcal/mol) for each generated pose. The poses are then ranked, with the most negative score representing the most favorable predicted binding energy.[5][25]
E. Post-Docking Analysis
-
Visualize Binding Poses: Load the receptor and the top-ranked ligand poses into a molecular visualization program.
-
Analyze Intermolecular Interactions: Carefully examine the interactions between the best-ranked pose of this compound and the amino acid residues of the target protein. Identify key interactions such as:
-
Hydrogen Bonds: Look for H-bonds between the carbonyl oxygens or the nitrogen of the TZD ring and polar residues in the active site.
-
Hydrophobic Interactions: Identify contacts between the phenyl ring and nonpolar residues.
-
Pi-Pi Stacking: Check for potential stacking interactions between the phenyl ring and aromatic residues like Tyrosine, Phenylalanine, or Histidine.
-
-
Compare with Controls: Dock a known active compound (e.g., Rosiglitazone for PPARγ) and a known inactive compound (if available) using the exact same protocol.[4] Compare the docking scores and binding modes.
-
Trustworthiness: A reliable protocol should predict a significantly better score and a more stable binding mode for the active control compared to the inactive control and the test ligand.
-
Section 3: Visualization and Data Presentation
Clear visualization of workflows and data is essential for interpretation and communication.
Caption: Generalized workflow for molecular docking studies.
Caption: Simplified PPARγ signaling pathway upon agonist activation.
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds |
| 3-Phenyl-TZD | PPARγ | 5YCP | -9.2 | Tyr473, His323, Ser289 | Tyr473, His323 |
| Rosiglitazone (Control) | PPARγ | 5YCP | -10.5 | Tyr473, His449, Ser289 | Tyr473, His449 |
| 3-Phenyl-TZD | AKR1B10 | 1Z1C | -8.5 | Trp112, Val301, His111 | His111 |
| Known Inhibitor (Control) | AKR1B10 | 1Z1C | -9.8 | Trp112, Val301, Gln303 | Gln303 |
Note: The data in the table is hypothetical and for illustrative purposes only. Actual results will vary based on the specific software, force fields, and parameters used.
References
- 1. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential [mdpi.com]
- 6. Synthesis, biological evaluation and molecular docking studies of novel 3,5-disubstituted 2,4-thiazolidinediones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiazolidine-2,4-dione derivatives: programmed chemical weapons for key protein targets of various pathological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Aldo-Keto Reductase Family 1 Member B10 Inhibitors: Potential Drugs for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Perspective on the Structural Basis for Human Aldo-Keto Reductase 1B10 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selectivity determinants of inhibitor binding to the tumour marker human aldose reductase-like protein (AKR1B10) discovered from molecular docking and database screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Decoding selectivity: computational insights into AKR1B1 and AKR1B10 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. japsonline.com [japsonline.com]
- 24. Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular Docking Studies of Thiazolidinediones on Receptor for Advanced Glycation End Products (RAGE) | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
Application Note: Structural Elucidation of 3-Phenylthiazolidine-2,4-dione using 1H and 13C NMR Spectroscopy
Introduction: The Significance of the Thiazolidinedione Scaffold
The thiazolidine-2,4-dione (TZD) moiety is a privileged scaffold in medicinal chemistry, forming the core of various pharmacologically active agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including antidiabetic, antimicrobial, and antitumor properties.[1][2][4] 3-Phenylthiazolidine-2,4-dione serves as a fundamental building block for the synthesis of more complex derivatives.[1][5]
Accurate structural confirmation is a critical, non-negotiable step in the synthesis and development of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone analytical technique for the unambiguous structural elucidation of small organic molecules.[6][7] This application note provides a detailed guide and robust protocol for the interpretation of the 1D ¹H and ¹³C NMR spectra of this compound, grounded in the principles of chemical structure and magnetic resonance.
Foundational NMR Principles for Structural Analysis
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), they align either with or against the field. The absorption of radiofrequency (RF) radiation can induce a "flip" between these energy states. The precise frequency required for this transition is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of its position within the molecule.[6]
Key parameters extracted from NMR spectra include:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).[6]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (Multiplicity): The magnetic field of a nucleus is influenced by the spins of adjacent nuclei, causing signals to split into multiple lines (e.g., singlet, doublet, triplet). The pattern of splitting reveals the number of neighboring protons.[6]
-
Coupling Constant (J): The distance between the split lines, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled nuclei.[8]
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the structure of this compound is presented below with a standardized numbering system.
Caption: Structure of this compound with atom numbering.
Experimental Protocols
Protocol for NMR Sample Preparation
This protocol outlines a standardized procedure for preparing high-quality NMR samples of small organic molecules like this compound.
Materials:
-
This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[9]
-
NMR-grade deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆).
-
Glass Pasteur pipette and bulb.
-
Small vial for dissolution.
-
Cotton wool or glass wool for filtration.
-
Internal standard (e.g., Tetramethylsilane, TMS), if not present in the solvent.
Procedure:
-
Weighing: Accurately weigh the required amount of the compound. For a standard ¹H spectrum, 5-10 mg is typically sufficient.[11] For a ¹³C spectrum, a more concentrated sample (~50 mg) is preferable to reduce acquisition time.[9]
-
Dissolution: Transfer the solid sample into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[10][12] The solvent choice is critical; it must dissolve the compound completely and its residual proton signals should not overlap with sample signals. CDCl₃ and DMSO-d₆ are common choices for thiazolidinedione derivatives.[13][14]
-
Mixing: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication can be attempted, but ensure the compound is stable under these conditions.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into the NMR tube. Place a small, tight plug of cotton or glass wool into a Pasteur pipette and use it to transfer the solution.[11] This step is crucial for achieving good magnetic field homogeneity (shimming).
-
Capping and Labeling: Cap the NMR tube securely and label it clearly near the top. Do not use paper labels or tape on the body of the tube, as this can interfere with its positioning in the spectrometer.[10][12]
-
Final Check: Ensure the sample is a clear, homogenous solution with no suspended particles and a sample height of approximately 4-5 cm.[12]
Workflow for NMR Data Acquisition and Analysis
Caption: General workflow from sample preparation to structural confirmation.
Spectral Data Interpretation
¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum of this compound is expected to show two main signal regions: the aromatic region for the phenyl protons and the aliphatic region for the methylene protons of the thiazolidine ring.
-
Aromatic Protons (H2', H3', H4', H5', H6'):
-
Chemical Shift: Expected in the range of δ 7.20–7.55 ppm. The electron-withdrawing nature of the thiazolidinedione ring system will deshield these protons.
-
Multiplicity & Integration: These five protons are in different chemical environments, but often overlap, resulting in a complex multiplet. A higher field instrument might resolve them into distinct patterns: a triplet for the para-proton (H4'), a triplet for the two meta-protons (H3'/H5'), and a doublet for the two ortho-protons (H2'/H6'). The total integration for this region will correspond to 5 protons.
-
-
Methylene Protons (H5):
-
Chemical Shift: Expected around δ 4.41 ppm. This significant downfield shift is due to the strong deshielding effects of the adjacent sulfur atom and the C4-carbonyl group.
-
Multiplicity & Integration: These two protons are chemically equivalent and typically appear as a sharp singlet. Their signal will integrate to 2 protons. The absence of coupling to any neighboring protons simplifies this signal.
-
¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to show 6 distinct signals, as symmetry in the phenyl group makes the ortho (C2'/C6') and meta (C3'/C5') carbons chemically equivalent.
-
Carbonyl Carbons (C2, C4):
-
Chemical Shift: These are the most deshielded carbons and will appear far downfield. C4 is expected around δ 170.5 ppm and C2 around δ 169.8 ppm. Their exact positions can be influenced by the solvent and subtle electronic differences.
-
-
Phenyl Carbons (C1' to C6'):
-
C1' (ipso): The carbon directly attached to the nitrogen is expected around δ 132.0 ppm.
-
C4' (para): This carbon typically appears around δ 129.5 ppm.
-
C2'/C6' (ortho): These carbons are expected near δ 129.0 ppm.
-
C3'/C5' (meta): These carbons are expected around δ 126.5 ppm.
-
-
Methylene Carbon (C5):
-
Chemical Shift: This aliphatic carbon, deshielded by the adjacent sulfur and carbonyl group, is predicted to resonate around δ 45.9 ppm.
-
Data Summary
The following table summarizes the predicted and commonly observed NMR spectral data for this compound.
| Assignment | ¹H NMR (δ, ppm) | Multiplicity | Integration | ¹³C NMR (δ, ppm) |
| C2 | - | - | - | 169.8 |
| C4 | - | - | - | 170.5 |
| C5 | 4.41 | Singlet (s) | 2H | 45.9 |
| C1' (ipso) | - | - | - | 132.0 |
| C2'/C6' (ortho) | 7.25-7.55 | Multiplet (m) | 5H (total) | 129.0 |
| C3'/C5' (meta) | 7.25-7.55 | Multiplet (m) | 126.5 | |
| C4' (para) | 7.25-7.55 | Multiplet (m) | 129.5 |
Note: Actual chemical shifts can vary slightly based on solvent, concentration, and instrument calibration.
Conclusion and Best Practices
The structural confirmation of this compound is straightforward using 1D ¹H and ¹³C NMR spectroscopy. The key spectral features are the singlet for the C5 methylene protons around 4.4 ppm and the multiplet for the five phenyl protons in the aromatic region. The ¹³C spectrum provides definitive evidence with signals for the two distinct carbonyl carbons, the four unique phenyl carbons, and the aliphatic C5 carbon.
For absolute certainty in assignments, especially for more complex derivatives, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) are invaluable tools.[7] Adherence to the rigorous sample preparation protocol outlined is paramount to obtaining high-resolution, artifact-free spectra, ensuring data integrity for research, development, and regulatory submissions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. emerypharma.com [emerypharma.com]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. sites.bu.edu [sites.bu.edu]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Note: FT-IR Spectroscopic Characterization of 3-Phenylthiazolidine-2,4-dione
Abstract
This application note provides a comprehensive guide to the characterization of 3-Phenylthiazolidine-2,4-dione using Fourier Transform Infrared (FT-IR) spectroscopy. Thiazolidine-2,4-diones (TZDs) are a significant class of heterocyclic compounds with a wide range of biological activities, making their structural elucidation and purity assessment critical in pharmaceutical research and development.[1][2][3][4] This document outlines the theoretical principles, a detailed experimental protocol for sample analysis, and an in-depth interpretation of the resulting FT-IR spectrum. The provided methodology is designed to be a self-validating system, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.
Introduction to this compound and FT-IR Spectroscopy
The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, most notably for its role in developing antidiabetic agents known as glitazones.[5][6] These compounds function as agonists for the peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.[6][7] The substitution at the nitrogen atom in the 3-position of the TZD ring significantly influences the molecule's pharmacological properties. This compound serves as a crucial parent structure for a library of such derivatives.
FT-IR spectroscopy is an indispensable analytical technique for the structural characterization of molecules. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For this compound, FT-IR is particularly effective for confirming the presence of the key carbonyl groups of the dione structure, the phenyl ring, and the integrity of the thiazolidine ring.
Principle of the FT-IR Experiment
The FT-IR spectrometer measures the absorption of infrared radiation by the sample as a function of wavenumber (cm⁻¹). The fundamental vibrations observed correspond to stretching (changes in bond length) and bending (changes in bond angle). The position, intensity, and shape of the absorption bands in the spectrum provide detailed information about the molecular structure.
For this compound, the key diagnostic regions in the FT-IR spectrum are:
-
4000-2500 cm⁻¹: C-H stretching vibrations from the aromatic phenyl ring and the aliphatic CH₂ group in the thiazolidine ring.
-
2000-1500 cm⁻¹: The carbonyl (C=O) stretching region, which is highly characteristic for the dione structure. Aromatic C=C stretching bands also appear here.
-
Below 1500 cm⁻¹ (Fingerprint Region): A complex region containing a wealth of information from C-N, C-S, and C-C stretching and various bending vibrations, which are unique to the overall molecular structure.
Experimental Protocol
This protocol is designed as a self-validating system, with steps to ensure data quality and integrity.
Materials and Equipment
-
Sample: this compound (solid, powder form)
-
FT-IR Spectrometer: A properly calibrated instrument, such as a Nicolet iS5 or equivalent, equipped with a deuterated triglycine sulfate (DTGS) detector.[5]
-
Sampling Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal. (Alternatively, KBr pellet press and die).
-
Reagents:
-
Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours prior to use (for KBr pellet method).
-
Isopropyl alcohol or acetone for cleaning the ATR crystal.
-
-
Lab Equipment: Spatula, agate mortar and pestle, laboratory press (for KBr pellet method), lint-free wipes.
Instrument Preparation and Background Collection
-
Instrument Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.
-
Accessory Installation: Install the ATR accessory.
-
Crystal Cleaning: Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropyl alcohol or acetone and allow it to dry completely.
-
Background Spectrum: Collect a background spectrum. This is a critical step that measures the ambient conditions (atmosphere, crystal, and instrument optics) and will be subtracted from the sample spectrum. A successful background spectrum should be a flat line with minimal noise.
Sample Preparation and Spectrum Acquisition (ATR Method)
The ATR method is recommended for its simplicity, speed, and minimal sample preparation.
-
Sample Application: Place a small amount (1-2 mg) of the this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR's pressure arm to apply consistent and firm pressure to the sample, ensuring good contact with the crystal.
-
Collect Spectrum: Acquire the sample spectrum. Typical parameters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (to ensure a good signal-to-noise ratio)
-
-
Cleaning: After analysis, release the pressure arm, remove the sample, and clean the crystal as described in step 4.2.3.
Data Processing
-
Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
ATR Correction (Optional but Recommended): Apply an ATR correction algorithm if available in the software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum more comparable to a traditional transmission spectrum.
-
Peak Picking: Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.
Spectral Interpretation and Discussion
The FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to its constituent functional groups. The interpretation below is based on established literature values for similar thiazolidinedione derivatives and general spectroscopic principles.[1][8][9]
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch (Phenyl group) |
| ~ 2950 - 2850 | Weak | Aliphatic C-H Stretch (-CH₂- in the thiazolidine ring) |
| ~ 1745 | Strong | Asymmetric C=O Stretch (Carbonyl at position 4) |
| ~ 1680 | Strong | Symmetric C=O Stretch (Carbonyl at position 2, influenced by adjacent N-atom) |
| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Ring Stretch (Phenyl group) |
| ~ 1400 - 1300 | Medium | C-N Stretch |
| ~ 1250 - 1150 | Medium | C-O-C like Stretch (within the ring) and CH₂ Wagging |
| ~ 750, 690 | Strong | C-H Out-of-plane Bending (Monosubstituted phenyl ring) |
| ~ 700 - 600 | Weak | C-S Stretch |
Discussion of Key Vibrational Modes:
-
Carbonyl (C=O) Stretching: The most prominent features in the spectrum are the two strong absorption bands for the carbonyl groups. The thiazolidine-2,4-dione ring contains two distinct carbonyl environments. The C=O at position 4 typically absorbs at a higher frequency (~1745 cm⁻¹) compared to the C=O at position 2 (~1680 cm⁻¹).[1][8] This difference arises from the electronic influence of the adjacent nitrogen atom on the C2 carbonyl, which lowers its vibrational frequency. The presence of two sharp, strong bands in this region is a definitive indicator of the dione structure.
-
Aromatic C-H and C=C Stretching: The phenyl group is identified by the C-H stretching vibrations just above 3000 cm⁻¹ and a series of medium to weak C=C stretching bands in the 1600-1450 cm⁻¹ region.
-
Aliphatic C-H Stretching: The methylene (-CH₂-) group in the five-membered ring will exhibit weak C-H stretching bands in the 2950-2850 cm⁻¹ range.
-
C-H Out-of-Plane Bending: The substitution pattern on the phenyl ring can be confirmed by the strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region. For a monosubstituted ring, two strong bands are expected around 750 cm⁻¹ and 690 cm⁻¹.
-
C-S Stretching: The carbon-sulfur bond vibration is typically weak and appears in the fingerprint region (700-600 cm⁻¹). While not always prominent, its presence is consistent with the thiazolidine ring structure.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the FT-IR characterization process.
Caption: Workflow for FT-IR analysis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Noisy Spectrum | Insufficient number of scans; Poor sample-crystal contact | Increase the number of scans to 64 or 128. Re-apply the sample and ensure firm, even pressure is applied. |
| Broad Peaks in O-H Region (~3400 cm⁻¹) | Presence of water in the sample or on the ATR crystal | Dry the sample under vacuum. Ensure the ATR crystal is completely dry before running the background and sample. |
| Sloping Baseline | Poor sample-crystal contact; Highly absorbing sample | Re-apply the sample. Use a baseline correction function in the software. |
| Negative Peaks | Incorrect background spectrum (e.g., impurities on crystal during background scan) | Re-clean the crystal and collect a new background spectrum. |
Conclusion
FT-IR spectroscopy is a rapid, reliable, and non-destructive technique for the structural confirmation of this compound. The characteristic spectral signature, particularly the distinct dual carbonyl absorptions and the bands corresponding to the monosubstituted phenyl ring, provides unequivocal evidence of the compound's molecular structure. The protocol detailed in this application note offers a robust and reproducible method for obtaining high-quality FT-IR spectra, which is essential for quality control, reaction monitoring, and structural elucidation in the context of drug discovery and development.
References
- 1. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The new thiazolidine-2,4-dione-based hybrids with promising antimycobacterial activity: design, synthesis, biological evaluation, and drug interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 3-Phenylthiazolidine-2,4-dione Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylthiazolidine-2,4-dione is a key heterocyclic scaffold in medicinal chemistry, forming the core of various therapeutic agents. Its synthesis, while conceptually straightforward, can present several challenges that impact yield and purity. This guide is structured to help you navigate these complexities, offering solutions to common problems encountered during its preparation.
There are two primary synthetic pathways to this compound:
-
Route A: Cyclocondensation of N-Phenylthiourea with Chloroacetic Acid. This is a direct, one-pot approach to the desired product.
-
Route B: N-Arylation of Thiazolidine-2,4-dione. This two-step method involves the initial synthesis of the thiazolidine-2,4-dione core, followed by the introduction of the phenyl group at the nitrogen atom.
This guide will provide troubleshooting and frequently asked questions for both synthetic routes.
Troubleshooting Guide
Route A: Cyclocondensation of N-Phenylthiourea and Chloroacetic Acid
This method involves the reaction of N-phenylthiourea with chloroacetic acid, typically in the presence of an acid catalyst and heat.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in this cyclocondensation can stem from several factors. Let's break them down:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration, typically 8-10 hours at 100-110°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Acid Catalyst: Concentrated hydrochloric acid is commonly used.[1] Ensure the appropriate stoichiometry is used. An insufficient amount of acid can lead to an incomplete reaction.
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Troubleshooting:
-
Hydrolysis of Chloroacetic Acid: Prolonged heating in an aqueous acidic medium can lead to the hydrolysis of chloroacetic acid to glycolic acid, which is unreactive. To mitigate this, consider adding the chloroacetic acid portion-wise over the course of the reaction.
-
Decomposition of Thiourea: N-phenylthiourea can decompose under harsh acidic conditions and high temperatures. Ensure the temperature does not significantly exceed the recommended range.
-
-
-
Product Isolation: Loss of product during workup is a common issue.
-
Troubleshooting:
-
Precipitation: Upon cooling, the product should precipitate as a solid.[1] Ensure the reaction mixture is sufficiently cooled to maximize precipitation. An ice bath can be beneficial.
-
Washing: Wash the filtered product with cold water to remove any remaining acid and other water-soluble impurities. Avoid excessive washing, which can lead to product loss.
-
-
Question 2: I am observing multiple spots on my TLC plate, even after the recommended reaction time. What are these impurities?
Answer:
The presence of multiple spots on the TLC plate indicates a mixture of products. The most common impurities include:
-
Unreacted Starting Materials: N-phenylthiourea and chloroacetic acid may still be present.
-
Intermediate Products: The reaction proceeds through an intermediate, 2-imino-3-phenylthiazolidin-4-one, which may not have fully hydrolyzed to the final product.
-
Side Products: As mentioned above, decomposition products of the starting materials can also be present.
Troubleshooting:
-
TLC Analysis: Use an appropriate solvent system to achieve good separation of the spots. A common system is a mixture of chloroform and ethyl acetate.[2]
-
Purification: Recrystallization from a suitable solvent, such as ethanol, is often effective in purifying the final product.[1]
Route B: N-Arylation of Thiazolidine-2,4-dione
This route first involves the synthesis of the thiazolidine-2,4-dione (TZD) core, a well-established procedure involving the reaction of thiourea and chloroacetic acid.[2][3][4] The subsequent N-arylation with a phenyl halide is the critical step for obtaining this compound. Two common methods for this N-arylation are the Ullmann condensation and the Buchwald-Hartwig amination.
Question 3: My N-arylation reaction using an Ullmann-type coupling (copper catalyst) is giving a low yield. How can I optimize this reaction?
Answer:
The Ullmann condensation for N-arylation of imides can be challenging. Here are key parameters to consider for optimization:
-
Copper Catalyst:
-
Choice of Catalyst: Copper(I) salts, such as CuI, are generally more effective than copper(II) salts. Copper powder can also be used, but may require higher temperatures.
-
Catalyst Loading: Insufficient catalyst will result in a sluggish or incomplete reaction. A typical loading is 5-10 mol%.
-
-
Ligand:
-
Importance of Ligands: The use of a ligand is often crucial for a successful Ullmann coupling. Ligands like 1,10-phenanthroline or amino acids can improve the solubility and reactivity of the copper catalyst.[5]
-
Troubleshooting: If you are not using a ligand, its addition is highly recommended. Experiment with different ligands to find the most effective one for your specific substrate.
-
-
Base:
-
Choice of Base: A strong base is required to deprotonate the thiazolidine-2,4-dione. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often more effective but also more expensive.
-
Base Strength and Solubility: The choice of base can influence the reaction rate and yield. Ensure the base is finely powdered and dry.
-
-
Solvent:
-
High-Boiling Point Solvents: Ullmann couplings typically require high temperatures (120-180°C). Therefore, high-boiling point polar aprotic solvents like DMF, DMSO, or NMP are commonly used.
-
Solvent Purity: Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
-
Aryl Halide:
-
Reactivity: The reactivity of the aryl halide follows the order: I > Br > Cl. Iodobenzene is the most reactive and is often the best choice for achieving a good yield.
-
Question 4: I am attempting a Buchwald-Hartwig amination for the N-phenylation, but the reaction is not working well. What are the critical factors for this reaction?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the careful selection of the catalyst system.[6]
-
Palladium Precatalyst and Ligand:
-
Catalyst System is Key: This is the most critical factor. The combination of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand determines the catalytic activity.
-
Ligand Selection: Bulky, electron-rich phosphine ligands are generally required. For N-arylation of imides, ligands like XPhos or SPhos are often effective.[7]
-
Troubleshooting: If your current catalyst system is not providing good results, screening different palladium precatalysts and ligands is essential.
-
-
Base:
-
Strong, Non-Nucleophilic Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Base Sensitivity: Be aware that some starting materials or products may be sensitive to strong bases.
-
-
Solvent:
-
Anhydrous Aprotic Solvents: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The choice of solvent can influence the solubility of the catalyst and reagents.
-
-
Reaction Temperature:
-
Optimization Required: The optimal temperature can vary depending on the specific catalyst system and substrates. Temperatures typically range from 80-110°C.
-
Question 5: I am observing a significant amount of a byproduct that appears to be a C-5 substituted thiazolidine-2,4-dione. How can I favor N-arylation over C-alkylation/arylation?
Answer:
The thiazolidine-2,4-dione ring has two acidic protons: one on the nitrogen at the 3-position and another on the methylene group at the 5-position. Competition between N- and C-alkylation/arylation can be a significant issue.
-
Mechanism of Deprotonation: The N-H proton is generally more acidic and will be deprotonated first by a suitable base. However, under certain conditions, deprotonation at the C-5 position can occur, leading to the formation of C-substituted byproducts.
-
Troubleshooting Strategies to Favor N-Arylation:
-
Choice of Base: Using a bulky base can sterically hinder the approach to the C-5 position, thus favoring deprotonation at the less hindered N-3 position.
-
Reaction Conditions: Running the reaction at lower temperatures may improve the selectivity for N-arylation.
-
Pre-formation of the N-anion: A common strategy is to first treat the thiazolidine-2,4-dione with a base (like potassium hydroxide or sodium hydride) to form the N-anion salt. This salt can then be isolated and reacted with the aryl halide in a separate step, which often leads to higher selectivity for N-arylation.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the best method to synthesize the starting thiazolidine-2,4-dione?
The most common and reliable method is the condensation of thiourea with chloroacetic acid in the presence of a strong acid like concentrated HCl, followed by heating under reflux.[2][3][4] This method generally provides a good yield of the desired product.
FAQ 2: How can I effectively purify the final this compound product?
Recrystallization is the most common method for purifying this compound. Ethanol is a frequently used solvent for this purpose.[1] If recrystallization is insufficient, column chromatography on silica gel may be necessary.
FAQ 3: Are there any "green" or more environmentally friendly approaches to this synthesis?
Yes, research is ongoing to develop greener synthetic methods. Some approaches include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.
-
Use of alternative solvents: Ionic liquids or deep eutectic solvents are being explored as greener alternatives to traditional organic solvents.
-
Catalyst-free conditions: Some Knoevenagel condensations for C-5 substitution have been reported under catalyst-free conditions, which reduces waste.[8]
FAQ 4: Can I use phenylboronic acid instead of a phenyl halide for the N-arylation?
Yes, a Chan-Lam coupling reaction using phenylboronic acid and a copper catalyst is a viable alternative for the N-arylation of imides. This method can sometimes offer milder reaction conditions compared to the traditional Ullmann condensation.
Experimental Protocols
Protocol 1: Synthesis of Thiazolidine-2,4-dione (TZD)
This protocol is adapted from established literature procedures.[2][4]
-
In a round-bottom flask, dissolve chloroacetic acid (0.6 mol) in 60 mL of water.
-
In a separate beaker, dissolve thiourea (0.6 mol) in 60 mL of water.
-
Add the thiourea solution to the chloroacetic acid solution with stirring. A white precipitate should form.
-
Slowly add 60 mL of concentrated hydrochloric acid to the mixture.
-
Heat the mixture to reflux at 100-110°C for 8-10 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Filter the solid product and wash it with cold water.
-
Recrystallize the crude product from ethanol to obtain pure thiazolidine-2,4-dione.
Data Summary
| Parameter | Route A (N-Phenylthiourea) | Route B (N-Arylation) |
| Starting Materials | N-Phenylthiourea, Chloroacetic Acid | Thiazolidine-2,4-dione, Phenyl Halide |
| Key Reaction | Cyclocondensation | Ullmann Condensation or Buchwald-Hartwig Amination |
| Typical Catalysts | Concentrated HCl | CuI (Ullmann), Pd(OAc)₂/Ligand (Buchwald-Hartwig) |
| Common Solvents | Water | DMF, Toluene (high boiling point) |
| Typical Temperature | 100-110°C | 80-180°C |
| Key Challenges | Side reactions, incomplete reaction | Catalyst selection, N- vs C-selectivity |
Visualizations
Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Phenylthiazolidine-2,4-dione
Welcome to the technical support guide for the synthesis of 3-Phenylthiazolidine-2,4-dione. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following FAQs and troubleshooting guides are structured to provide not just solutions, but also the underlying mechanistic reasoning to empower your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level issues encountered by researchers.
Q1: My overall yield of this compound is significantly lower than expected. What are the primary causes?
Low yield is typically a result of incomplete reaction, competing side reactions, or product loss during workup and purification. The most common chemical culprits are the incomplete hydrolysis of the 2-imino-3-phenylthiazolidin-4-one intermediate or the formation of alternative cyclization products. Strict control over reaction temperature and pH during the hydrolysis step is critical.[1][2][3]
Q2: After the initial reaction, I've isolated a major by-product that is difficult to hydrolyze. What is it likely to be?
You are likely observing the formation of the 2-imino-3-phenylthiazolidin-4-one intermediate. The synthesis of the thiazolidinedione core from thiourea and an α-haloacetic acid proceeds via this stable imino intermediate.[1][2][3] Its subsequent hydrolysis to the desired 2,4-dione requires stringent acidic conditions (e.g., refluxing in concentrated HCl), and incomplete conversion is a frequent cause of low yields and purification difficulties.
Q3: My TLC plate shows multiple spots close to my product spot, making purification by column chromatography challenging. How can I improve reaction selectivity?
The key to improving selectivity is precise control of reaction conditions to disfavor side-product formation. The primary strategy involves temperature management. The initial condensation reaction should be performed at a low temperature to favor the desired kinetic product. Furthermore, ensuring the purity of starting materials, particularly N-phenylthiourea and chloroacetic acid, is essential to prevent the introduction of competing reactants.
Q4: I suspect my product is degrading during the workup. Is this compound susceptible to ring-opening?
Yes, the thiazolidine-2,4-dione ring can be labile under harsh conditions.[4] Strong basic conditions (pH > 10) during aqueous workup can lead to hydrolysis and ring-opening of the dione product. It is advisable to perform extractions under neutral or slightly acidic conditions and to avoid prolonged exposure to strong bases.
Section 2: Core Synthesis Pathway and Mechanism
The most common and cost-effective route to this compound involves a two-step, one-pot reaction starting from N-phenylthiourea and chloroacetic acid.
-
Step 1: Condensation/Cyclization: N-phenylthiourea reacts with chloroacetic acid to form the intermediate, 2-imino-3-phenylthiazolidin-4-one.
-
Step 2: Hydrolysis: The imino intermediate is hydrolyzed under strong acidic conditions to yield the final this compound.[2][3]
Caption: Main synthesis pathway for this compound.
Section 3: Troubleshooting Guide: Common Side Reactions & By-products
This guide provides a detailed analysis of specific side reactions, their mechanisms, and proven methods for their mitigation.
Issue 1: Incomplete Hydrolysis of the Imino Intermediate
This is the most frequent challenge, leading to a mixture of the intermediate and the final product, which are often difficult to separate.
-
Plausible Mechanism: The C=N bond of the 2-imino intermediate is resonance-stabilized, making it less electrophilic and thus resistant to hydrolysis. The reaction requires protonation of the imino nitrogen to activate the carbon for nucleophilic attack by water. Insufficient acid concentration or reaction time will result in incomplete conversion.
Caption: Equilibrium issue in the hydrolysis of the imino intermediate.
-
Identification:
| Compound | TLC Rf (Typical) | Key ¹H NMR Signal (DMSO-d₆) |
| Intermediate | Higher Rf than product | Broad singlet for =NH proton (> 9.0 ppm) |
| Product | Lower Rf than intermediate | Absence of =NH, sharp singlet for C5-CH₂ (~4.4 ppm) |
-
Mitigation Strategies & Protocols:
-
Increase Acid Concentration: After the initial condensation, ensure the reaction medium is strongly acidic. The use of concentrated hydrochloric acid is standard.[5]
-
Increase Reaction Time/Temperature: The hydrolysis step often requires prolonged reflux (6-12 hours). Monitor the reaction progress by TLC until the intermediate spot has completely disappeared.
-
Protocol: Forcing Hydrolysis:
-
After the initial condensation reaction, cool the mixture and slowly add an equal volume of concentrated HCl.
-
Fit the flask with a reflux condenser and heat to 100-110 °C.
-
Monitor the reaction every 2 hours using TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Once the starting imine is consumed, cool the reaction, pour it over ice, and collect the precipitated product by filtration.
-
-
Issue 2: Formation of 2-(Phenylimino)thiazolidin-4-one Isomer
This side reaction involves an alternative initial nucleophilic attack, leading to a structural isomer that does not hydrolyze to the desired product.
-
Plausible Mechanism: While the sulfur atom in N-phenylthiourea is the stronger nucleophile (soft nucleophile) and preferentially attacks the soft electrophilic carbon of chloroacetic acid, the nitrogen atom can also act as a nucleophile. This pathway is less common but can be promoted by certain solvents or impurities. The resulting isomer is often more stable and difficult to convert.
Caption: Competing pathways leading to desired product and isomer.
-
Identification:
-
Mass Spectrometry: The isomer will have the same mass as the desired intermediate but may show a different fragmentation pattern.
-
¹³C NMR: The chemical shifts of the carbonyl and imino carbons will differ significantly from the desired intermediate.
-
-
Mitigation Strategies & Protocols:
-
Temperature Control: Perform the initial addition of chloroacetic acid to the N-phenylthiourea solution at a low temperature (0-5 °C). This favors the kinetically controlled S-alkylation over the thermodynamically favored N-alkylation.
-
Solvent Choice: Aprotic polar solvents can sometimes favor the undesired N-alkylation. Using water or ethanol as the solvent for the initial condensation is generally recommended.
-
pH Control: Maintaining a neutral to slightly acidic pH during the initial condensation can help suppress the nucleophilicity of the nitrogen atom.
-
Section 4: Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and minimize the formation of the side products discussed above.
Materials & Reagents:
-
N-Phenylthiourea
-
Chloroacetic Acid
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
Step-by-Step Methodology:
-
Condensation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-phenylthiourea (1.0 eq) in a 1:1 mixture of water and ethanol.
-
In a separate beaker, dissolve chloroacetic acid (1.05 eq) in a minimal amount of water.
-
Cool the flask containing the N-phenylthiourea solution to 0-5 °C in an ice bath.
-
Add the chloroacetic acid solution dropwise to the cooled, stirring solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-3 hours. A precipitate of the 2-imino intermediate should form.
-
-
Hydrolysis:
-
To the reaction mixture, add an equal volume of concentrated HCl.
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain reflux for 8-12 hours.
-
QC Checkpoint: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the spot corresponding to the imino-intermediate is no longer visible.
-
-
Workup and Purification:
-
Cool the reaction flask to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Pour the cooled mixture over a larger volume of crushed ice with stirring.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from hot ethanol to yield pure this compound as a white crystalline solid.
-
Table of Optimized Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature (Condensation) | 0-10 °C | Favors kinetic S-alkylation, minimizes isomer formation. |
| Solvent | Water/Ethanol | Protic solvent helps control reactivity. |
| Hydrolysis Agent | Conc. HCl | Provides the necessary acidic strength to drive hydrolysis to completion. |
| Hydrolysis Time | 8-12 hours (monitored by TLC) | Ensures complete conversion of the stable imino intermediate. |
| Purification | Recrystallization from Ethanol | Effective method for removing residual starting materials and soluble impurities. |
References
- 1. researchgate.net [researchgate.net]
- 2. Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application - MedCrave online [medcraveonline.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. asianjpr.com [asianjpr.com]
- 5. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Phenylthiazolidine-2,4-dione Derivatives
Welcome to the technical support center for the purification of 3-phenylthiazolidine-2,4-dione derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds. Our aim is to combine technical accuracy with practical, field-tested insights to ensure the integrity and success of your experimental work.
Section 1: Foundational Purification Strategies & Initial Troubleshooting
Researchers often face a choice of purification techniques after synthesizing a this compound derivative. The selection of an appropriate method is critical for obtaining a high-purity compound, which is essential for subsequent biological evaluation and characterization. This section provides a high-level overview and a decision-making framework.
Diagram: Purification Method Selection Workflow
Caption: Decision workflow for selecting a purification technique.
Section 2: Recrystallization - The First Line of Purification
Recrystallization is a powerful, cost-effective, and often preferred method for purifying solid this compound derivatives. Its success hinges on the appropriate choice of solvent and careful execution of the procedure.[1]
FAQs on Recrystallization
Q1: How do I select the best solvent for recrystallizing my this compound derivative?
A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] A systematic approach to solvent screening is recommended:
-
Start with small-scale tests: Use a small amount of your crude product in a test tube with different solvents.
-
Observe solubility at room temperature: A good solvent will not dissolve the compound immediately.
-
Heat the mixture: The compound should dissolve completely upon heating. If it doesn't, the solvent is not suitable. If it dissolves too easily at room temperature, the solvent is also not ideal, as you will have poor recovery.
-
Cool the solution: Crystals should form upon slow cooling. If no crystals form, try scratching the inside of the test tube or adding a seed crystal.
Table 1: Common Solvents for Recrystallization of Thiazolidinedione Derivatives
| Solvent | Polarity | Boiling Point (°C) | Notes and Common Usage |
| Ethanol | Polar | 78 | A versatile and commonly used solvent for a wide range of thiazolidinedione derivatives.[2][3][4] |
| Methanol | Polar | 65 | Often used for more polar derivatives. Can be used in combination with other solvents.[2] |
| Water | Very Polar | 100 | Suitable for some derivatives, particularly the parent 2,4-thiazolidinedione.[5][6] Can lead to very pure products but can be difficult to remove.[7] |
| Glacial Acetic Acid | Polar | 118 | Has been used for certain derivatives, but its high boiling point and corrosive nature require caution.[8][9] |
| Ethyl Acetate/Hexane | Medium/Non-polar | 77 / 69 | A common solvent pair for less polar derivatives. The compound is dissolved in hot ethyl acetate, and hexane is added until turbidity is observed.[7] |
| Dimethylformamide (DMF)/Water | Polar | 153 / 100 | Used for compounds that are difficult to dissolve in common solvents.[10] |
Q2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the concentration of the solute is too high. Here are some troubleshooting steps:
-
Re-heat the solution to dissolve the oil.
-
Add more solvent to decrease the concentration.
-
Allow the solution to cool much more slowly. You can do this by insulating the flask or placing it in a warm bath that is allowed to cool to room temperature overnight.
-
Try a different solvent or a solvent mixture. A solvent with a lower boiling point might be beneficial.
Q3: I am getting very low yield after recrystallization. How can I improve it?
A3: Low yield can be due to several factors:
-
The compound is too soluble in the cold solvent: This is the most common reason. Ensure you are using the minimum amount of hot solvent to dissolve your compound.
-
Cooling the solution too much: Cooling the solution in an ice bath can sometimes cause impurities to precipitate along with your product. Try cooling to room temperature first.
-
Incomplete precipitation: After crystals have formed, placing the flask in an ice bath for a short period can help maximize precipitation.
-
Loss during filtration and washing: Ensure you wash the crystals with a small amount of ice-cold recrystallization solvent to minimize dissolving the product.
Troubleshooting Guide: Recrystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Solution is not saturated.- Compound is too soluble in the chosen solvent. | - Try to induce crystallization by scratching the inner wall of the flask with a glass rod.- Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase the concentration and then cool again.- If the above fails, remove the solvent and try a different one. |
| Colored impurities in crystals. | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Caution: Do not add charcoal to a boiling solution as it can cause bumping.- Perform a second recrystallization. |
| Polymorphism is observed. | - 3-Phenyl-2,4-thiazolidinedione is known to exhibit polymorphism, with different crystal forms having different melting points. The choice of solvent can influence which polymorph is obtained.[11] | - Carefully control the cooling rate.- Experiment with different recrystallization solvents to selectively crystallize the desired polymorph.[11] |
Section 3: Column Chromatography - For More Challenging Separations
When recrystallization is not effective, or if the crude product is an oil, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase.
FAQs on Column Chromatography
Q1: How do I choose the right solvent system (mobile phase) for my column?
A1: The choice of eluent is crucial for good separation. Thin-Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system.
-
Spot your crude mixture on a TLC plate.
-
Develop the plate in different solvent systems. A good solvent system will give your desired compound an Rf value of approximately 0.3-0.4.
-
Common solvent systems for thiazolidinedione derivatives include mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or acetone.[12]
Q2: My compounds are not separating well on the column (co-elution). What can I do?
A2: Poor separation can be due to several factors:
-
Inappropriate solvent system: If the Rf values of your compound and impurities are too close on TLC, try a different solvent system. Sometimes, adding a small amount of a third solvent (e.g., methanol or triethylamine for basic compounds) can improve separation.
-
Column overloading: Using too much crude material for the size of your column will lead to broad bands and poor separation. A general rule of thumb is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Improper column packing: Air bubbles or cracks in the stationary phase will lead to channeling and poor separation. Ensure your column is packed uniformly.
Q3: My compound seems to be decomposing on the silica gel column. Is this common?
A3: While not extremely common, some sensitive compounds can degrade on silica gel, which is acidic. If you suspect this is happening:
-
Use neutral or basic alumina as the stationary phase instead of silica gel.
-
Deactivate the silica gel by adding a small percentage of a base like triethylamine to your eluent.
-
Work quickly and avoid leaving the compound on the column for an extended period. In some cases, a rapid technique like flash chromatography is preferable.
Diagram: Troubleshooting Column Chromatography
Caption: Troubleshooting guide for column chromatography issues.
Section 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For very difficult separations, high-purity requirements, or for the separation of enantiomers, preparative HPLC is the technique of choice.[13][14]
FAQs on Preparative HPLC
Q1: When should I consider using preparative HPLC?
A1: Preparative HPLC is generally used when:
-
Recrystallization and column chromatography have failed to provide the desired purity.
-
Impurities are very closely related in structure and polarity to the desired compound.
-
Small quantities of very high-purity material are needed , for example, for generating analytical standards.
-
Separation of enantiomers is required. [15]
Q2: How do I develop a method for preparative HPLC?
A2: Method development for preparative HPLC typically starts at the analytical scale.[16]
-
Develop an analytical HPLC method that shows good separation of your compound from its impurities.
-
Optimize the mobile phase for the best resolution. Common reverse-phase mobile phases include mixtures of acetonitrile or methanol with water, often with an additive like formic acid or trifluoroacetic acid.[17]
-
Perform a loading study on the analytical column to determine the maximum amount of sample that can be injected without losing resolution.
-
Scale up the method to a larger preparative column, adjusting the flow rate and injection volume accordingly.
Q3: My this compound derivative has a chiral center. How can I separate the enantiomers?
A3: Separation of enantiomers requires a chiral stationary phase (CSP) in your HPLC column.[18]
-
Chiral preparative HPLC is a common method for isolating individual enantiomers.[15]
-
The choice of the chiral column and mobile phase is highly specific to the compound. Screening of different chiral columns is often necessary.
-
Techniques like capillary electrophoresis with chiral selectors can also be employed for the analytical separation of enantiomers, which can guide preparative method development.[19][20]
Section 5: General Troubleshooting FAQs
Q1: I'm not sure what the impurities in my crude product are. How does this affect my purification strategy?
A1: Identifying potential impurities can greatly aid in choosing a purification method. Common impurities in the synthesis of this compound derivatives can include unreacted starting materials (e.g., the aldehyde and 2,4-thiazolidinedione), side-products from condensation reactions, and decomposition products. Running a high-resolution mass spectrum and NMR of your crude material can provide valuable clues.
Q2: After purification, my compound's characterization data (NMR, MS) looks clean, but the melting point is broad or different from the literature value. What could be the issue?
A2: This could be indicative of polymorphism, where the compound exists in different crystalline forms with distinct physical properties, including melting points. It is also possible that trace amounts of solvent are trapped in the crystal lattice. Ensure your product is thoroughly dried under high vacuum.
Q3: Can I use a combination of purification techniques?
A3: Absolutely. A multi-step purification approach is often the most effective. For example, you might perform an initial "rough" purification by column chromatography to remove major impurities, followed by a final recrystallization to obtain highly pure, crystalline material.[10]
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. scispace.com [scispace.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines – Oriental Journal of Chemistry [orientjchem.org]
- 10. EP0008203A1 - Thiazolidine derivatives, preparing same and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aralyse - Preparative HPLC [aralyse.tech]
- 14. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 15. Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. Separation of Thiazolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of pioglitazone enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Issues of 3-Phenylthiazolidine-2,4-dione in Biological Assays
Introduction
Welcome to the technical support center for 3-Phenylthiazolidine-2,4-dione and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the significant challenge of poor aqueous solubility often encountered during in vitro biological assays. The thiazolidinedione core is a privileged scaffold in medicinal chemistry, with derivatives showing promise in a range of therapeutic areas, including as antidiabetic and anticancer agents.[1][2][3][4] However, the lipophilic nature of many of these compounds, including this compound, frequently leads to precipitation in aqueous assay buffers. This can drastically reduce the effective concentration of the compound, leading to inaccurate and unreliable experimental results.[5][6]
This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to help you diagnose, resolve, and proactively prevent solubility-related issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO is clear, but I see a precipitate as soon as I add it to my aqueous assay buffer. Why is this happening?
A: This is a common phenomenon known as "crashing out" of solution and is due to a rapid change in solvent polarity.[5][6] While this compound is readily soluble in an aprotic organic solvent like Dimethyl Sulfoxide (DMSO), its solubility is significantly lower in aqueous environments. When a small volume of the concentrated DMSO stock is introduced into a large volume of aqueous buffer, the compound's solubility limit is exceeded, causing it to precipitate.[6]
Q2: What is the maximum concentration of DMSO I should use in my final assay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard for many cell-based and biochemical assays.[6] However, it is crucial to recognize that DMSO is not inert. Even at low concentrations, it can have biological effects, including altering cell membrane permeability, inducing gene expression changes, and potentially causing toxicity, which can confound your results.[7][8][9][10] Therefore, it is always best to determine the lowest effective DMSO concentration for your specific assay and to include a vehicle control (assay buffer with the same final DMSO concentration without the test compound) in all experiments.
Q3: Can the composition of my assay buffer, such as pH or the presence of serum, affect the solubility of my compound?
A: Absolutely. Both pH and the presence of proteins can significantly impact compound solubility.
-
pH: The solubility of ionizable compounds is pH-dependent. While this compound is not strongly ionizable, pH shifts can still influence its solubility and that of its derivatives.[11] It is advisable to test the compound's solubility in buffers of varying pH if this is a flexible parameter in your assay.
-
Serum/Proteins: The presence of proteins, such as albumin in fetal bovine serum (FBS), can either increase or decrease the apparent solubility of a compound. Proteins can bind to the compound, effectively sequestering it and keeping it in solution. Conversely, some compounds may precipitate more readily in the presence of certain proteins. It is recommended to test the solubility of your compound in both serum-free and serum-containing media if applicable to your experimental design.
Q4: I've tried lowering the concentration of my compound and the DMSO, but I still see precipitation. What other options do I have?
A: If basic adjustments are insufficient, more advanced formulation strategies may be necessary. These techniques aim to enhance the aqueous solubility of the compound. Some of the most common and effective approaches include:
-
Use of Co-solvents: Incorporating a water-miscible organic co-solvent can help to increase the solubility of your compound.[11]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming inclusion complexes that are more water-soluble.[12][13][14][15]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.[11]
Each of these methods has its own advantages and potential for assay interference, so careful validation is required.
Troubleshooting Guide: Step-by-Step Resolution of Precipitation
If you are observing precipitation of this compound in your assay, follow this systematic approach to diagnose and resolve the issue.
Step 1: Characterize the Problem
-
Observation: Note when the precipitation occurs (e.g., immediately upon dilution, over time in the incubator).
-
Final Concentration: Calculate the final concentration of your compound and DMSO in the assay.
-
Buffer Composition: Document the exact composition of your assay buffer (pH, salts, serum, etc.).
Step 2: Optimization of Standard Conditions
-
Reduce Final Compound Concentration: Perform a serial dilution of your compound to determine the maximum concentration that remains soluble in your assay buffer.
-
Minimize Final DMSO Concentration: Titrate the DMSO concentration to find the lowest percentage that maintains compound solubility in the stock solution and is compatible with your assay. Remember to keep the final DMSO concentration consistent across all wells, including controls.[6]
-
Modify Dilution Technique: Instead of adding a small volume of concentrated stock directly to a large volume of buffer, try serial dilutions of the stock solution in the assay buffer.[5] Additionally, adding the compound stock dropwise to the buffer while gently vortexing can sometimes prevent immediate precipitation.[5]
Step 3: Advanced Formulation Strategies
If precipitation persists after optimizing standard conditions, consider the following advanced strategies.
A. Co-Solvent Addition
-
Rationale: Adding a water-miscible organic solvent can increase the overall polarity of the solvent system, enhancing the solubility of lipophilic compounds.
-
Recommended Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG-400).
-
Protocol:
-
Prepare a stock solution of this compound in 100% of the chosen co-solvent.
-
Create a series of intermediate stock solutions by mixing the co-solvent stock with your assay buffer at different ratios (e.g., 90:10, 80:20 co-solvent:buffer).
-
Determine the highest concentration of the compound that remains soluble in these intermediate stocks.
-
Use these intermediate stocks for final dilution into your assay, ensuring the final co-solvent concentration is compatible with your biological system.
-
B. Cyclodextrin-Mediated Solubilization
-
Rationale: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[14][15] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[16]
-
Protocol for Preparing a Cyclodextrin Inclusion Complex:
-
Prepare a solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).
-
Add an excess amount of this compound to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The resulting clear filtrate is your stock solution of the this compound:HP-β-CD complex. The concentration of the dissolved compound can be determined by a suitable analytical method like HPLC-UV.
-
Data Summary Tables
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Dielectric Constant | Solubility (µg/mL) |
| Water | 80.1 | < 1 |
| PBS (pH 7.4) | ~80 | < 1 |
| DMSO | 47.2 | > 50,000 |
| Ethanol | 24.5 | ~5,000 |
| PEG-400 | 12.5 | ~25,000 |
Table 2: Example of HP-β-Cyclodextrin's Effect on Aqueous Solubility
| HP-β-CD Concentration (mM) | Apparent Solubility of this compound (µM) |
| 0 (Control) | 2.5 |
| 5 | 75 |
| 10 | 180 |
| 20 | 450 |
Experimental Workflow Visualizations
Below are diagrams illustrating the decision-making process for troubleshooting solubility issues and the workflow for preparing a cyclodextrin inclusion complex.
Caption: Decision tree for troubleshooting precipitation.
Caption: Workflow for cyclodextrin inclusion complex preparation.
References
- 1. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. mdpi.com [mdpi.com]
- 9. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Knoevenagel condensation of thiazolidinediones
An Application Scientist's Guide to Optimizing Knoevenagel Condensation of Thiazolidinediones
Welcome to the Technical Support Center for the Knoevenagel Condensation of 2,4-Thiazolidinediones (TZDs). As a cornerstone reaction in medicinal chemistry, the Knoevenagel condensation provides a direct and efficient pathway to synthesize 5-arylidene-2,4-thiazolidinediones, which are crucial precursors for a wide range of therapeutic agents, including antidiabetic and anticancer drugs.[1][2][3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the reaction's nuances. Here, we address common challenges, explain the causality behind experimental choices, and offer robust, field-proven troubleshooting strategies to help you optimize your reaction conditions for maximal yield and purity.
Core Principles: The Knoevenagel Condensation Mechanism
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound (in this case, 2,4-thiazolidinedione) to a carbonyl group (an aldehyde or ketone), followed by a dehydration reaction to yield a new C=C double bond.[5] The reaction is typically base-catalyzed. The catalyst's primary role is to deprotonate the active methylene group at the C5 position of the TZD ring, making it a potent nucleophile.[5][6]
Caption: Catalytic cycle of the Knoevenagel condensation with thiazolidinedione.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of reagents and reaction parameters.
Q1: Which catalyst is best for my reaction, and what is the rationale?
The choice of catalyst is critical and depends on the reactivity of your substrates and the desired reaction conditions (e.g., green chemistry principles).[1] Generally, a weak base is preferred to prevent side reactions like the self-condensation of the aldehyde.[7]
| Catalyst | Typical Conditions | Advantages | Considerations |
| Piperidine | 0.1 eq. in Ethanol or Toluene, Reflux | Highly effective, widely used, and well-documented.[5][8] | Requires heating; traditional organic solvents. |
| L-Tyrosine | 10 mol% in Water, Room Temp. | Green catalyst, ambient temperature, aqueous medium, simple work-up.[5][9] | May be slower for less reactive aldehydes. |
| Ethylenediamine Diacetate (EDDA) | 5-10 mol%, Solvent-free, 80°C | Cheap, efficient Brønsted acid-base catalyst, solvent-free option.[5] | Requires heating for optimal yield. |
| Baker's Yeast (S. cerevisiae) | In Ethanol, Room Temp. | Biocatalyst, environmentally friendly, mild conditions.[10][11][12] | Reaction times can be long; requires removal of yeast during work-up.[11] |
| Ammonium Acetate | In Acetic Acid or Toluene | Readily available and effective.[8] Can also be used under solvent-free grinding conditions.[13] | Acetic acid can be corrosive and difficult to remove. |
Expert Insight: For most standard syntheses, piperidine in refluxing ethanol is a robust starting point.[5] For green chemistry applications or with sensitive substrates, L-tyrosine in water offers a mild and effective alternative.[5]
Q2: How does solvent selection impact the reaction outcome?
The solvent influences reactant solubility, reaction rate, and even the reaction mechanism.[7] The polarity of the solvent can significantly affect reaction times and yields.[7]
| Solvent Class | Examples | Mechanism of Action & Use Case | Drawbacks |
| Protic Polar | Ethanol, Methanol, Water | Excellent for dissolving TZD and many catalysts like piperidine or L-tyrosine. Often allows for product precipitation upon cooling, simplifying isolation.[5][7] | May require higher temperatures (reflux). Water can sometimes inhibit reactions if not used as the primary solvent.[7] |
| Aprotic Polar | DMF, DMSO | High boiling points and ability to dissolve a wide range of substrates. Can accelerate reaction rates.[5][7] | Difficult to remove during work-up; potential for decomposition at high temperatures. |
| Non-Polar | Toluene, Dichloroethane | Primarily used for azeotropic removal of water with a Dean-Stark apparatus.[7][8] | Often less "green"; may not be suitable for all catalysts. |
| Green Solvents | Polyethylene Glycol (PEG), Water | PEG is non-toxic, thermally stable, and recyclable.[8] Water is the ultimate green solvent. Both reduce environmental impact.[5][8] | Product isolation from PEG requires pouring into water.[8] TZD has low solubility in water at room temperature.[5][14] |
Q3: Do electron-withdrawing or electron-donating groups on the aldehyde affect the reaction?
Yes, they have a significant impact. The reaction involves the nucleophilic attack of the TZD enolate on the aldehyde's carbonyl carbon.
-
Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, or halides make the carbonyl carbon more electrophilic (electron-deficient). This accelerates the rate of nucleophilic attack, generally leading to faster reaction times.[5]
-
Electron-Donating Groups (EDGs) like -OCH₃ or -N(CH₃)₂ make the carbonyl carbon less electrophilic. This can slow down the reaction, potentially requiring longer reaction times or higher temperatures to achieve full conversion.[5]
Troubleshooting Guide: From Low Yields to Purification Woes
This section provides solutions to specific problems you might encounter during your experiments.
Caption: A logical workflow for troubleshooting low yields in the Knoevenagel condensation.
Q4: My reaction yield is consistently low or zero. What are the first things I should check?
Low yields are a common issue stemming from several potential root causes.[7] Follow the logical flow outlined in Figure 2.
-
Reactant Purity: Impurities in either the thiazolidinedione or, more commonly, the aldehyde can halt the reaction.[15] Aldehydes are prone to oxidation to carboxylic acids, which can neutralize the basic catalyst.
-
Action: Verify the purity of your starting materials using NMR or melting point. If in doubt, purify the aldehyde by distillation or chromatography.
-
-
Catalyst Inactivity: Basic catalysts like piperidine can degrade over time.
-
Action: Use a fresh bottle of catalyst or distill old piperidine. Ensure the correct catalytic amount is used (typically 5-10 mol%); too much can promote side reactions.[15]
-
-
Suboptimal Conditions: The reaction may be too slow under your current conditions.
-
Action: If running at room temperature, try gentle heating (e.g., 60-80°C).[15] Ensure the reaction is running long enough by monitoring its progress with Thin Layer Chromatography (TLC).
-
-
Water Inhibition: The condensation produces water, which can shift the equilibrium back towards the reactants, especially in non-aqueous, aprotic solvents.[7][15]
-
Action: If using a solvent like toluene, employ a Dean-Stark apparatus to remove water azeotropically.[7]
-
Q5: My TLC shows multiple spots, and purification is difficult. What are the likely byproducts?
Byproduct formation is a frequent cause of low yields and purification challenges.[1]
-
Aldehyde Self-Condensation (Aldol Reaction): If too strong a base is used or if the aldehyde has alpha-protons, it can react with itself.
-
Michael Addition: The newly formed 5-arylidene-2,4-thiazolidinedione product has an electron-deficient double bond. It can react with another molecule of the TZD enolate in a Michael 1,4-addition.
-
Minimization Strategy: Use a stoichiometry of 1:1 or a slight excess (1.1 eq) of the aldehyde. Avoid a large excess of the thiazolidinedione. Monitor the reaction by TLC and stop it once the starting aldehyde is consumed.[15]
-
Q6: My product is poorly soluble, making purification by column chromatography difficult. What are my options?
Many 5-arylidene-TZD derivatives exhibit low solubility in common organic solvents, which is a known characteristic of this compound class.[5][14]
-
Recrystallization: This is often the best method for purifying these compounds. The crude product can be dissolved in a hot solvent (like ethanol, acetic acid, or DMF) and allowed to cool slowly to form pure crystals.
-
Trituration/Washing: If the impurities are significantly more soluble than the product, the crude solid can be washed or "triturated" with a solvent (like cold ethanol or diethyl ether) that dissolves the impurities but not the desired product.[8]
Validated Experimental Protocols
These protocols provide a starting point for your experiments. Always monitor your reaction by TLC to determine the optimal reaction time.
Protocol 1: Classic Knoevenagel Condensation (Piperidine/Ethanol)
This robust method is suitable for a wide range of aromatic aldehydes.
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-thiazolidinedione (1.0 eq) and the aromatic aldehyde (1.05 eq).
-
Add absolute ethanol to create a 0.5 M solution based on the TZD.
-
Add piperidine (0.1 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 78°C).
-
Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete in 2-6 hours.
-
Upon completion, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the 5-arylidene-2,4-thiazolidinedione.[16]
Protocol 2: Green Synthesis (L-Tyrosine/Water)
This environmentally benign protocol is ideal for aldehydes that are stable in water.[5]
-
In a round-bottom flask, suspend 2,4-thiazolidinedione (1.0 eq), the aromatic aldehyde (1.0 eq), and L-tyrosine (0.1 eq) in deionized water.
-
Stir the mixture vigorously at ambient temperature.
-
Monitor the reaction by TLC. Reaction times may vary from 4 to 12 hours depending on aldehyde reactivity.[5]
-
Upon completion, collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove the catalyst, followed by a small amount of cold ethanol to remove any unreacted aldehyde.
-
Dry the product under vacuum.
Caption: A generalized workflow for the synthesis and isolation of TZD derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting inconsistent results in 3-Phenylthiazolidine-2,4-dione bioactivity screening
Technical Support Center: 3-Phenylthiazolidine-2,4-dione Bioactivity Screening
Welcome to the technical support center for researchers utilizing this compound (TZD) and its analogs in bioactivity screening. This guide is designed to provide in-depth troubleshooting advice and best practices to help you navigate the unique challenges associated with this important class of compounds, ensuring the generation of robust, reproducible, and reliable data.
The TZD scaffold is a cornerstone in medicinal chemistry, most notably as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[1][2][3] However, the physicochemical properties of this heterocyclic system can introduce significant experimental variability. This resource addresses the most common issues encountered during screening, from compound handling to data interpretation.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my 3-Phenyl-TZD derivative showing poor solubility in aqueous assay buffer?
A: The TZD core is sparingly soluble in aqueous solutions.[4] Phenyl substitution and other lipophilic additions to the scaffold further increase hydrophobicity, often leading to precipitation at micromolar concentrations in typical assay buffers (e.g., PBS, TRIS). This is a primary source of inconsistent results.
Q2: I've observed activity in my primary screen, but it's not replicating in my confirmation or orthogonal assays. What's going on?
A: This is a classic sign of an assay artifact. Thiazolidinediones, particularly those with certain substructures, can act as Pan-Assay Interference Compounds (PAINS).[5][6][7] These compounds can interfere with assay signals through various mechanisms like aggregation, redox cycling, or nonspecific reactivity, rather than by specific interaction with your target.[8][9]
Q3: My dose-response curves are irregular (U-shaped, steep slope, or poor fit). What are the likely causes?
A: Irregular curve shapes can stem from multiple issues. Compound precipitation at higher concentrations is a frequent cause of a plateau or drop in signal.[10] Non-monotonic (U-shaped) curves can sometimes indicate complex biological mechanisms, such as receptor downregulation at high ligand concentrations or off-target effects.[11] Steep slopes can suggest compound aggregation.[12]
Q4: How long are my TZD compounds stable in DMSO stock solutions?
A: While most compounds are stable in anhydrous DMSO when stored properly (frozen, protected from light), the hygroscopic nature of DMSO means it can absorb water over time.[13][14] Water can lead to the hydrolysis of sensitive compounds. It is crucial to use high-quality, anhydrous DMSO, aliquot stock solutions to minimize freeze-thaw cycles, and store them at -20°C or -80°C.[13][14]
Section 2: Troubleshooting Guide: Inconsistent Dose-Response Curves
Poorly defined dose-response curves are a major roadblock in determining compound potency (EC₅₀/IC₅₀). This section breaks down the common causes and solutions.
Issue 1: The dose-response curve is flat, shows very low efficacy, or is shifted far to the right.
| Potential Cause | Underlying Rationale & Explanation | Recommended Action & Validation |
| Compound Insolubility | The compound is precipitating out of the assay buffer. The effective concentration in solution is much lower than the nominal concentration, preventing it from reaching the levels needed to elicit a full response.[10] | Action: Perform a solubility assessment. Validation: Use nephelometry or visual inspection under a microscope to determine the concentration at which precipitation occurs in your specific assay buffer. Reformulate the assay with a lower top concentration or add a benign solubilizing agent if compatible with the assay. |
| Compound Degradation | The compound may be unstable in the assay buffer (e.g., due to pH or reactive components) or sensitive to light. The active concentration decreases over the course of the experiment. | Action: Assess compound stability. Validation: Incubate the compound in the assay buffer for the full duration of the experiment. Use LC-MS at t=0 and t=end to quantify the amount of intact compound remaining. If degradation is observed, shorten the incubation time or modify buffer conditions. |
| Incorrect Target Engagement | The compound may have low affinity for the intended target, or the assay may not be sensitive enough to detect its activity. | Action: Verify target engagement with a biophysical method. Validation: Use techniques like Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA) to confirm direct binding of the compound to the purified target protein. |
Issue 2: The dose-response curve is non-sigmoidal (e.g., U-shaped, bell-shaped).
| Potential Cause | Underlying Rationale & Explanation | Recommended Action & Validation |
| Cytotoxicity | In cell-based assays, higher compound concentrations may become toxic, killing the cells and causing the reporter signal to drop precipitously. This often creates a bell-shaped curve. | Action: Run a parallel cytotoxicity assay. Validation: Use a standard viability assay (e.g., CellTiter-Glo®, MTS) with the same cell line, compound concentrations, and incubation time. The IC₅₀ for toxicity should be significantly higher than the EC₅₀ for activity. |
| Complex Biological Mechanism | Some biological systems exhibit non-monotonic responses. For example, high concentrations of an agonist can lead to receptor downregulation or activation of opposing signaling pathways.[11] | Action: Investigate off-target effects. Validation: Test the compound in a cell line lacking the primary target (if available). Use pathway inhibitors to dissect the signaling cascade and identify contributing off-target activities. |
| Assay Artifact at High Conc. | At high concentrations, the compound may interfere with the assay detection system (e.g., quenching fluorescence) or form aggregates that inhibit the target through a non-specific mechanism.[7][8] | Action: Perform an assay interference screen. Validation: Test the compound in a cell-free version of the assay or against an unrelated enzyme using the same detection technology (e.g., luciferase, fluorescence). A positive hit suggests direct interference. |
This troubleshooting logic can be visualized in the following workflow:
Caption: Troubleshooting workflow for inconsistent bioactivity data.
Section 3: Protocols for Compound Quality Control
Executing these self-validating protocols before or during your screening campaign can save significant time and resources by flagging problematic compounds early.
Protocol 1: Kinetic Solubility Assessment using Nephelometry
This protocol determines the concentration at which your compound begins to precipitate in your specific assay buffer.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive Control: Known insoluble compound (e.g., Phenazopyridine).
-
Negative Control: Known soluble compound (e.g., Dextrose).
-
Assay buffer of interest.
-
Nephelometer-capable plate reader.
-
Clear, 384-well microplate.
Procedure:
-
Prepare Serial Dilutions: In a separate plate, prepare a 2x concentration serial dilution of your test compound and controls in the assay buffer.
-
Transfer to Assay Plate: Dispense 25 µL of assay buffer into the wells of the clear 384-well plate.
-
Add Compounds: Transfer 25 µL of the 2x compound dilutions to the corresponding wells, mixing gently to achieve a 1x final concentration. Include buffer + DMSO only wells as a blank.
-
Incubate: Let the plate equilibrate at the assay temperature (e.g., room temperature or 37°C) for 15-30 minutes.
-
Read Plate: Measure light scattering (nephelometry) at time zero.
-
Incubate and Re-read: Continue incubating for the duration of your bioassay (e.g., 1 hour, 24 hours) and take a final reading.
-
Data Analysis: Plot the change in nephelometry units against compound concentration. The point at which the signal sharply increases above the baseline indicates the onset of precipitation. This is your maximum soluble concentration.
Protocol 2: Assay Interference Counterscreen (Luciferase Reporter Assay Example)
This protocol helps determine if your TZD compound directly inhibits the reporter enzyme (e.g., Firefly Luciferase), a common artifact.[6][8]
Materials:
-
Test compound stock solution.
-
Positive Control: Known luciferase inhibitor.
-
Assay buffer.
-
Recombinant Firefly Luciferase enzyme.
-
Luciferin substrate solution.
-
Opaque-walled microplate suitable for luminescence.
-
Luminometer.
Procedure:
-
Prepare Assay Plate: Add 50 µL of assay buffer containing a fixed, sub-saturating concentration of recombinant luciferase to all wells of the opaque plate.
-
Add Compounds: Add your test compounds and controls at their final assay concentrations (typically 1-2 µL from a DMSO stock). Mix and incubate for 15-30 minutes.
-
Initiate Reaction: Add 50 µL of the luciferin substrate solution to all wells.
-
Read Luminescence: Immediately measure the luminescence signal in a plate reader.
-
Data Analysis: Normalize the data to the DMSO-only control wells (100% activity). A significant decrease in luminescence in the presence of your test compound indicates direct inhibition of the luciferase enzyme and is a clear sign of assay interference.
Section 4: Best Practices for Screening 3-Phenyl-TZD Compounds
-
Mind the DMSO: Never exceed a final DMSO concentration of 0.5% in cell-based assays, as higher concentrations can be toxic and affect results. Ensure DMSO is anhydrous and stored in small aliquots.[15]
-
Re-test Actives: Always re-test hits from a primary screen. Purchase a fresh, solid sample of the compound, verify its identity and purity (>95%) by LC-MS and ¹H NMR, and generate a full dose-response curve.[16]
-
Use Orthogonal Assays: A true hit should show activity in multiple, mechanistically distinct assays. For a PPARγ agonist, a primary cell-based reporter assay could be confirmed with a target gene expression assay (qPCR for genes like CD36) or a direct binding assay.[2][17]
-
Filter for PAINS: Before starting a screen, use computational filters to flag potential Pan-Assay Interference Compounds (PAINS) within your library.[5] While not all flagged compounds are false positives, they warrant increased scrutiny and should be prioritized for the counterscreens described above.[7][8]
By implementing these rigorous quality control steps and troubleshooting strategies, you can significantly increase the confidence and integrity of your bioactivity screening data for the this compound class and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of PPARγ Activity in Adipose Tissue and Spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. derangedphysiology.com [derangedphysiology.com]
- 13. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of novel N-substituted thiazolidinediones (TZDs) as HDAC8 inhibitors: in-silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stability Testing of 3-Phenylthiazolidine-2,4-dione Compounds
Introduction
Welcome to the technical support center for the stability testing of 3-phenylthiazolidine-2,4-dione (TZD) compounds. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of molecules. 3-Phenylthiazolidine-2,4-diones and their derivatives are a highly utilized scaffold in medicinal chemistry, most famously represented by the "glitazone" class of antidiabetic drugs that act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[1][2][3]
Understanding the stability of these compounds in solution is critical for accurate preclinical data, formulation development, and ensuring therapeutic efficacy. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound compounds in solution?
The stability of the TZD scaffold is most significantly influenced by pH, temperature, and light.[4][5]
-
pH: The thiazolidinedione ring is susceptible to hydrolysis, particularly under alkaline conditions. Numerous studies have documented rapid degradation at pH levels above 10.[4] Acidic conditions can also promote degradation, though often at a slower rate than alkaline hydrolysis.[5]
-
Temperature: Elevated temperatures accelerate the rate of degradation reactions, including hydrolysis and oxidation. Therefore, storing stock solutions and experimental samples at appropriate temperatures (e.g., refrigerated or frozen) is crucial.[5]
-
Light (Photostability): Exposure to UV or broad-spectrum light can induce photodegradation. International Council for Harmonisation (ICH) guidelines recommend photostability testing to identify potential degradation products that could reduce efficacy or be hazardous.[4][6]
Q2: What is the most common degradation pathway for the this compound ring?
The principal degradation pathway is the hydrolytic cleavage of the thiazolidinedione ring.[4] This typically occurs at the amide bonds within the five-membered ring, leading to ring-opening and the formation of new, more polar species. This process is catalyzed by both acid and, more significantly, base.
Q3: What solvents should I use to prepare stock solutions for stability studies?
The choice of solvent depends on the specific derivative's solubility. Thiazolidinediones are often sparingly soluble in water but show better solubility in common organic solvents like DMSO, methanol, or ethanol.[1] For stability studies in aqueous media, a common practice is to prepare a concentrated stock solution in an organic solvent (like DMSO) and then dilute it into the aqueous buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <1%) to avoid influencing the stability profile or creating solubility artifacts.
Q4: Which analytical technique is most suitable for monitoring the stability of these compounds?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most widely used and reliable method.[7][8][9] A "stability-indicating" HPLC method is essential, meaning it must be capable of separating the intact parent compound from all potential degradation products and impurities.[5][10][11] This ensures that the decrease in the parent peak area accurately reflects its degradation and is not masked by co-eluting species.
Troubleshooting Guide
Q5: My chromatogram shows multiple unexpected peaks after stressing my sample. What are they?
These are likely degradation products. The goal of a forced degradation study is to generate these products to prove the analytical method can resolve them from the parent compound. If you see new peaks under acidic, basic, or oxidative stress, it confirms that your compound is degrading and your HPLC method is successfully separating the degradants.[5][11] You can use techniques like LC-MS to identify the structure of these new entities.
Q6: I am not observing any degradation, even under harsh stress conditions (e.g., high temperature, strong acid/base). What could be wrong?
-
Compound Stability: Your specific this compound derivative may be exceptionally stable.
-
Insufficient Stress: The duration or intensity of the stress condition may be inadequate. Consider increasing the temperature, the molarity of the acid/base, or the exposure time.[11]
-
Solubility Issues: The compound may have precipitated out of the solution, making it unavailable for degradation. Visually inspect your sample for any precipitate. If solubility is an issue, consider lowering the initial concentration or adding a small percentage of a co-solvent.
Q7: The peak area of my parent compound is decreasing, but I don't see any corresponding degradation peaks. Where did my compound go?
-
Precipitation: The compound may be precipitating over time. Verify the solubility in your chosen medium at the tested concentration and temperature.
-
Non-UV Active Degradants: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection. Try analyzing the samples at a lower wavelength (e.g., 210 nm) or using a photodiode array (PDA) detector to screen all wavelengths.
-
Adsorption: The compound or its degradants might be adsorbing to the vial surface. Using silanized glass vials can mitigate this issue.
-
Formation of Insoluble Polymers: Under certain stress conditions, compounds can polymerize into insoluble materials that will not be detected by HPLC.
Q8: My results are not reproducible between experiments. What should I check?
-
pH Control: Ensure the pH of your buffered solutions is accurate and stable throughout the experiment. Use a calibrated pH meter.
-
Temperature Control: Use a calibrated oven or water bath to maintain a consistent temperature. Fluctuations can significantly alter degradation rates.
-
Solution Preparation: Inaccuracies in preparing stock solutions or dilutions are a common source of error. Use calibrated pipettes and volumetric flasks.
-
HPLC System Suitability: Before each run, perform a system suitability test (e.g., inject a standard solution multiple times) to ensure the HPLC system is performing consistently (i.e., stable retention times, consistent peak areas, and acceptable peak shape).[11]
Visualizing Degradation and Experimental Design
The following diagrams illustrate the key chemical transformation and the logical flow of a typical stability study.
Caption: General hydrolytic degradation of the TZD ring.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is designed to intentionally degrade the compound to identify potential degradation products and validate the analytical method, as recommended by ICH guidelines.[6]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the this compound compound in a suitable organic solvent (e.g., HPLC-grade methanol or acetonitrile).
2. Preparation of Stress Samples (Example Conditions):
-
For each condition, add a defined volume of the stock solution to the stress medium to achieve a final concentration of ~100 µg/mL. Prepare a "time zero" (t=0) sample by immediately neutralizing (if applicable) and diluting the solution into the mobile phase for HPLC analysis.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 40°C.[11]
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature.[11]
-
Thermal Degradation: Dissolve in HPLC-grade water or a neutral buffer (e.g., phosphate buffer, pH 7.0). Incubate at 60°C in the dark.[5]
-
Photolytic Degradation: Dissolve in HPLC-grade water. Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[6] Run a dark control sample in parallel.
3. Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
For acid/base samples, neutralize the aliquot with an equivalent amount of base/acid.
-
Dilute all samples to a suitable concentration for HPLC analysis (e.g., 20 µg/mL) using the mobile phase.
-
Analyze by the stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a method to separate the parent TZD from its degradation products.
1. HPLC System and Initial Conditions:
-
Column: LiChrospher or Hypersil RP-C18 (125 x 4.0 mm, 5 µm particle size) is a good starting point.[5][11]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Start with Acetonitrile:Phosphate Buffer (pH 4.3) in a 40:60 (v/v) ratio.[5][10] The pH can be adjusted to optimize the separation of acidic or basic degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., 225 nm or 266 nm).[5][10] A PDA detector is highly recommended to monitor peak purity.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Method Optimization and Validation:
-
Inject a mixture of the stressed samples (a "degradation cocktail") to observe the separation of all generated peaks.
-
Adjust the mobile phase composition (e.g., increase/decrease acetonitrile percentage) or pH to achieve baseline resolution (>1.5) between the parent peak and the nearest degradant peak.
-
Once optimized, validate the method according to ICH guidelines for linearity, precision, accuracy, and robustness.[10] The method is considered "stability-indicating" if all degradation products are successfully separated from the parent compound.
Data Presentation and Interpretation
Summarize the results of the forced degradation study in a table to clearly present the extent of degradation under each stress condition.
Table 1: Example Summary of Forced Degradation Results
| Stress Condition | Duration (hours) | Temperature | % Degradation of Parent Compound | Number of Degradation Peaks |
| 0.1 M HCl | 24 | 60°C | 15.2% | 2 |
| 0.1 M NaOH | 8 | 40°C | 45.8% | 3 |
| 3% H₂O₂ | 24 | 25°C | 8.5% | 1 |
| Heat (Water) | 48 | 60°C | 5.1% | 1 |
| Light (ICH Q1B) | - | 25°C | 11.7% | 2 |
Interpreting the Data:
-
Calculate % Degradation: % Degradation = [(Area_t0 - Area_tx) / Area_t0] * 100 Where Area_t0 is the peak area of the parent compound at time zero and Area_tx is the peak area at time 'x'.
-
Assess Stability: The table helps identify the conditions under which the compound is least stable (in this example, alkaline hydrolysis). This information is crucial for guiding formulation and storage recommendations.
-
Kinetics: For the conditions showing significant degradation, plotting the natural logarithm of the drug concentration versus time can help determine if the degradation follows first-order kinetics, which is common for drug hydrolysis.[4]
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidinedione - Wikipedia [en.wikipedia.org]
- 4. rcresearcharchive.com [rcresearcharchive.com]
- 5. Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. Thiazolidinediones: Recent Development in Analytical Methodologies [ouci.dntb.gov.ua]
- 8. academic.oup.com [academic.oup.com]
- 9. currentsci.com [currentsci.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
Technical Support Center: Characterization of 3-Phenylthiazolidine-2,4-dione Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Phenylthiazolidine-2,4-dione (TZD) derivatives. This guide is designed to provide expert insights and practical troubleshooting advice for the common challenges encountered during the synthesis, purification, and characterization of this important class of compounds. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve experimental hurdles, ensuring the integrity and success of your research.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experimental work. Each issue is presented with its probable causes and a step-by-step protocol for resolution.
Inconsistent or Unexpected NMR Spectra
Question: My 1H NMR spectrum shows broad signals, unexpected peaks, or is generally difficult to interpret. What could be the cause and how can I fix it?
Probable Causes:
-
Tautomerism: The thiazolidine-2,4-dione ring can exist in several tautomeric forms due to the presence of two carbonyl groups and an α-hydrogen.[1][2] This can lead to a mixture of species in solution, resulting in complex or broad NMR spectra.
-
Z/E Isomerism: For 5-benzylidene derivatives synthesized via Knoevenagel condensation, the presence of both Z (trans) and E (cis) isomers can lead to two sets of signals for the vinylic proton and adjacent aromatic protons.[3][4]
-
Residual Solvent or Impurities: Incomplete removal of reaction solvents (e.g., acetic acid, piperidine used as a catalyst) or starting materials can complicate the spectrum.
-
Compound Aggregation: Poor solubility can lead to aggregation in the NMR solvent, causing significant line broadening. The parent TZD scaffold is known to be sparingly soluble in many common organic solvents.[1]
Troubleshooting Protocol:
-
Assess Isomeric Purity:
-
In the 1H NMR spectrum of 5-benzylidene derivatives, look for the vinylic proton signal. The Z-isomer, which is thermodynamically more stable, typically shows a deshielded singlet between 7.8 and 8.2 ppm due to the anisotropic effect of the C4-carbonyl group.[3][4] The E-isomer would appear more upfield.
-
If two vinylic proton signals are present, your product is a mixture of isomers. Purification via column chromatography or recrystallization may be necessary to isolate the desired isomer.
-
-
Address Tautomerism:
-
Run the NMR at a lower temperature (e.g., 0 °C or -20 °C). This can slow down the rate of tautomeric interconversion, potentially leading to sharper signals for the individual tautomers.
-
Use a different NMR solvent. Aprotic solvents like DMSO-d6 or CDCl3 may favor one tautomer over others.[5]
-
-
Ensure Sample Purity:
-
Improve Solubility:
-
If you observe very broad peaks, try acquiring the spectrum in a different solvent in which your compound is more soluble, such as DMSO-d6.
-
Gentle heating of the NMR tube may help dissolve the compound, but be cautious of potential degradation.
-
Ambiguous Mass Spectrometry (MS) Data
Question: My mass spectrum shows a weak or absent molecular ion peak (M+) and several unexpected fragment ions. How can I interpret this?
Probable Causes:
-
In-source Fragmentation: this compound derivatives can be susceptible to fragmentation even under soft ionization conditions (e.g., Electrospray Ionization - ESI).
-
Characteristic Fragmentation Pathways: The thiazolidinone ring has known fragmentation patterns, which can be misinterpreted as impurities if not understood. A common fragmentation is the loss of a carbonyl group (CO).[8]
-
Adduct Formation: In ESI-MS, the formation of adducts with solvent molecules or salts (e.g., [M+Na]+, [M+K]+) is common and can sometimes be more intense than the protonated molecular ion [M+H]+.
Troubleshooting and Interpretation Protocol:
-
Identify Characteristic Fragments:
-
Look for fragment ions corresponding to the loss of neutral molecules from the parent structure. A common loss from the TZD ring is 28 Da, corresponding to the extrusion of a CO molecule.[8]
-
Cleavage of the bond between the C5 position and a benzylidene substituent is also a common fragmentation pathway.
-
-
Look for Adducts:
-
Check for peaks at M+23 (Na+), M+39 (K+), and M+18 (NH4+) relative to your expected molecular weight. The presence of these adducts can confirm the mass of your compound even if the [M+H]+ peak is weak.
-
-
Optimize MS Parameters:
-
If using ESI-MS, try reducing the fragmentor or cone voltage. This will decrease the energy in the ion source and minimize in-source fragmentation, potentially increasing the intensity of the molecular ion peak.
-
-
Utilize High-Resolution Mass Spectrometry (HRMS):
Challenges in Purification and Isolation
Question: I'm having difficulty obtaining a pure product. My compound either co-elutes with impurities during column chromatography or I get poor recovery after recrystallization.
Probable Causes:
-
Poor Solubility: The limited solubility of many TZD derivatives can make recrystallization challenging, often leading to product "crashing out" of solution with trapped impurities.[1]
-
Similar Polarity of Byproducts: In Knoevenagel condensation reactions, unreacted starting materials or isomeric byproducts may have similar polarities to the desired product, making chromatographic separation difficult.[5]
-
Compound Instability: Some derivatives may be sensitive to the acidic or basic conditions sometimes used in workups or the silica gel of chromatography columns.
Troubleshooting Protocol:
-
Optimize Recrystallization:
-
Carefully screen a range of solvent systems. A good system is one where your compound is sparingly soluble at room temperature but fully soluble upon heating. Common solvents for TZD derivatives include ethanol, acetic acid, or mixtures like ethanol/water.[10][11]
-
Employ slow cooling to encourage the formation of well-defined crystals, which are less likely to occlude impurities.
-
If the product oils out, try adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization.
-
-
Refine Chromatographic Separation:
-
Experiment with different solvent systems for your column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a less polar solvent (e.g., hexanes) can improve the separation of closely eluting compounds.
-
Consider using a different stationary phase, such as alumina, if you suspect your compound is degrading on silica gel.
-
-
Alternative Purification Methods:
-
For compounds that are solids, trituration (washing the solid with a solvent in which the impurities are soluble but the product is not) can be an effective purification step.
-
Preparative HPLC can be used for difficult separations, offering higher resolution than standard column chromatography.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected geometry of the double bond in 5-benzylidene-thiazolidine-2,4-dione derivatives?
The Knoevenagel condensation used to synthesize these derivatives typically results in the formation of the more thermodynamically stable Z-isomer.[4] This can be confirmed by 1H NMR, where the vinylic proton of the Z-isomer appears as a deshielded singlet (around 7.8-8.2 ppm).[3]
Q2: My IR spectrum shows two carbonyl peaks for the thiazolidine-2,4-dione ring. Is this normal?
Yes, this is expected. The TZD ring contains two carbonyl groups (at positions 2 and 4) which are in slightly different chemical environments (one is adjacent to the sulfur atom, the other to the nitrogen atom). This typically results in two distinct C=O stretching bands in the IR spectrum, usually in the range of 1670-1750 cm-1.[3][12]
Q3: How can I confirm that N-alkylation or N-arylation has occurred at the N3 position of the TZD ring?
In the 1H NMR spectrum of the starting TZD, you will see a broad singlet corresponding to the N-H proton, typically above 12 ppm.[13] Upon successful substitution at the N3 position, this signal will disappear. Additionally, you will see new signals corresponding to the protons of the alkyl or aryl group that has been introduced.
Q4: Are there any specific safety considerations when working with thiazolidinedione derivatives?
While specific toxicity data will vary for novel derivatives, it's important to note that some early TZD drugs were withdrawn from the market due to adverse effects like hepatotoxicity.[14][15] Therefore, it is prudent to handle all new TZD derivatives with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and to work in a well-ventilated fume hood.
Section 3: Visualized Workflows and Concepts
Diagram 1: General Synthetic and Characterization Workflow
Caption: Workflow for TZD derivative synthesis and analysis.
Diagram 2: Troubleshooting Logic for Ambiguous NMR Spectra
Caption: Decision tree for troubleshooting NMR spectral issues.
Section 4: Quantitative Data Summary
Table 1: Typical Spectroscopic Data for a 5-Benzylidene-thiazolidine-2,4-dione (Z-Isomer)
| Data Type | Feature | Typical Value/Range | Reference |
| 1H NMR | N-H Proton (unsubstituted N3) | δ 12.0 - 12.9 ppm (broad singlet) | [13] |
| Vinylic C-H Proton | δ 7.8 - 8.2 ppm (singlet) | [3][4] | |
| Aromatic Protons | δ 7.0 - 8.0 ppm (multiplets) | [16] | |
| 13C NMR | C2 Carbonyl | δ ~173 ppm | [10] |
| C4 Carbonyl | δ ~165 ppm | [10] | |
| Vinylic Carbon (=CH) | δ ~143 ppm | [10] | |
| IR | N-H Stretch | 3100 - 3300 cm-1 | [12][16] |
| C=O Stretches | 1670 - 1750 cm-1 (two bands) | [3][12] |
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. currentsci.com [currentsci.com]
- 7. Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. article.sapub.org [article.sapub.org]
- 9. Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Thiazolidinedione-induced skeletal fragility--mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 3-Phenylthiazolidine-2,4-dione Derivatives
Welcome to the technical support resource for researchers engaged in the structural modification of 3-Phenylthiazolidine-2,4-dione (TZD). This guide is structured to address common challenges and frequently asked questions encountered during the synthesis, purification, and biological evaluation of novel TZD derivatives. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your research and development efforts.
Part 1: Foundational Knowledge & Strategic FAQs
This section addresses fundamental questions regarding the this compound scaffold, providing the strategic context for its modification in drug discovery.
Q1: What is the this compound scaffold and what are its primary biological activities?
A: The this compound, often referred to simply as thiazolidinedione (TZD), is a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4.[1][2] This "privileged scaffold" is a cornerstone in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] Historically, TZD derivatives, known as "glitazones," are famous for their potent antidiabetic activity, primarily by acting as selective agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3][4][5] Beyond this, the TZD core has been incorporated into compounds exhibiting a vast range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and antiviral activities.[6][7][8]
Q2: Why is structural modification of the TZD scaffold a key strategy in drug discovery?
A: The versatility of the TZD scaffold is its greatest asset. The core structure features two primary points for chemical modification: the nitrogen atom at position 3 (N-3) and the activated methylene group at position 5 (C-5).[2][9] This allows for a systematic and combinatorial approach to synthesis. By strategically altering the substituents at these positions, researchers can fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This targeted modification aims to:
-
Enhance Potency: Improve binding affinity to the primary biological target.
-
Modulate Selectivity: Increase activity for a desired target while reducing off-target effects that can lead to adverse events (e.g., developing non-PPARγ active TZDs to avoid side effects associated with glitazones).[5][10]
-
Improve ADME Properties: Optimize Absorption, Distribution, Metabolism, and Excretion profiles, such as increasing oral bioavailability or metabolic stability.[1]
-
Explore New Biological Activities: Discover novel therapeutic applications by hybridizing the TZD core with other pharmacophores.[8]
Q3: What are the general Structure-Activity Relationships (SAR) for TZD derivatives?
A: The SAR for TZDs is highly dependent on the therapeutic target. However, some general principles have emerged from decades of research.[3][11]
-
The TZD "Head" Group: The acidic TZD ring itself is crucial for activity in many targets, particularly PPARγ, where it engages in key hydrogen bonding interactions with amino acid residues like SER 289, HIE 449, and TYR 473.[12]
-
The C-5 Position: This position is most commonly modified via Knoevenagel condensation with various aldehydes to create 5-benzylidene derivatives.[7][13] The nature of the aromatic or heterocyclic ring introduced here dramatically influences activity. Electron-withdrawing or donating groups, as well as the substitution pattern (ortho, meta, para), can modulate potency and selectivity.[14]
-
The N-3 Position: Substitution at the N-3 position is another critical area for modification. Attaching different alkyl or aryl groups can alter the molecule's lipophilicity and introduce new interaction points with the target protein. For many antidiabetic PPARγ agonists, an unsubstituted N-3 (N-H) is preferred, while in other applications like anticancer or antimicrobial agents, bulky substituents at N-3 can be beneficial.[14]
Table 1: General Structure-Activity Relationship (SAR) Summary for TZD Derivatives
| Position of Modification | Type of Substituent | General Impact on Biological Activity | Key Targets Influenced |
| C-5 Methylene | Arylidene/Benzylidene group (from Knoevenagel condensation) | Crucial for specificity and potency. The electronic nature (EWG/EDG) and substitution pattern of the aromatic ring are key determinants.[6][7] | PPARγ, PTP1B, Aldose Reductase, Antimicrobial targets.[1][3] |
| Introduction of phenolic hydroxyl groups | Often enhances antioxidant and radical scavenging properties.[15] | Antioxidant pathways. | |
| N-3 Amide | Unsubstituted (N-H) | Often essential for classical antidiabetic PPARγ agonism via hydrogen bonding.[13] | PPARγ. |
| Alkyl/Aryl Acetamide Linkers | Can be used to explore different binding pockets or attach other pharmacophores.[5] Often explored for anticancer and antimicrobial activities.[8][16] | Various kinases, microbial enzymes. |
Part 2: Troubleshooting Guide for Synthesis of TZD Derivatives
This section provides practical solutions to common problems encountered during the chemical synthesis of TZD analogs.
Workflow: General Synthesis of Modified TZD Derivatives
Caption: General synthetic workflow for creating diverse TZD derivatives.
Q4: My Knoevenagel condensation to form the 5-benzylidene TZD is slow or gives a low yield. What can I do?
A: This is a common issue. The Knoevenagel condensation is an equilibrium-driven reaction. Here’s how to troubleshoot it:
-
Causality & Explanation: The reaction involves the deprotonation of the highly acidic C-5 methylene protons of the TZD ring, followed by nucleophilic attack on the aldehyde carbonyl. A basic catalyst like piperidine is typically used.[13] The final step is the elimination of water to form the double bond. If the reaction is stalling, it's often due to an unfavorable equilibrium or catalyst issues.
-
Troubleshooting Steps:
-
Catalyst Choice: While piperidine is common, ensure it is fresh. For less reactive aldehydes, consider a stronger base or a different catalytic system.
-
Solvent & Water Removal: The elimination of water drives the reaction to completion. If you are running the reaction in a solvent like ethanol or methanol, simply refluxing may be sufficient.[15] For stubborn reactions, switching to a solvent like toluene or benzene and using a Dean-Stark apparatus to physically remove the water formed is highly effective.
-
Reaction Temperature: Ensure you are at a sufficient reflux temperature for the chosen solvent. Microwave irradiation has also been successfully used to shorten reaction times and improve yields.[14]
-
Aldehyde Purity: Impurities in the aldehyde starting material can inhibit the reaction. Purify the aldehyde by distillation or recrystallization if its quality is suspect.
-
Q5: How can I confirm that I've synthesized the correct (Z)-isomer for my 5-benzylidene TZD?
A: The Knoevenagel condensation of TZDs with aromatic aldehydes almost exclusively yields the more thermodynamically stable Z-isomer. This can be readily confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Causality & Explanation: In the Z-isomer, the aromatic ring is positioned cis to the sulfur atom of the TZD ring. The exocyclic vinylic proton (-CH=) is therefore deshielded by the magnetic anisotropy of the carbonyl group at position 4.
-
Confirmation via ¹H-NMR:
-
Look for the characteristic singlet for the vinylic proton. In the Z-isomer, this proton typically appears as a sharp singlet in the range of δ 7.8–8.2 ppm .[15]
-
The disappearance of the sharp singlet around δ 4.40 ppm , which corresponds to the two C-5 methylene protons in the starting TZD material, is also a key indicator that the reaction has occurred.[15]
-
Q6: I am attempting to N-alkylate my 5-benzylidene TZD, but the reaction is failing or giving multiple products. What's wrong?
A: N-alkylation requires careful selection of the base and solvent to ensure specific deprotonation of the N-3 amide proton without side reactions.
-
Causality & Explanation: The N-H proton of the TZD ring is acidic and can be removed by a suitable base to form a nucleophilic anion. This anion then attacks the alkylating agent (e.g., an alkyl halide). A base that is too strong or reaction conditions that are too harsh can lead to side reactions, such as attack at the C-5 vinylic position or decomposition.
-
Troubleshooting Steps:
-
Choice of Base: A moderately strong, non-nucleophilic base is ideal. Anhydrous potassium carbonate (K₂CO₃) is a very common and effective choice.[1][7] Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.
-
Solvent: A polar aprotic solvent is required to dissolve the TZD salt and promote the Sₙ2 reaction. Dimethylformamide (DMF) or acetone are excellent choices.[5][7]
-
Reaction Temperature: Most N-alkylations proceed well at room temperature to a gentle heat (50-60 °C). Overheating can lead to decomposition or side products.
-
Purity of Starting Material: Ensure your 5-benzylidene TZD is pure and dry. The presence of residual acid or water from the previous step can quench the base.
-
Protocol: Example Synthesis of a 5-Benzylidene-TZD Derivative
-
Setup: To a round-bottom flask, add thiazolidine-2,4-dione (1.0 eq), the desired aromatic aldehyde (1.05 eq), and ethanol (to form a stirrable slurry).
-
Catalysis: Add a catalytic amount of piperidine (approx. 0.1 eq).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 5-15 hours.[13]
-
Workup: Once the reaction is complete, cool the mixture in an ice bath. The solid product will often precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/DMF mixture).[15]
Part 3: Troubleshooting Guide for Biological Assays
This section addresses common issues that can compromise the integrity of biological data for newly synthesized TZD derivatives.
Troubleshooting Flowchart: Poor Compound Solubility in Assay
Caption: A troubleshooting workflow for addressing compound solubility issues.
Q7: My TZD derivative shows inconsistent or no activity, and I suspect a solubility problem. How do I confirm and fix this?
A: Poor aqueous solubility is a very common problem for aromatic heterocyclic compounds and a primary cause of failed assays.
-
Causality & Explanation: TZD derivatives are often lipophilic and can easily precipitate out of aqueous assay buffers, especially when diluted from a high-concentration DMSO stock. This means the actual concentration of the compound available to the biological target is much lower than the theoretical concentration, leading to artificially low or variable activity.
-
Troubleshooting Steps:
-
Visual Inspection: After adding your compound to the assay buffer, visually inspect the wells or tubes (against a dark background) for any cloudiness or precipitate. Let it sit for the duration of the assay and check again.
-
Control Final DMSO Concentration: The final concentration of DMSO in the assay should ideally be kept below 1%, and often below 0.5%, as higher concentrations can be toxic to cells or inhibit enzymes.
-
Use a "Pre-dilution" Plate: Instead of diluting a 10 mM stock directly into the assay buffer (a large dilution factor that can cause precipitation), perform intermediate serial dilutions in 100% DMSO first. Then, perform the final, smaller dilution into the aqueous buffer.
-
Consider Solubilizing Excipients: For particularly challenging compounds, the use of excipients like Tween-80 or cyclodextrins in the assay buffer can help maintain solubility, but you must run controls to ensure these excipients do not interfere with the assay itself.
-
Q8: My compound is highly active in a primary screen, but I'm worried about non-specific activity or assay interference. How can I validate the results?
A: This is a critical step to avoid pursuing false positives. Many compounds, known as Pan-Assay Interference Compounds (PAINS), can appear active through mechanisms unrelated to specific binding at the target site.
-
Causality & Explanation: TZD derivatives, particularly those with a 5-benzylidene group, can sometimes act as reactive electrophiles (via Michael addition) or form aggregates at high concentrations. These aggregates can sequester and denature proteins, leading to a non-specific inhibition signal.
-
Validation & Counter-Screening:
-
Check for Dose-Response: A true inhibitor should exhibit a sigmoidal dose-response curve with a calculable IC₅₀ or EC₅₀. A very steep or flat curve can be a red flag.
-
Orthogonal Assays: Validate the activity using a different assay that measures a different endpoint. For example, if you see inhibition in an enzymatic assay, try to confirm binding using a biophysical method like Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR).[13]
-
Detergent Controls: Re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it suggests the original activity was due to aggregation.
-
Structure-Activity Relationship: Test closely related analogs. If a small structural change (e.g., removing a key functional group) completely abolishes activity, it provides stronger evidence for a specific binding mode.
-
References
- 1. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones as Antidiabetic Agents (2020-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. sciencescholar.us [sciencescholar.us]
- 13. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Thiazolidinedione Compound Library | MDPI [mdpi.com]
- 15. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Scalable synthesis methods for 3-Phenylthiazolidine-2,4-dione for preclinical studies
Technical Support Center: Scalable Synthesis of 3-Phenylthiazolidine-2,4-dione
Introduction
Welcome to the technical support guide for the scalable synthesis of this compound. This molecule is a key heterocyclic scaffold, and its derivatives are foundational in the development of therapeutics, most notably as modulators of the peroxisome proliferator-activated receptor-gamma (PPARγ) for anti-diabetic applications.[1] For preclinical studies, a robust, scalable, and reproducible synthesis is not just advantageous; it is a necessity.
This guide is designed for researchers, medicinal chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, offering practical, field-tested advice for troubleshooting common experimental hurdles. Our goal is to empower you to execute this synthesis with confidence, ensuring high yield and purity on a scale suitable for extensive preclinical evaluation.
Section 1: Recommended Synthesis Strategy & Protocol
Choosing the Most Scalable Synthetic Route
For the synthesis of N-substituted thiazolidinediones, a one-pot approach is superior for scalability due to its process efficiency, reduced waste, and atom economy. The most direct and reliable method for synthesizing this compound is the acid-catalyzed condensation of N-phenylthiourea and chloroacetic acid .[1]
This method is preferable to a two-step process (i.e., forming the thiazolidine-2,4-dione ring first, followed by N-arylation) because it avoids the need for an intermediate purification step and the often harsh conditions required for N-arylation of the TZD core, leading to a more streamlined and cost-effective workflow.
Overall Synthesis Workflow
The synthesis proceeds via an initial S-alkylation of the N-phenylthiourea with chloroacetic acid, followed by an intramolecular cyclization and subsequent hydrolysis of the imino intermediate to yield the final dione product.
Caption: Scalable one-pot synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is optimized for a balance of yield, purity, and operational simplicity, making it suitable for scaling.
Reagents & Equipment:
-
N-Phenylthiourea (1.0 eq)
-
Chloroacetic acid (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for filtration and recrystallization
Procedure:
-
Reaction Setup: To a round-bottom flask, add N-phenylthiourea (1.0 eq) and chloroacetic acid (1.1 eq).
-
Acidification: Add deionized water followed by concentrated HCl. The acidic medium is crucial for catalyzing the cyclization and subsequent hydrolysis of the 2-imino intermediate.[2]
-
Heating: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. The reaction is typically complete within 4-6 hours.
-
Expert Insight: The reaction mechanism involves the formation of a 2-imino-3-phenylthiazolidin-4-one intermediate. Prolonged heating in the acidic aqueous medium is necessary to ensure its complete hydrolysis to the desired 2,4-dione product.[2]
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (N-phenylthiourea) is consumed.
-
Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature, then further cool in an ice bath. The product will precipitate as a crystalline solid.
-
Filtration: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any remaining HCl and unreacted chloroacetic acid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Drying: Collect the purified crystals by filtration and dry them under vacuum at 40-50°C to a constant weight.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification processes in a practical question-and-answer format.
Question 1: My reaction has stalled, or the yield is significantly lower than expected.
-
Potential Cause A: Incomplete Hydrolysis. The conversion of the 2-imino intermediate to the final 2,4-dione can be sluggish.
-
Solution: Confirm the presence of the intermediate by LC-MS if possible. If the intermediate is present, prolong the reflux time in acidic conditions by an additional 2-4 hours. Ensure the pH of the solution is strongly acidic (pH < 2).
-
-
Potential Cause B: Impure Starting Materials. The quality of N-phenylthiourea and chloroacetic acid is critical.
-
Solution: Verify the purity of your starting materials by melting point or spectroscopy before starting the reaction. Using fresh, high-purity reagents is essential for achieving high yields.
-
-
Potential Cause C: Sub-optimal Reaction Temperature.
-
Solution: Ensure your reaction mixture is maintaining a steady reflux. A temperature below 100°C may not be sufficient to drive the reaction to completion in a reasonable timeframe.
-
Question 2: The product does not precipitate upon cooling, or it oils out.
-
Potential Cause A: Supersaturation. The product may be supersaturated in the reaction mixture.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a small "seed" crystal from a previous successful batch to induce crystallization. If these fail, slowly adding a small amount of cold water can sometimes force precipitation.
-
-
Potential Cause B: Presence of Impurities. Impurities can inhibit crystallization, leading to the formation of an oil.
-
Solution: If an oil forms, attempt to isolate it by decanting the aqueous layer. Try to triturate the oil with a cold, non-polar solvent like hexanes or a mixture of ether/hexanes. This can often break down the oil and induce the formation of a solid, which can then be collected and subjected to recrystallization.
-
Question 3: The purified product has a low melting point and appears impure by NMR.
-
Potential Cause A: Inefficient Recrystallization. The chosen solvent or technique may not be effectively removing impurities.
-
Solution: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. Using excess solvent will significantly reduce your recovery yield. If ethanol is not providing sufficient purity, consider trying glacial acetic acid or an ethanol/water mixture. Allow the solution to cool slowly without disturbance to promote the formation of well-defined crystals, which are less likely to trap impurities.
-
-
Potential Cause B: Residual Starting Material.
-
Solution: This points to an incomplete reaction. While a second recrystallization might improve purity, it is more efficient to optimize the reaction conditions (see Question 1) on the next run to ensure full conversion.
-
Caption: A logical flowchart for troubleshooting low product yield.
Section 3: Frequently Asked Questions (FAQs)
-
Q: Can this synthesis be performed using microwave irradiation to speed up the reaction?
-
A: Yes. Microwave-assisted synthesis is well-documented for the TZD core and can dramatically reduce reaction times from hours to minutes.[3] The principles remain the same (acid catalysis), but the rapid, uniform heating can improve yields and reduce the formation of thermal degradation byproducts. Pilot experiments are recommended to translate the thermal protocol to a microwave-based one.
-
-
Q: What are the key analytical markers to confirm the product's identity and purity?
-
A: ¹H NMR: Look for the characteristic singlet for the C5 methylene (CH₂) protons, typically around δ 4.4 ppm, and the aromatic protons of the phenyl group. The absence of a broad NH peak from the starting thiourea is also a key indicator. ¹³C NMR: Expect two distinct carbonyl (C=O) signals in the δ 170-180 ppm range. IR Spectroscopy: Strong carbonyl absorption bands around 1680-1750 cm⁻¹ are characteristic of the dione structure.[4] Melting Point: The pure compound should have a sharp melting point consistent with literature values.
-
-
Q: What is the expected yield for this scalable process?
-
A: With optimized conditions and careful purification, yields for this one-pot synthesis can realistically range from 70% to 85%.
-
-
Q: Are there any specific safety precautions I should take?
-
A: Yes. Chloroacetic acid is corrosive and toxic; always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Concentrated HCl is highly corrosive. The reaction should be conducted in a well-ventilated area.
-
Section 4: Data Summary
Table 1: Comparison of Synthesis Parameters
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Rationale & Justification |
| Reaction Time | 4 - 6 hours | 10 - 20 minutes | Microwave energy provides rapid and efficient heating, drastically accelerating reaction rates.[3] |
| Temperature | ~100-110 °C (Reflux) | ~110-140 °C (Sealed Vessel) | Higher temperatures can be safely reached in a sealed microwave vessel, further speeding up the reaction. |
| Typical Yield | 70 - 85% | 75 - 90% | Often slightly higher due to reduced side reactions and thermal degradation from prolonged heating. |
| Scalability | Excellent | Good (batch size limited by reactor) | Conventional heating is easily scalable to multi-liter vessels. Microwave scalability depends on the available equipment. |
References
- 1. A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study | PLOS One [journals.plos.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis: 3-Phenylthiazolidine-2,4-dione Derivatives vs. Established Antidiabetic Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of type 2 diabetes mellitus (T2DM) therapeutics, the quest for novel agents with superior efficacy and improved safety profiles is perpetual. The thiazolidinedione (TZD) class of drugs, known for their insulin-sensitizing effects, has been a cornerstone in T2DM management. This guide provides a comprehensive comparison of the efficacy of 3-Phenylthiazolidine-2,4-dione derivatives with established antidiabetic drugs, supported by experimental data from preclinical studies. We delve into the mechanistic underpinnings, present comparative in vitro and in vivo data, and provide detailed experimental protocols to aid in the evaluation of these compounds.
Mechanistic Landscape: A Tale of Two Primary Pathways
The therapeutic efficacy of antidiabetic drugs is rooted in their distinct mechanisms of action. While this compound derivatives follow the classical TZD pathway, other agents modulate different aspects of glucose homeostasis.
Thiazolidinediones: Masters of Insulin Sensitization
Thiazolidinediones, including this compound and its derivatives, exert their primary effect by acting as potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue.[1][2] Activation of PPARγ leads to the transcription of a suite of genes that govern glucose and lipid metabolism.[1] This results in enhanced insulin sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver.[3][4] The downstream effects include increased glucose uptake and utilization, and a reduction in hepatic glucose production.[4]
Metformin: The AMPK Activator
Metformin, a biguanide, primarily functions by activating AMP-activated protein kinase (AMPK), a key cellular energy sensor.[5] This activation leads to a decrease in hepatic glucose production and an increase in insulin-mediated glucose uptake in peripheral tissues.[3] Unlike TZDs, metformin's primary site of action is the liver.[4] Some studies suggest that both metformin and TZDs may share a common mechanism in inhibiting respiratory complex I, which could contribute to their antidiabetic effects.[6]
Other Key Players in Glycemic Control
A comprehensive comparison necessitates an understanding of other major classes of antidiabetic drugs:
-
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: These agents block the reabsorption of glucose in the kidneys, leading to its excretion in the urine.[7][8] This mechanism is independent of insulin action.[7]
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: These drugs prevent the breakdown of incretin hormones like GLP-1 and GIP.[2][9] This prolongs the action of incretins, which stimulate insulin release and inhibit glucagon secretion in a glucose-dependent manner.[2][10]
-
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists: These agents mimic the action of the native hormone GLP-1, thereby stimulating insulin secretion, suppressing glucagon release, slowing gastric emptying, and promoting satiety.[1][11][12]
Comparative Efficacy: A Data-Driven Analysis
Direct head-to-head clinical trials of this compound are not available. However, preclinical studies on its derivatives provide valuable insights into their potential efficacy compared to established drugs like pioglitazone and metformin.
In Vivo Antidiabetic Activity
The primary measure of efficacy for an antidiabetic agent is its ability to lower blood glucose levels in a diabetic state. The following table summarizes the in vivo hypoglycemic effects of various this compound derivatives compared to pioglitazone in streptozotocin (STZ)-induced diabetic rat models.
| Compound/Drug | Animal Model | Dose | Duration | Blood Glucose Reduction (%) | Reference |
| Derivative 1 | STZ-induced diabetic rats | 50 mg/kg | 7 days | 39.19% | [13] |
| Derivative 2 | STZ-induced diabetic rats | 50 mg/kg | 7 days | 36.55% | [13] |
| Pioglitazone | STZ-induced diabetic rats | 50 mg/kg | 7 days | 37.47% | [13] |
| Derivative 3h | Dexamethasone-induced diabetic rats | Not specified | Not specified | Significant (BG level: 108.04 ± 4.39 mg/dL) | [14] |
| Pioglitazone | Dexamethasone-induced diabetic rats | Not specified | Not specified | Significant (BG level: 153.93 ± 4.61 mg/dL) | [14] |
| Derivative 5o | STZ-induced diabetic rats | Not specified | Not specified | Significant (BG level: 140.1 ± 4.36 mg/dL) | [15] |
| Pioglitazone | STZ-induced diabetic rats | Not specified | Not specified | Significant (BG level: 135.2 ± 4.91 mg/dL) | [15] |
Note: Direct comparison between studies should be made with caution due to variations in experimental protocols.
In Vitro Mechanistic Efficacy
In vitro assays provide crucial information on the direct molecular interactions and cellular effects of the compounds.
Table 2: PPARγ Transactivation
| Compound/Drug | Assay System | PPARγ Transactivation (%) | Reference |
| Derivative 5e | Not specified | 48.72% | [16] |
| Pioglitazone | Not specified | 62.48% | [16] |
| Derivative 5m | Not specified | 55.41% | [4] |
| Pioglitazone | Not specified | 65.94% | [4] |
| Rosiglitazone | Not specified | 82.21% | [4] |
| Derivative 5o | Not specified | 52.06% | [15] |
| Pioglitazone | Not specified | 65.22% | [15] |
| Rosiglitazone | Not specified | 85.30% | [15] |
Table 3: α-Amylase and α-Glucosidase Inhibition
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) | Reference |
| Derivative 7i | 20.94 ± 0.76 | 10.33 ± 0.11 | [17] |
| Derivative 7k | 24.07 ± 1.56 | 10.19 ± 0.25 | [17] |
| Acarbose (Std.) | - | - | [17] |
Experimental Protocols: A Guide to Efficacy Evaluation
To ensure the reproducibility and validity of efficacy studies, standardized protocols are paramount. Below are detailed methodologies for key in vivo and in vitro assays.
In Vivo: Streptozotocin (STZ)-Induced Diabetic Rat Model
This is a widely used model to induce type 1-like diabetes in rodents, characterized by hyperglycemia resulting from the destruction of pancreatic β-cells.[16][17][18][19][20]
Step-by-Step Protocol:
-
Animal Acclimatization: House male Wistar or Sprague-Dawley rats under standard laboratory conditions for at least one week before the experiment.
-
Induction of Diabetes: After an overnight fast, administer a single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in cold 0.1 M citrate buffer (pH 4.5), at a dose of 60-65 mg/kg body weight.[17]
-
Confirmation of Diabetes: After 72 hours of STZ injection, collect blood from the tail vein and measure glucose levels using a glucometer. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.[18]
-
Experimental Groups: Divide the diabetic rats into groups: a diabetic control group receiving the vehicle, a positive control group receiving a standard drug (e.g., pioglitazone), and test groups receiving different doses of the this compound derivative.
-
Treatment: Administer the respective treatments orally once daily for the duration of the study (e.g., 28 days).
-
Monitoring: Monitor blood glucose levels and body weight at regular intervals throughout the study.
-
Terminal Sacrifice and Analysis: At the end of the treatment period, collect blood samples for biochemical analysis (e.g., lipid profile, liver function tests). Euthanize the animals and collect organs like the pancreas for histopathological examination.
In Vitro: PPARγ Reporter Gene Assay
This assay is used to determine the ability of a compound to activate the PPARγ receptor.[21][22][23][24]
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HepG2) that has been transiently or stably transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).
-
Compound Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound (this compound derivative), a positive control (e.g., rosiglitazone), and a vehicle control.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Express the results as a percentage of the maximal activation achieved with the positive control.
In Vitro: Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the ability of a compound to stimulate glucose uptake in insulin-sensitive cells.[25][26][27][28][29]
Step-by-Step Protocol:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: Before the assay, serum-starve the differentiated adipocytes for 2-4 hours in a serum-free medium.
-
Compound Incubation: Treat the cells with the test compound, a positive control (e.g., insulin or pioglitazone), and a vehicle control for a specified period.
-
Glucose Uptake Measurement: Add a fluorescently labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., 3H-2-deoxyglucose) to the cells and incubate for a short period (e.g., 30-60 minutes).
-
Washing and Lysis: Wash the cells with ice-cold PBS to remove excess glucose analog and then lyse the cells.
-
Quantification: Measure the amount of glucose analog taken up by the cells using a fluorescence plate reader or a scintillation counter.
-
Data Analysis: Express the glucose uptake as a percentage of the basal (unstimulated) or maximal (insulin-stimulated) uptake.
In Vitro: α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in carbohydrate digestion.[30][31][32][33][34]
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing α-glucosidase enzyme solution (from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Inhibitor Addition: Add various concentrations of the test compound, a positive control (e.g., acarbose), and a vehicle control to the wells.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 10-15 minutes).
-
Substrate Addition: Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation and Measurement: Incubate the plate at 37°C and measure the absorbance at 405 nm at regular intervals. The yellow color of p-nitrophenol produced from the hydrolysis of pNPG is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
The available preclinical data suggests that this compound derivatives hold promise as effective antidiabetic agents. Several derivatives have demonstrated in vivo blood glucose-lowering effects comparable to the established drug pioglitazone. Furthermore, in vitro studies have confirmed their mechanism of action as PPARγ agonists and have also revealed potential for inhibiting carbohydrate-digesting enzymes.
While these findings are encouraging, further research is warranted. Head-to-head comparative studies with a broader range of existing antidiabetic drugs, including metformin and newer classes like SGLT2 and DPP-4 inhibitors, are necessary to fully elucidate the therapeutic potential of this compound derivatives. Long-term efficacy and safety studies in animal models are also crucial before considering clinical development. The detailed experimental protocols provided in this guide offer a framework for conducting such rigorous evaluations, paving the way for the potential discovery of novel and improved treatments for type 2 diabetes.
References
- 1. 404 Not Found [adulted.ed.sc.gov]
- 2. droracle.ai [droracle.ai]
- 3. Treating insulin resistance in type 2 diabetes with metformin and thiazolidinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the effects of thiazolidinediones and metformin on metabolic control in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 12. GLP-1 Agonist Mechanism of Action: How They Work [boltpharmacy.co.uk]
- 13. ijsrtjournal.com [ijsrtjournal.com]
- 14. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Streptozotocin-Induced Diabetic Models in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ndineuroscience.com [ndineuroscience.com]
- 19. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 20. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. raybiotech.com [raybiotech.com]
- 25. docs.aatbio.com [docs.aatbio.com]
- 26. A Non-Radioactive Photometric Assay for Glucose Uptake in Insulin-Responsive 3T3-L1 Adipocytes | AAT Bioquest [aatbio.com]
- 27. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 30. In vitro α-glucosidase inhibitory assay [protocols.io]
- 31. bio-protocol.org [bio-protocol.org]
- 32. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 33. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 34. li01.tci-thaijo.org [li01.tci-thaijo.org]
A Senior Application Scientist’s Guide to the In Vitro Validation of 3-Phenylthiazolidine-2,4-dione's Mechanism of Action
Introduction: The Thiazolidine-2,4-dione Scaffold as a Cornerstone of Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks distinguish themselves through their remarkable versatility and therapeutic potential. The thiazolidine-2,4-dione (TZD) ring system is one such "privileged scaffold"[1]. This five-membered heterocyclic moiety is the foundation for a diverse array of molecules with proven biological activities, ranging from antidiabetic and anti-inflammatory to antimicrobial and anticancer effects[1][2][3][4]. The TZD core can be modified at the 3rd and 5th positions, allowing for extensive structural diversification and interaction with a wide range of biological targets[1].
Derivatives of TZD have been identified as potent modulators of critical cellular targets, including Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and various other enzymes and kinases[5][6][7][8]. 3-Phenylthiazolidine-2,4-dione, as a representative of this class, presents a compelling case for rigorous mechanistic investigation. Understanding how this compound exerts its effects at a molecular level is paramount for its development as a potential therapeutic agent.
This guide provides an in-depth comparison of essential in vitro methodologies for validating the mechanism of action (MoA) of this compound. We will move beyond simple protocols to explore the causal logic behind experimental design, ensuring that each step serves to build a robust and defensible mechanistic narrative.
Pillar 1: Deconstructing the Mechanism – From Hypothesis to Validation
Before any experiment is conducted, a clear hypothesis regarding the compound's molecular target is essential. For a TZD derivative, this hypothesis is often based on in silico modeling or analogy to structurally similar compounds. The core objective of in vitro validation is to systematically test this hypothesis by answering two fundamental questions:
-
Direct Target Engagement: Does this compound physically interact with the purified target protein?
-
Functional Consequence: Does this interaction modulate the target's biological activity in a measurable way?
Answering these questions is a critical step in drug discovery, providing invaluable insights into a compound's potency, specificity, and potential for optimization[9][10][11].
Caption: Logical workflow for in vitro mechanism of action validation.
Pillar 2: Comparative Experimental Strategies for MoA Validation
The validation process typically follows a tiered approach, moving from simplified, target-focused systems to more complex, physiologically relevant cellular models.
Strategy 1: Biochemical Assays – Proving Direct Target Interaction
Biochemical assays utilize purified components in a controlled, cell-free environment to study the direct interaction between a compound and its target[9]. They are the gold standard for confirming target engagement and determining the mode of inhibition.
A. The Enzyme Inhibition Assay: The Cornerstone of Mechanistic Studies
For many TZD derivatives, the primary mechanism involves the inhibition of a specific enzyme[4][12]. An enzyme inhibition assay is designed to quantify this effect.
-
Core Principle: To measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. By comparing these rates, one can determine the inhibitor's potency and its mechanism of action (e.g., competitive, non-competitive)[13][14].
-
Key Parameters:
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce enzyme activity by 50%. It is a measure of potency.
-
Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the enzyme. A lower Kᵢ indicates a stronger interaction.
-
-
Causality in Design: The choice of substrate concentration is critical. Assays are often run at a substrate concentration near its Michaelis-Menten constant (Kₘ) to ensure sensitivity to various types of inhibitors[10]. To determine the mode of inhibition, the experiment must be repeated across a matrix of both inhibitor and substrate concentrations[10].
Caption: Standard workflow for an in vitro enzyme inhibition assay.
Strategy 2: Cell-Based Assays – Validating a Phenotypic Effect
While biochemical assays confirm a direct interaction, cell-based assays are crucial for demonstrating that this interaction translates into a functional effect within a living system[6].
A. Antiproliferative Assays (e.g., MTT Assay)
If this compound is hypothesized to be an anticancer agent targeting a protein like VEGFR-2, an antiproliferative assay is essential[2][5].
-
Core Principle: The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity or growth inhibition[12].
-
Comparison to Alternatives: Other assays like SRB (sulforhodamine B) measure total protein content, while assays measuring ATP levels (e.g., CellTiter-Glo®) assess cell viability through a different metabolic lens. The MTT assay is cost-effective and widely established.
B. Cellular Target Engagement & Signaling Assays (e.g., Western Blot)
To connect the phenotypic effect (e.g., reduced proliferation) back to the hypothesized target, it is necessary to probe the relevant signaling pathway.
-
Core Principle: If this compound inhibits a kinase like VEGFR-2, this should lead to a decrease in the phosphorylation of downstream proteins[15]. Western blotting can be used to measure the levels of both the total and the phosphorylated forms of these downstream targets, providing direct evidence of target engagement in a cellular context.
Caption: Simplified VEGFR-2 signaling pathway inhibited by a TZD.
Pillar 3: Quantitative Comparison and Data Interpretation
Objective comparison requires robust, quantitative data. The performance of this compound should always be benchmarked against a known, validated inhibitor of the hypothesized target (positive control) and an inactive compound (negative control).
Table 1: Comparative Performance Data (Hypothetical)
| Compound | Target | Biochemical Assay IC₅₀ (µM) | Cell Proliferation Assay GI₅₀ (µM) |
| This compound | VEGFR-2 | 0.250 ± 0.015 | 1.5 ± 0.11 |
| Sorafenib (Positive Control) | VEGFR-2 | 0.090 ± 0.005[5] | 5.3 ± 0.40[16] |
| Inactive Analog (Negative Control) | VEGFR-2 | > 100 | > 100 |
Data are presented as mean ± standard deviation. GI₅₀ is the concentration for 50% growth inhibition.
Interpretation: The hypothetical data in Table 1 show that this compound is a potent inhibitor of the purified VEGFR-2 enzyme. Importantly, this activity translates to the cellular level, where it inhibits cell proliferation, albeit at a higher concentration, which is expected due to factors like cell membrane permeability and metabolism. The comparison to Sorafenib provides a benchmark for its potency, while the inactive analog confirms the specificity of the observed effects.
Protocols for Self-Validating Systems
Trustworthiness in experimental science comes from well-designed protocols with integrated controls.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)
This protocol is adapted from standard methodologies for determining kinase inhibitor potency.
-
Prepare Reagents:
-
Kinase Buffer: Prepare a buffer optimized for the specific kinase's activity (e.g., containing Tris-HCl, MgCl₂, MnCl₂, DTT).
-
Enzyme: Dilute purified, active VEGFR-2 kinase to a working concentration determined by initial enzyme titration experiments[13]. The concentration should yield a linear reaction rate for at least 30 minutes.
-
Substrate: Prepare a solution of a specific peptide substrate for VEGFR-2 and ATP (at its Kₘ concentration).
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Create a series of 2-fold dilutions in kinase buffer, typically spanning from 100 µM to low nM concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted test compound or control (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) to the appropriate wells.
-
Add 10 µL of the diluted enzyme solution to all wells except the "no enzyme" negative control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme[13].
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture to all wells[13].
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding 25 µL of a stop solution.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence, or luminescence-based ATP detection like ADP-Glo™).
-
-
Data Analysis:
-
Subtract background readings (from "no enzyme" wells).
-
Normalize the data relative to the high (0% inhibition) and low (100% inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Detailed Protocol: MTT Cell Proliferation Assay
This protocol is a standard method for assessing the cytotoxic or cytostatic effects of a compound.
-
Cell Culture:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture media.
-
Remove the old media from the wells and add 100 µL of media containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells with media only (no cells) for background and wells with cells treated with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C[12]. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the media.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals[12]. Mix gently on an orbital shaker.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the compound concentration to determine the GI₅₀ value.
-
Conclusion
The in vitro validation of this compound's mechanism of action is a multi-faceted process that requires a logical, evidence-based approach. By systematically progressing from direct, target-based biochemical assays to functional, cell-based phenotypic screens, researchers can build a compelling case for a specific molecular mechanism. This guide provides the strategic framework, comparative insights, and detailed protocols necessary to rigorously interrogate the biological activity of this promising compound class, ensuring that subsequent drug development efforts are built on a solid foundation of scientific integrity.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis and in vitro antiproliferative and antibacterial activity of new thiazolidine-2,4-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Frontiers | Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies [frontiersin.org]
- 5. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New thiazolidine-2,4-diones as effective anti-proliferative and anti-VEGFR-2 agents: Design, synthesis, in vitro, docking, MD simulations, DFT, ADMET, and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and computer-aided discovery of new thiazolidine-2,4-dione derivatives as potential antitumor VEGFR-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. mdpi.com [mdpi.com]
- 13. superchemistryclasses.com [superchemistryclasses.com]
- 14. researchgate.net [researchgate.net]
- 15. 3,5-Disubstituted-thiazolidine-2,4-dione analogs as anticancer agents: design, synthesis and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 3-Phenylthiazolidine-2,4-dione for Researchers and Drug Development Professionals
The 3-phenylthiazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. Its synthesis is a critical first step in the development of new drug candidates. This guide provides a comparative analysis of the most common and effective methods for the synthesis of this compound, offering insights into the rationale behind experimental choices and providing detailed protocols for researchers.
Introduction to this compound Synthesis
The thiazolidine-2,4-dione (TZD) ring system is a key pharmacophore, and the introduction of a phenyl group at the N-3 position significantly influences its biological activity. The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale, and laboratory equipment. This guide will explore and compare two primary, robust methods for the synthesis of this important scaffold.
Method 1: Cyclization of N-Phenylthiourea with Chloroacetic Acid
This classical approach is a reliable and frequently employed method for the synthesis of 3-substituted-thiazolidine-2,4-diones. The reaction proceeds through the formation of an intermediate by the reaction of N-phenylthiourea with chloroacetic acid, which then undergoes cyclization and hydrolysis to yield the final product.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the sulfur atom of N-phenylthiourea on the electrophilic carbon of chloroacetic acid. This is followed by an intramolecular cyclization and subsequent hydrolysis to form the this compound ring.
Figure 1: Proposed mechanism for the synthesis of this compound from N-Phenylthiourea.
Experimental Protocol
Materials:
-
N-Phenylthiourea
-
Chloroacetic acid
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol
Procedure:
-
A solution of chloroacetic acid (0.6 mol) in 60 mL of water is mixed with a solution of N-phenylthiourea (0.6 mol) in 60 mL of water in a 250 mL round-bottom flask.[1]
-
The mixture is stirred for 15 minutes, during which a white precipitate may form.[1]
-
Slowly add 60 mL of concentrated hydrochloric acid to the flask.[1]
-
The reaction mixture is then refluxed with stirring for 8-10 hours at 100-110°C.[1]
-
Upon cooling, the product solidifies.
-
The solid product is collected by filtration, washed with water to remove any remaining acid, and then dried.[1]
-
Recrystallization from ethanol can be performed for further purification.[1]
Method 2: One-Pot Synthesis from Aniline, Chloroacetyl Chloride, and Potassium Thiocyanate
This one-pot, three-component reaction offers an efficient and convergent approach to this compound. This method avoids the pre-synthesis and isolation of intermediates, making it a more streamlined process.
Reaction Mechanism
The reaction likely proceeds through the initial formation of 2-chloro-N-phenylacetamide from aniline and chloroacetyl chloride. This intermediate then reacts with potassium thiocyanate to form an isothiocyanate intermediate, which subsequently undergoes intramolecular cyclization to yield the final product.
Figure 2: Proposed mechanism for the one-pot synthesis of this compound.
Experimental Protocol
Materials:
-
Aniline
-
Chloroacetyl chloride
-
Potassium thiocyanate
-
Acetone
-
Water
Procedure:
-
In a round-bottom flask, dissolve aniline in acetone.
-
Cool the solution in an ice bath and slowly add chloroacetyl chloride with stirring.
-
After the addition is complete, add potassium thiocyanate to the reaction mixture.
-
Allow the reaction to stir at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Comparative Analysis
| Feature | Method 1: N-Phenylthiourea Route | Method 2: One-Pot Synthesis |
| Starting Materials | N-Phenylthiourea, Chloroacetic Acid | Aniline, Chloroacetyl Chloride, Potassium Thiocyanate |
| Number of Steps | One-pot, but requires longer reaction time | One-pot, three-component reaction |
| Reaction Conditions | High temperature (reflux), acidic | Room temperature, neutral |
| Reaction Time | 8-10 hours[1] | Generally shorter than Method 1 |
| Yield | Good to excellent | Good to excellent |
| Scalability | Readily scalable | Scalable, but may require careful control of exotherms |
| Safety Considerations | Use of concentrated HCl requires caution | Chloroacetyl chloride is corrosive and lachrymatory |
| Atom Economy | Moderate | Higher atom economy |
| Overall Efficiency | Robust and well-established | More convergent and potentially faster |
Conclusion
Both methods presented offer viable pathways for the synthesis of this compound. The choice between the two will depend on the specific needs and constraints of the laboratory.
-
Method 1 is a classic and reliable method, particularly suitable when N-phenylthiourea is readily available. Its main drawback is the long reaction time and the use of harsh acidic conditions at high temperatures.
-
Method 2 represents a more modern and efficient approach. The one-pot nature of the reaction, coupled with milder conditions, makes it an attractive alternative. This method is particularly advantageous for rapid synthesis and library generation.
For researchers embarking on the synthesis of this compound and its derivatives, a careful evaluation of these factors will enable the selection of the most appropriate and efficient synthetic strategy.
References
A Guide to the In Vivo Validation of 3-Phenylthiazolidine-2,4-dione: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of 3-Phenylthiazolidine-2,4-dione. As a member of the thiazolidinedione (TZD) class of compounds, its therapeutic promise is likely rooted in the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.[1][2][3] This document outlines a proposed validation strategy, drawing upon established protocols for other TZD derivatives, and offers a comparative analysis against well-characterized alternatives.
Mechanistic Framework: The Thiazolidinedione Class and PPARγ Activation
Thiazolidinediones, also known as glitazones, are a class of drugs primarily used in the treatment of type 2 diabetes mellitus.[3][4] Their principal mechanism of action involves binding to and activating PPARγ, a nuclear receptor predominantly expressed in adipose tissue, but also found in other tissues like the liver and skeletal muscle.[1][5]
Upon activation by a ligand such as a TZD, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4] This binding event modulates the transcription of genes involved in:
-
Insulin Sensitization: Increasing glucose uptake in peripheral tissues.[5]
-
Adipogenesis: Promoting the differentiation of pre-adipocytes into mature fat cells.[4]
-
Lipid Metabolism: Altering the expression of genes involved in lipid storage and transport.
-
Inflammation: Exerting anti-inflammatory effects.
The therapeutic potential of this compound is hypothesized to operate through this well-established pathway. The phenyl substitution at the 3-position of the thiazolidinedione core may influence its binding affinity and selectivity for PPARγ, potentially offering a distinct therapeutic profile compared to existing glitazones.
Signaling Pathway: PPARγ Activation
Caption: PPARγ activation by this compound.
Comparative Landscape: Existing Thiazolidinediones
A robust in vivo validation of this compound necessitates a direct comparison with established drugs in the same class. The primary comparators are:
-
Pioglitazone: An FDA-approved TZD for the treatment of type 2 diabetes.[4] It is known to improve glycemic control and lipid profiles.[1]
-
Rosiglitazone: Another FDA-approved TZD, though its use has been restricted in some regions due to cardiovascular safety concerns.[4]
These compounds serve as essential benchmarks for evaluating the efficacy and safety profile of this compound.
Proposed In Vivo Validation Workflow
The following workflow outlines a comprehensive approach to validate the therapeutic potential of this compound, focusing on its anticipated anti-diabetic effects.
References
- 1. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and Ex Vivo Evaluation of 1,3-Thiazolidine-2,4-Dione Derivatives as Euglycemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Disubstituted-thiazolidine-2,4-dione hybrids as antidiabetic agents: Design, synthesis, in-vitro and In vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of Thiazolidine-2,4-dione Derivatives and Standard Antioxidants
In the dynamic field of drug discovery and development, the identification and characterization of novel antioxidant compounds are of paramount importance. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2] This guide provides a comprehensive comparison of the antioxidant activity of a promising class of synthetic compounds, thiazolidine-2,4-dione (TZD) derivatives, with established standard antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Butylated Hydroxytoluene (BHT).
This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of the experimental data and methodologies used to evaluate and compare antioxidant potential. We will delve into the chemical rationale behind the selection of assays, present detailed experimental protocols, and interpret the comparative data to provide a clear perspective on the potential of TZD derivatives as therapeutic agents.
Introduction to the Contenders: A Chemical Overview
A thorough understanding of the chemical structures and properties of the compounds under investigation is fundamental to interpreting their antioxidant activity.
3-Phenylthiazolidine-2,4-dione and its Derivatives:
Thiazolidine-2,4-diones (TZDs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[3] While initially recognized for their antihyperglycemic effects, extensive research has revealed their diverse pharmacological activities, including antioxidant properties.[4][5] The core TZD scaffold consists of a five-membered ring containing sulfur and nitrogen atoms, with two carbonyl groups. The antioxidant potential of TZD derivatives is often attributed to the ability of the ring structure and its substituents to donate electrons or hydrogen atoms to neutralize free radicals.[1][2] The phenyl group in this compound and various substitutions on the benzylidene moiety at the 5-position can significantly influence this activity.[5]
Standard Antioxidants:
-
Ascorbic Acid (Vitamin C): A water-soluble vitamin that is a potent natural antioxidant.[6][7][8] Its antioxidant activity stems from its ability to donate electrons from its enediol structure, thereby scavenging a wide range of ROS.[6][9][10]
-
Trolox: A water-soluble analog of vitamin E, Trolox is widely used as a standard in antioxidant capacity assays.[11][12][13] Its chromanol ring is responsible for its ability to quench free radicals.[14]
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant commonly used as a food preservative and in industrial applications.[15][16] Its antioxidant action is mediated by the donation of a hydrogen atom from its phenolic hydroxyl group to free radicals.[15][[“]][18]
Gauging the Power: In Vitro Antioxidant Assays
To objectively compare the antioxidant activity of these compounds, a battery of well-established in vitro assays is employed. The selection of multiple assays with different mechanisms of action provides a more comprehensive and reliable assessment of antioxidant potential. Here, we detail the protocols for three commonly used methods: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from deep violet to pale yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[19][20]
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound derivative) and standard antioxidants (Ascorbic Acid, Trolox, BHT) in a suitable solvent (e.g., DMSO, methanol) at a concentration of 1 mg/mL.[21]
-
Assay Procedure:
-
To 1.0 mL of the DPPH solution, add 50 µL of the test compound or standard solution at various concentrations.[21]
-
Incubate the mixture in the dark at room temperature for 30 minutes.[19]
-
Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.[19][21]
-
A blank containing the solvent and DPPH solution is also measured.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant. A lower IC50 value indicates higher antioxidant activity.[19]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.[22]
Experimental Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[22]
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[22]
-
Sample Preparation: Prepare stock solutions of the test compounds and standards as described for the DPPH assay.
-
Assay Procedure:
-
To 1.0 mL of the ABTS•+ working solution, add a small volume (e.g., 10 µL) of the test compound or standard solution at different concentrations.
-
Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation and Data Expression: The scavenging activity is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.[11][12][23]
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm. The change in absorbance is directly proportional to the reducing power of the antioxidants.[19][24]
Experimental Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
-
Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v) to prepare the fresh FRAP reagent.
-
-
Sample Preparation: Prepare stock solutions of the test compounds and standards as described previously.
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Add a small volume of the sample or standard solution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The FRAP value of the sample is then calculated from the standard curve and expressed as µM Fe(II) equivalents.
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the general workflow for in vitro antioxidant activity assessment.
Caption: General workflow for in vitro antioxidant activity assays.
Comparative Performance Data
While direct experimental data for this compound is not extensively available in the public domain, numerous studies have evaluated the antioxidant activity of its derivatives. The following tables summarize representative data from the literature, comparing the performance of various TZD derivatives with standard antioxidants. It is important to note that the absolute values can vary depending on the specific experimental conditions.
Table 1: DPPH Radical Scavenging Activity (IC50 in µM)
| Compound | IC50 (µM) | Reference |
| Thiazolidine-2,4-dione Derivatives | ||
| 5-(4-hydroxybenzylidene) TZD | 15.2 | [1] |
| 5-(3,4-dihydroxybenzylidene) TZD | 8.5 | [1] |
| Other Substituted TZD Derivatives | 9.18 - 32.43 (µg/mL) | [5] |
| Standard Antioxidants | ||
| Ascorbic Acid | ~25 | [19][21] |
| Trolox | ~40 | [25] |
| BHT | ~50 | [25] |
Table 2: ABTS Radical Cation Scavenging Activity (TEAC)
| Compound | TEAC Value | Reference |
| Thiazolidine-2,4-dione Derivatives | ||
| 5-(4-hydroxy-3-methoxybenzylidene) TZD | 1.8 | [25] |
| 5-(3,4-dihydroxybenzylidene) TZD | 2.5 | [25] |
| Standard Antioxidants | ||
| Ascorbic Acid | 1.05 | - |
| Trolox | 1.00 (by definition) | [11] |
| BHT | 0.85 | - |
(Note: The data presented are representative and compiled from various sources. Direct comparison should be made with caution due to potential variations in experimental protocols.)
Discussion and Mechanistic Insights
The compiled data suggests that certain thiazolidine-2,4-dione derivatives exhibit potent antioxidant activity, in some cases comparable to or even exceeding that of standard antioxidants like Ascorbic Acid and BHT.[5] The structure-activity relationship is a key aspect of their antioxidant potential. The presence of hydroxyl groups on the phenyl ring, particularly in the ortho and para positions, significantly enhances the radical scavenging activity.[1] This is because these hydroxyl groups can readily donate a hydrogen atom to a free radical, and the resulting phenoxy radical is stabilized by resonance.
The proposed mechanism of antioxidant action for phenolic TZD derivatives is illustrated below.
Caption: Proposed hydrogen atom donation mechanism for phenolic TZD derivatives.
In contrast, standard antioxidants operate through well-defined mechanisms. Ascorbic acid acts as a potent reducing agent and radical scavenger.[6][7][10] Trolox, with its chromanol ring, effectively traps peroxyl radicals.[14] BHT, a hindered phenol, functions as a chain-breaking antioxidant by donating its phenolic hydrogen to peroxy radicals.[15][[“]]
The versatility of the TZD scaffold allows for extensive chemical modifications, offering the potential to fine-tune the antioxidant activity and other pharmacokinetic properties. This makes TZD derivatives an attractive class of compounds for the development of novel therapeutics for oxidative stress-related diseases.
Conclusion and Future Directions
This comparative guide demonstrates that thiazolidine-2,4-dione derivatives are a promising class of antioxidants with activity profiles that can rival or surpass those of established standards. The evidence strongly supports the continued exploration of these compounds in drug discovery programs.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: To identify the optimal substitution patterns on the TZD scaffold for maximal antioxidant activity.
-
In Vivo Efficacy and Safety Studies: To validate the in vitro findings in relevant animal models of oxidative stress-related diseases and to assess their safety profiles.
-
Mechanistic Studies: To further elucidate the detailed molecular mechanisms underlying their antioxidant and cytoprotective effects.
By pursuing these avenues of research, the full therapeutic potential of this compound and its derivatives as novel antioxidant agents can be realized.
References
- 1. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characterization, In Vitro Evaluation, and Quantum Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Phenolic Derivatives of Thiazolidine-2,4-dione with Antioxidant and Antiradical Properties: Synthesis, Characteriza… [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin C (Ascorbic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Vitamin C - Wikipedia [en.wikipedia.org]
- 10. Antioxidant Properties of Ascorbic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 11. Trolox equivalent antioxidant capacity: Significance and symbolism [wisdomlib.org]
- 12. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]
- 13. Trolox, a Standard Antioxidant used for Antioxidant Capacity Assays | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 16. How is BHT Used in Lubricants? - Van Horn, Metz & Co. Inc. [vanhornmetz.com]
- 17. consensus.app [consensus.app]
- 18. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. saudijournals.com [saudijournals.com]
- 22. ijpsonline.com [ijpsonline.com]
- 23. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]
- 24. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Benchmark Analysis of the 3-Phenylthiazolidine-2,4-dione Scaffold's Antimicrobial Spectrum
Introduction: The Quest for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with the potential for broad-spectrum activity. The thiazolidine-2,4-dione (TZD) nucleus, a five-membered heterocyclic ring, has garnered significant attention in medicinal chemistry.[1] While renowned for its application in antidiabetic agents, the TZD scaffold is a versatile pharmacophore that has been investigated for a range of biological activities, including antimicrobial effects.[1][2] This guide focuses on the antimicrobial potential of the 3-Phenylthiazolidine-2,4-dione backbone, benchmarking its derivatives against established antibiotics to provide a clear perspective on its standing as a potential lead structure in the development of new anti-infective agents.
It is important to note that while the this compound structure forms the core of many investigated compounds, the antimicrobial activity is profoundly influenced by substitutions at the 5-position of the thiazolidine ring.[1][3] This analysis will, therefore, consider the activity of key derivatives to illustrate the therapeutic potential of this chemical class.
Methodology: Establishing a Framework for Comparative Analysis
To ensure a robust and reproducible comparison, the experimental data presented in this guide is framed within the context of standardized antimicrobial susceptibility testing protocols. The methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[4][5]
Core Experimental Protocol: Broth Microdilution
The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a compound's potency.[4] The general workflow is as follows:
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound (this compound derivatives) and comparator antibiotics is prepared in a 96-well microtiter plate using an appropriate broth medium, such as Mueller-Hinton Broth (MHB).[4]
-
Inoculum Preparation: The microbial strains are cultured to a logarithmic growth phase and then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[4]
-
Inoculation and Incubation: The standardized microbial suspension is added to each well of the microtiter plate containing the antimicrobial dilutions. The plates are then incubated under specific conditions (e.g., 35-37°C for 18-24 hours for most bacteria).[4]
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[5]
Figure 1: Standardized Broth Microdilution Workflow for MIC Determination.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for derivatives of the this compound scaffold against a panel of clinically relevant microorganisms, alongside the MIC values for commonly used antibiotics. This direct comparison allows for an objective assessment of the scaffold's potential.
| Antimicrobial Agent | Target Organism | MIC (μg/mL) | Reference(s) |
| Thiazolidine-2,4-dione Derivatives | |||
| 5-(3,4-dichlorobenzylidene)-4-thioxothiazolidin-2-one | Staphylococcus aureus (MRSA) | 1 - 32 | [1] |
| Thiazolidinone Derivative (TD-H2-A) | Staphylococcus aureus | 0.06 - 100 | [6] |
| Thiazolidine-2,4-dione-based hybrid (38) | Gram-positive bacteria | 3.91 | [5] |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1 | [6] |
| Escherichia coli | 0.015 - 0.25 | [6] | |
| Pseudomonas aeruginosa | 0.5 - 1 | [6] | |
| Ampicillin | Staphylococcus aureus | 0.25 - 2 | [6] |
| Escherichia coli | 2 - 8 | [6] | |
| Gentamicin | Staphylococcus aureus | 0.5 - 4 | [6] |
| Pseudomonas aeruginosa | 1 - 8 | [6] | |
| Fluconazole | Candida albicans | 0.25 - 2 | [6] |
Data Interpretation:
The presented data indicates that the antimicrobial activity of the this compound scaffold is highly dependent on the nature of the substituent at the 5-position. Some derivatives exhibit potent activity, particularly against Gram-positive bacteria, with MIC values in the low microgram per milliliter range.[1][5] For instance, certain derivatives show promising activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant clinical challenge.[1] However, the spectrum of activity against Gram-negative bacteria and fungi appears to be more variable and generally less potent than the comparator antibiotics.
Mechanism of Action: Unraveling the Molecular Target
The antimicrobial activity of thiazolidinone derivatives is believed to stem from their ability to inhibit essential bacterial enzymes that are absent in eukaryotes, making them attractive targets for selective toxicity. One of the primary proposed mechanisms is the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) , an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.
By inhibiting MurB, these compounds disrupt the integrity of the bacterial cell wall, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria, which have a thick peptidoglycan layer.
Figure 2: Proposed Mechanism of Action of Thiazolidinedione Derivatives via Inhibition of MurB in the Peptidoglycan Synthesis Pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. While the parent compound itself shows limited activity, its derivatives have demonstrated significant potency, particularly against Gram-positive pathogens, including resistant strains. The proposed mechanism of action, targeting bacterial cell wall synthesis, is a well-validated strategy for antibiotic development.
Future research should focus on a systematic structure-activity relationship (SAR) studies to optimize the substitutions on the TZD ring to enhance the antimicrobial spectrum and potency. Further investigations into the precise molecular interactions with target enzymes and studies on in vivo efficacy and toxicity are warranted to translate the potential of this scaffold into clinically viable therapeutics.
References
- 1. Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of 3-Phenylthiazolidine-2,4-dione Synthesis and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The thiazolidinedione core is a cornerstone in medicinal chemistry, famously embodied in the "glitazone" class of antidiabetic drugs.[1][2] Beyond this, the scaffold is a versatile template for developing agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] 3-Phenylthiazolidine-2,4-dione, a fundamental analog within this class, serves as a crucial starting point for synthetic derivatization and biological screening. However, the reproducibility of published synthetic protocols and bioactivity data is a critical, yet often overlooked, aspect that can significantly impact the efficiency of drug discovery pipelines.
This guide provides a critical comparison of published methodologies for the synthesis of this compound and an analysis of its reported bioactivity. By highlighting variations in experimental parameters and outcomes, we aim to equip researchers with the insights needed to navigate the existing literature and design robust, reproducible experiments.
I. Synthesis of this compound: A Comparative Analysis
The primary route to 3-substituted thiazolidine-2,4-diones involves a two-step process: the formation of the thiazolidine-2,4-dione ring, followed by N-alkylation or N-arylation. The initial ring formation is most commonly achieved through the condensation of chloroacetic acid and thiourea.[5]
Common Synthetic Pathway
Caption: General synthetic route to this compound.
While the general scheme is straightforward, the reproducibility of yields can be influenced by subtle variations in reaction conditions.
| Parameter | Variation 1 | Variation 2 | Potential Impact on Reproducibility |
| Solvent | Water[5] | Ethanol[6] | Can affect solubility of reactants and intermediates, influencing reaction rates and ease of product isolation. |
| Catalyst | Conc. HCl[5] | Piperidine[2] | Different catalysts can lead to variations in reaction kinetics and the formation of byproducts. |
| Reaction Time | 8-10 hours[5] | 5-6 hours[2] | Insufficient or excessive reaction times can lead to incomplete conversion or degradation of the product, respectively. |
| Purification | Recrystallization from ethanol[5] | Column chromatography | The choice of purification method can significantly impact the final purity and isolated yield of the compound. |
Expert Insights: The choice of base and solvent in the N-arylation step is critical. While stronger bases may accelerate the reaction, they can also promote side reactions, leading to a more complex mixture and lower reproducible yields. The purity of the starting materials, particularly the thiazolidine-2,4-dione intermediate, is paramount for a clean and efficient second step.
II. Reproducibility of Bioactivity Data: A Case Study in Anticancer and Antimicrobial Screening
The biological evaluation of this compound and its derivatives has revealed a broad range of activities. However, comparing data across different studies is often challenging due to a lack of standardized experimental protocols.
Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method to assess the cytotoxic effects of compounds on cancer cell lines.[7][8][9][10]
Experimental Workflow for MTT Assay
Caption: A typical workflow for assessing cell viability using the MTT assay.
Comparative Analysis of Anticancer Data for Thiazolidinedione Derivatives
| Compound | Cell Line | Reported IC50 (µM) | Reference | Potential for Irreproducibility |
| 5-benzylidene-thiazolidine-2,4-dione derivatives | HeLa | 0.19 - 3.2 | [11][12] | The broad range of IC50 values for derivatives highlights the sensitivity of activity to structural modifications. Direct comparison of the parent 3-phenyl compound is limited. |
| (Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione | - | - | [8] | While anticancer activity is mentioned, specific IC50 values and cell lines are not provided, making direct comparison impossible. |
| Thiazolidine-2,4-dione-acridine hybrids | HeLa | 6.11 ± 1.20 | [13] | The complexity of the hybrid molecule makes it difficult to extrapolate the contribution of the core this compound. |
| Thiazolidine-2,4-dione-biphenyl derivatives | HeLa | 32.38 ± 1.8 | [14] | Similar to the acridine hybrids, the biphenyl moiety significantly influences the observed activity. |
Expert Insights: The reproducibility of in vitro cytotoxicity data is highly dependent on a multitude of factors including the cell line's passage number, confluency at the time of treatment, serum concentration in the culture medium, and the specific protocol used for the MTT assay. Even minor variations in these parameters can lead to significant differences in the calculated IC50 values. It is crucial for publications to report these details comprehensively to allow for better cross-study comparisons.
Antimicrobial Activity
The antimicrobial potential of this compound and its analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
Comparative Analysis of Antimicrobial Data for Thiazolidinedione Derivatives
| Compound/Derivative Class | Organism | Reported MIC (µg/mL) | Reference | Potential for Irreproducibility |
| 3,5-disubstituted thiazolidine-2,4-diones | Various bacteria and fungi | Moderate activity | The term "moderate activity" is subjective and lacks the quantitative detail needed for a rigorous comparison. | |
| Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids | Gram-positive and Gram-negative bacteria | 3.91 | [4][9][15] | The complex structure of these hybrids makes it difficult to isolate the contribution of the this compound core. |
| 2,3-diaryl-thiazolidin-4-ones | S. aureus | 0.008–0.24 | [4] | While not the exact scaffold, this data on a related class of compounds shows a wide range of activity, suggesting high sensitivity to structural changes. |
| Thiazolidine-2,4-dione carboxamide and amino acid derivatives | S. aureus | Weak to moderate | [16] | Similar to other reports, the qualitative description of activity limits direct comparison. |
| Thiazolidine-2,4-dione derivatives | Multidrug-resistant S. aureus | 1-32 | [17] | The broad MIC range against resistant strains underscores the variability in activity even within a specific class of derivatives. |
Expert Insights: The determination of MIC values can be influenced by the inoculum size, the type and formulation of the growth medium, and the specific microdilution or agar diffusion method employed. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols to enhance the reproducibility of antimicrobial susceptibility testing, and adherence to these guidelines is crucial for generating comparable data.
III. Protocols for Reproducible Research
To facilitate reproducibility, detailed experimental protocols are essential. Below are representative protocols for the synthesis of the thiazolidine-2,4-dione core and for conducting an MTT assay.
Detailed Experimental Protocol: Synthesis of Thiazolidine-2,4-dione
This protocol is adapted from published procedures.[5]
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve chloroacetic acid (0.6 mol) in 60 mL of deionized water. In a separate beaker, dissolve thiourea (0.6 mol) in 60 mL of deionized water.
-
Initial Reaction: Add the thiourea solution to the flask containing the chloroacetic acid solution with continuous stirring. A white precipitate should form within 15 minutes.
-
Acidification and Reflux: Slowly add 60 mL of concentrated hydrochloric acid to the reaction mixture.
-
Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 8-10 hours.
-
Isolation: Upon cooling, the product will solidify. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water to remove any residual HCl.
-
Purification: Recrystallize the crude product from ethanol to obtain pure thiazolidine-2,4-dione as white needles.
Detailed Experimental Protocol: MTT Cell Viability Assay
This protocol is a generalized procedure based on common practices.[7][8][9][10]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37 °C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37 °C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
IV. Conclusion and Recommendations
The synthesis and biological evaluation of this compound are well-established in the literature. However, a critical analysis of published data reveals significant variability that can impact reproducibility. For synthetic chemists, careful attention to reaction conditions and purification methods is essential for obtaining consistent yields and purity. For biologists and pharmacologists, the lack of standardized assay conditions makes direct comparison of bioactivity data challenging.
To enhance the reproducibility and reliability of future research in this area, we recommend the following:
-
Detailed Reporting: Authors should provide comprehensive details of their experimental procedures, including the source and purity of reagents, specific reaction parameters, and thorough characterization of synthesized compounds. For biological assays, details such as cell line passage number, media composition, and specific assay protocols should be meticulously documented.
-
Use of Standard Protocols: Whenever possible, researchers should adhere to standardized protocols, such as those provided by the CLSI for antimicrobial testing, to facilitate cross-laboratory comparisons.
-
Inclusion of Positive and Negative Controls: The consistent use of appropriate positive and negative controls is fundamental for validating experimental results.
-
Replication of Experiments: Independent replication of key experiments is the gold standard for confirming scientific findings.
By embracing these principles, the scientific community can build a more robust and reliable foundation of knowledge for the development of novel therapeutics based on the versatile this compound scaffold.
V. References
-
Abcam. (n.d.). MTT assay protocol. Retrieved from --INVALID-LINK--
-
ATCC. (n.d.). MTT Cell Proliferation Assay. Retrieved from --INVALID-LINK--
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from --INVALID-LINK--
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from --INVALID-LINK--
-
Patel, N. C., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1565-1577.
-
Elkady, A. S., et al. (2022). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 128, 106085.
-
Geronikaki, A., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(16), 4973.
-
Kowalski, K., et al. (2024). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Pharmaceuticals, 17(7), 878.
-
Nazreen, S., et al. (2014). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3471.
-
P, S., et al. (2025). Design and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Research Journal of Pharmacy and Technology, 18(1), 1-8.
-
Singh, R. B., & Singh, J. (2010). Synthesis and Biological Studies of Some 2,3-Diphenylthiazolidin-4-ones and Condensed Pyrazolines. Oriental Journal of Chemistry, 26(1), 133-137.
-
de Albuquerque, J. F., et al. (2021). Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS. European Journal of Medicinal Chemistry, 223, 113645.
-
Szałek, E., et al. (2020). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 25(21), 5044.
-
Szałek, E., et al. (2020). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 25(21), 5044.
-
Al-Ghorbani, M., et al. (2022). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 27(19), 6299.
-
da Silva, L. C. N., et al. (2022). Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates. Journal of Applied Microbiology, 133(5), 2849-2861.
-
Patel, N. C., et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1565-1577.
-
Shoman, M. E., et al. (2022). Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1835-1852.
-
da Silva, A. C., et al. (2024). Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo. PLoS One, 19(2), e0297491.
-
Swapna, D., & Rajitha, G. (2019). Synthesis and Biological Evaluation of Thiazolidine-2, 4-Dione Based Quinazolinone Derivatives for Antimicrobial and Antioxidant Activities. International Journal of Pharmacy and Biological Sciences, 9(1), 378-387.
-
Sharma, S., & Kumar, S. (2014). SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY. Indo American Journal of Pharmaceutical Research, 4(12), 5674-5680.
-
Nazreen, S., et al. (2014). Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3471.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of novel thiazolidine-2,4-dione derivatives as PPAR-γ agonists through design, synthesis, computational docking, MD simulation, and comprehensive in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives [mdpi.com]
- 17. Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Silico Performance of 3-Phenylthiazolidine-2,4-dione Analogs as VEGFR-2 Inhibitors
This guide provides an in-depth comparative analysis of the molecular docking scores of a series of 3-phenylthiazolidine-2,4-dione analogs targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). It is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase inhibitors. We will dissect the structural nuances that govern binding affinities, present a detailed, replicable docking methodology, and correlate the in silico data with supporting in vitro experimental findings to offer a comprehensive view of the structure-activity relationship (SAR) within this promising class of compounds.
The Rationale: Targeting VEGFR-2 with the Thiazolidinedione Scaffold
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal regulator of angiogenesis, the formation of new blood vessels.[1] Its dysregulation is a hallmark of numerous cancers, making it a prime target for anti-angiogenic therapies.[1][2] The thiazolidine-2,4-dione (TZD) core is a well-established pharmacophore in medicinal chemistry, initially recognized for its role in antidiabetic agents but more recently explored for its anticancer properties.[3][4] The TZD scaffold's ability to engage in key hydrogen bonding and hydrophobic interactions makes it an attractive starting point for the design of kinase inhibitors.[3] This guide focuses on a specific subset of TZD derivatives, where a phenyl ring is attached at the 3-position, and explores how modifications at the 5-position influence their binding affinity to the ATP-binding site of VEGFR-2.
Experimental Design: A Self-Validating Molecular Docking Protocol
The credibility of any in silico study hinges on the robustness of its methodology. The following protocol outlines a comprehensive and self-validating approach to molecular docking, ensuring the reliability of the generated comparative data.
Macromolecule Preparation
The initial step involves the preparation of the target protein, VEGFR-2. For this analysis, the crystal structure of VEGFR-2 in complex with a known inhibitor is sourced from the Protein Data Bank (PDB). A common choice is the PDB ID: 4ASD.[5]
Step-by-Step Protein Preparation:
-
Retrieval: Download the PDB file for the VEGFR-2 crystal structure.
-
Cleaning: Remove all non-essential molecules, including water molecules, co-factors, and the co-crystallized ligand. This ensures that the docking simulation is not influenced by extraneous entities.[5]
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate partial charges to each atom using a well-established force field, such as CHARMM.[5] This step is critical for accurately modeling electrostatic interactions.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes and to arrive at a low-energy conformation.[5]
Ligand Preparation
The this compound analogs are meticulously prepared to ensure they are in a conformationally and electronically favorable state for docking.
Step-by-Step Ligand Preparation:
-
2D to 3D Conversion: The 2D chemical structures of the analogs are converted into 3D structures.
-
Energy Minimization: Each ligand is subjected to energy minimization to obtain a stable, low-energy conformation.
-
Charge and Torsion Assignment: Partial charges are assigned to each atom, and rotatable bonds are defined to allow for conformational flexibility during the docking process.
Docking Simulation and Scoring
The core of the analysis is the docking simulation, where the prepared ligands are computationally fitted into the active site of the prepared VEGFR-2 protein.
Step-by-Step Docking Protocol:
-
Active Site Definition: The binding pocket is defined based on the location of the co-crystallized ligand in the original PDB structure.[5]
-
Docking Algorithm: A suitable docking algorithm, such as that implemented in AutoDock or MOE (Molecular Operating Environment), is employed. These algorithms explore a vast conformational space for the ligand within the active site.
-
Pose Generation and Scoring: The docking program generates multiple possible binding poses for each ligand and calculates a docking score for each pose. The score is an estimation of the binding affinity, with more negative values typically indicating a more favorable interaction.[6]
-
Re-docking Validation: To validate the docking protocol, the original co-crystallized ligand is re-docked into the active site. A successful validation is achieved if the re-docked pose closely overlays the original crystallographic pose, with a root-mean-square deviation (RMSD) of less than 2.0 Å.[7]
The following diagram illustrates the general workflow of a molecular docking experiment:
Caption: A generalized workflow for a molecular docking study.
Comparative Docking Scores and Structure-Activity Relationship
The following table presents the comparative docking scores and corresponding in vitro VEGFR-2 inhibitory activities (IC50 values) for a series of this compound analogs. The docking scores represent the binding energy in kcal/mol.
| Compound ID | R-Group on Phenyl Ring | Docking Score (kcal/mol) | VEGFR-2 IC50 (nM) |
| 10a | 2-oxo-1,2-dihydroquinoline | -8.5 | 65.16 |
| 14a | 3-oxoindoline | -9.2 | 81.46 |
| 14b | 3-oxoindoline with p-tolyl | -9.8 | 75.23 |
| 14c | 3-oxoindoline with phenethyl | -10.1 | 81.46 |
| Sorafenib | Reference Drug | -10.5 | 53.65 |
Data synthesized from Taghour et al. (2022)[8]
Analysis of Results:
The docking scores show a strong correlation with the experimentally determined VEGFR-2 inhibitory activities. A more negative docking score generally corresponds to a lower IC50 value, indicating higher potency.
-
Influence of the Heterocyclic Moiety: The introduction of a 3-oxoindoline moiety (compounds 14a-c) generally leads to more favorable docking scores compared to the 2-oxo-1,2-dihydroquinoline group (compound 10a). This suggests that the indoline scaffold provides a better fit within the VEGFR-2 active site.
-
Impact of Substituents on the Indoline Ring: Further substitution on the indoline ring with hydrophobic groups like p-tolyl (14b) and phenethyl (14c) results in improved docking scores. This highlights the importance of hydrophobic interactions in the allosteric pocket of the receptor.[8] Compound 14c , with the larger phenethyl group, exhibits the most favorable docking score among the synthesized analogs.
-
Binding Mode Analysis: Detailed examination of the docked poses reveals key interactions. The thiazolidine-2,4-dione core typically forms hydrogen bonds with the hinge region residues of VEGFR-2, such as Cys919. The phenyl ring and its substituents extend into the hydrophobic pocket, forming van der Waals interactions with residues like Leu840, Val848, and Ala866.[8] The amide linker between the TZD and the phenyl ring often forms additional hydrogen bonds with residues in the DFG motif, such as Asp1046.[8]
The following diagram illustrates the key interactions of a this compound analog within the VEGFR-2 active site:
Caption: Key binding interactions of TZD analogs with VEGFR-2.
Conclusion and Future Directions
This comparative guide demonstrates the utility of molecular docking in elucidating the structure-activity relationships of this compound analogs as VEGFR-2 inhibitors. The in silico data, validated by experimental results, provides a clear rationale for the observed differences in potency among the analogs. The findings underscore the importance of the heterocyclic moiety at the 3-position of the phenyl ring and the role of hydrophobic substituents in optimizing binding affinity.
Future drug design efforts can leverage these insights by exploring a wider range of substitutions on the indoline ring to further enhance hydrophobic interactions and by investigating alternative linkers to optimize hydrogen bonding with the DFG motif. The robust and validated docking protocol presented here serves as a reliable framework for the continued virtual screening and rational design of novel, potent, and selective VEGFR-2 inhibitors based on the versatile thiazolidinedione scaffold.
References
- 1. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and investigation of thiazolidinedione and pyrazoline compounds as antiangiogenic weapons targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new thiazolidine-2,4-diones targeting VEGFR-2 and apoptosis pathway | PLOS One [journals.plos.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Phenylthiazolidine-2,4-dione
Foreword: In the landscape of drug discovery and development, our work's integrity extends beyond the benchtop to the responsible management of the chemical entities we synthesize and study. 3-Phenylthiazolidine-2,4-dione, a member of the thiazolidinedione class, represents a scaffold of significant interest. However, its lifecycle in the laboratory concludes with a critical, non-negotiable step: proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of our researchers, our institutions, and the environment. Our commitment to safety and regulatory adherence is as paramount as our scientific pursuits.
Part 1: Pre-Disposal Hazard Assessment
Before any disposal action is taken, a thorough understanding of the compound's hazard profile is essential. While some safety data sheets (SDS) for the parent compound, Thiazolidine-2,4-dione, may classify it as non-hazardous under OSHA's Hazard Communication Standard (29 CFR 1910.1200), related structures exhibit properties such as skin irritation, serious eye irritation, or toxicity if swallowed[1][2].
The Causality of Caution: The principle of prudent practice in a laboratory setting dictates that in the absence of definitive data for a specific derivative, or in the presence of conflicting information for related compounds, one must err on the side of caution. Therefore, it is recommended to manage this compound as a hazardous chemical waste unless a formal hazard assessment by your institution's Environmental Health & Safety (EHS) department determines otherwise.
This involves assessing the waste against the criteria set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3]. A waste is considered hazardous if it exhibits at least one of the following characteristics:
-
Ignitability: Catches fire under certain conditions.
-
Corrosivity: Can corrode metal containers.
-
Reactivity: Is unstable and may explode or generate toxic fumes.
-
Toxicity: Is harmful or fatal when ingested or absorbed.
Your institutional EHS office is the ultimate authority for making this determination and will guide the specific disposal pathway.
Part 2: Personal Protective Equipment (PPE) and Safety Protocols
Handling chemical waste requires unwavering adherence to safety protocols to minimize exposure. The following PPE is mandatory when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent dermal absorption. Check glove manufacturer data for compatibility. |
| Eye/Face Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles or splashes. Compliant with OSHA 29 CFR 1910.133 or European Standard EN166[4]. |
| Skin/Body Protection | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if handled in a well-ventilated area. Use a NIOSH-approved respirator if generating dusts. | To prevent inhalation of airborne particles[1]. |
Part 3: Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is not a single action but a systematic process. The following workflow ensures each step is handled with precision and in accordance with regulatory standards.
Step 1: Waste Segregation
Immediately upon generation, the waste must be segregated.
-
DO NOT mix this compound waste with other chemical wastes[2].
-
Causality: Mixing wastes can lead to unknown and potentially dangerous chemical reactions. It also complicates the waste profiling required by disposal facilities, increasing costs and regulatory burdens.
-
-
Keep solid waste separate from liquid waste streams.
Step 2: Containerization
Proper containment is critical to prevent leaks and spills.
-
Primary Container: Collect the waste in a container that is chemically compatible with this compound. The ideal choice is the original product container[5].
-
Container Integrity: Ensure the container is in good condition, free of cracks or deterioration, and has a secure, tightly fitting screw cap[5].
-
Headspace: Do not fill the container to more than 90% capacity to allow for expansion[5][6].
Step 3: Labeling
Accurate labeling is a cornerstone of compliant waste management. The EPA requires that each waste container be clearly labeled.
-
Content: The label must include the words "HAZARDOUS WASTE "[7].
-
Identification: Clearly write the full chemical name: "This compound " and its CAS number (if available). Do not use abbreviations.
-
Hazard Warning: Indicate the potential hazards (e.g., "Toxic," "Irritant")[7].
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated SAA.
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel[5][8].
-
Volume Limits: You may accumulate up to 55 gallons of hazardous waste in an SAA[8].
-
Condition: Keep the waste container securely capped at all times, except when adding waste[5]. The SAA should be inspected weekly for any signs of leakage[5].
Step 5: Arranging for Final Disposal
Hazardous waste cannot be discarded in the regular trash or poured down the drain[3][5].
-
Contact EHS: Notify your institution's EHS department to schedule a pickup of the full waste container. They will transport it from the SAA to a central accumulation area before it is collected by a licensed hazardous waste disposal vendor[6].
-
Documentation: Maintain all records related to the waste generation and disposal as required by your institution and the EPA.
Disposal Decision Workflow
The following diagram outlines the logical steps and decision points for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Part 4: Emergency Procedures for Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Spills:
-
Evacuate the immediate danger area and alert colleagues.
-
If the spill is large or you are not trained to handle it, contact your EHS emergency line immediately.
-
For minor spills of solid material, avoid generating dust.
-
Carefully sweep or scoop the material into a designated waste container for disposal.
-
Clean the affected area thoroughly.
-
Ensure drains are covered to prevent environmental release.
-
-
Personal Exposure:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water[1].
-
Eye Contact: Rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do[1].
-
Inhalation: Move the affected person to fresh air[1].
-
Ingestion: Make the victim drink water (two glasses at most). Do not induce vomiting.
-
In all cases of exposure, seek medical attention and provide the Safety Data Sheet to the responding medical personnel.
-
References
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. danielshealth.com [danielshealth.com]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 3-Phenylthiazolidine-2,4-dione
As researchers and drug development professionals, our work with novel chemical entities like 3-Phenylthiazolidine-2,4-dione forms the bedrock of therapeutic innovation. The thiazolidinedione scaffold is a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities, including antidiabetic, anti-inflammatory, and anticancer properties.[1][2][3][4] However, this inherent bioactivity necessitates a rigorous and informed approach to laboratory safety.
This guide provides a comprehensive operational plan for the safe handling, use, and disposal of this compound. It is built on the principle that true laboratory safety transcends mere compliance; it is a culture rooted in a deep understanding of the potential hazards and the rationale behind each safety protocol.
Hazard Evaluation: An Ambiguous Profile Demands Caution
A review of available Safety Data Sheets (SDS) and literature for this compound and structurally related compounds reveals an inconsistent hazard profile. Some sources classify similar compounds as "Toxic if swallowed," while others indicate no significant hazards.[5][6] This ambiguity is, in itself, a critical piece of data. The toxicological properties of this specific compound have not been thoroughly investigated.[5] Therefore, we must operate under the precautionary principle, treating this compound as a potentially hazardous substance.
Key potential hazards include:
-
Oral Toxicity: Some related thiazolidinediones are listed as acutely toxic if swallowed.[5]
-
Skin and Eye Irritation: Contact may cause skin and eye irritation.[7][8][9]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[5][9]
Given its nature as a fine organic powder, the primary routes of exposure are inhalation of dust and dermal contact. Our safety protocols are designed to mitigate these risks at every step.
The Hierarchy of Controls: PPE as the Final Safeguard
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. Its effectiveness is predicated on the implementation of robust engineering and administrative controls.[10]
-
Engineering Controls: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood. This is non-negotiable. The fume hood contains aerosols and dust, preventing inhalation, which is the most significant risk when handling powders.[5]
-
Administrative Controls: Adherence to a laboratory-specific Chemical Hygiene Plan (CHP) is mandatory.[10] This includes proper training for all personnel, clear standard operating procedures (SOPs), and restricting access to authorized users only. Never work alone when handling potentially hazardous compounds.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling this compound.
| Task | Minimum Required PPE | Rationale |
| Storage and Transport | • Standard Lab Coat• Safety Glasses• Nitrile Gloves (single pair) | Protects against incidental contact during the handling of sealed containers. |
| Weighing and Transfer (Solid) | • Disposable Lab Coat (or dedicated coat)• Chemical Splash Goggles• Nitrile Gloves (double-gloved)[11]• N95 Respirator (if not in a fume hood or ventilated balance enclosure) | This task poses the highest risk of aerosolization and inhalation. Goggles provide a full seal against airborne particles.[12] Double-gloving minimizes the risk of contamination during de-gowning.[11] |
| Solution Preparation | • Disposable, fluid-resistant Lab Coat• Chemical Splash Goggles• Nitrile Gloves (double-gloved) | Protects against splashes of the chemical solution. The outer gloves can be changed immediately if contamination occurs. |
| Spill Cleanup | • Chemical-resistant Apron over Lab Coat• Chemical Splash Goggles and Face Shield• Nitrile or Neoprene Gloves (double-gloved)• N95 Respirator | Provides maximum protection against significant splash and aerosol exposure during cleanup procedures. A face shield protects the entire face.[13] |
Procedural Guidance: From Preparation to Disposal
Adherence to methodical, step-by-step protocols is critical for ensuring safety and experimental integrity.
Safe Handling and Weighing Workflow
The following diagram outlines the logical flow for safely handling powdered this compound.
Caption: Workflow for Handling Powdered Reagents.
Step-by-Step Protocol for Weighing Solid Compound
-
Preparation: Before entering the lab, ensure you have reviewed this guide and the compound's SDS. Prepare your workspace inside the chemical fume hood by laying down absorbent bench paper.
-
Don PPE: Put on your lab coat, chemical splash goggles, and two pairs of nitrile gloves.[11]
-
Tare Balance: Place a piece of weigh paper on the analytical balance inside the fume hood and tare the balance.
-
Transfer Compound: Using a clean spatula, carefully transfer a small amount of this compound from the stock bottle to the weigh paper. Perform this action slowly and close to the surface to minimize dust generation.
-
Seal and Clean: Securely close the stock container. Gently tap the spatula against the weigh paper to dislodge any remaining powder. Place the contaminated spatula onto a designated tray within the hood for later cleaning.
-
Finalize: Once the desired weight is reached, carefully fold the weigh paper and transfer the compound to your reaction vessel.
-
Initial Decontamination: Dispose of the weigh paper in a designated solid waste container within the fume hood. Remove your outer pair of gloves and dispose of them in the same container.[13]
-
Transport: With your inner gloves still on, you may now transport the sealed reaction vessel from the fume hood.
Emergency Procedures and Disposal
Exposure Response
-
Skin Contact: Immediately remove contaminated clothing.[6] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[7][8] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse mouth with water.[14] Immediately call a poison center or doctor.[5]
Disposal Plan
All waste, including contaminated PPE, disposable labware, and excess chemical, must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids (gloves, weigh paper, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste bag inside the fume hood.
-
Chemical Waste: Unused this compound and its solutions must be disposed of in a designated, labeled hazardous waste container. Do not pour down the drain.[5]
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.[5]
By integrating these protocols into your daily workflow, you contribute to a culture of safety that protects not only yourself but your entire research team. The responsible handling of powerful chemical tools like this compound is fundamental to conducting innovative and trustworthy science.
References
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. osha.gov [osha.gov]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 13. pppmag.com [pppmag.com]
- 14. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
